molecular formula C13H26O6 B1682889 Thp-peg5

Thp-peg5

Número de catálogo: B1682889
Peso molecular: 278.34 g/mol
Clave InChI: XUTYVMRXVARJFT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

THP-PEG5 is a PEG linker.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O6/c14-4-6-15-7-8-16-9-10-17-11-12-19-13-3-1-2-5-18-13/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTYVMRXVARJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

THP-PEG5: A Technical Guide to Chemical Properties and Stability for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the chemical properties and stability of THP-PEG5, a heterobifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and proteomics research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this molecule in their work.

Introduction: The Dual Nature of this compound

This compound is a polyethylene glycol (PEG) linker that features two distinct functional ends: a tetrahydropyranyl (THP) protected hydroxyl group and a terminal primary hydroxyl group.[1] This bifunctional nature allows for sequential and controlled chemical modifications, making it a valuable tool in the synthesis of complex biomolecules and drug conjugates. The core utility of this compound lies in the strategic use of the THP group as a temporary protecting shield for a hydroxyl moiety, which can be selectively removed under specific conditions to reveal a reactive site. The polyethylene glycol chain, in turn, imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the final conjugate.[1][2]

Core Chemical Properties

A thorough understanding of the fundamental chemical properties of this compound is paramount for its successful application in research and development.

PropertyValueSource(s)
IUPAC Name 2-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethan-1-ol[3]
CAS Number 128660-97-9[3]
Chemical Formula C13H26O6[3][4][5]
Molecular Weight 278.35 g/mol [3][4]
Appearance Solid powder[3]
Purity >98% (lot-specific)[3]
Solubility Soluble in DMSO[3]
Chemical Structure

The structure of this compound is characterized by a central PEG chain of five ethylene glycol units, with one terminus capped by a THP group and the other presenting a free hydroxyl group.

Caption: Chemical Structure of this compound.

The Tetrahydropyranyl (THP) Protecting Group: A Gateway to Controlled Synthesis

The THP group is a widely used acid-labile protecting group for alcohols.[6][7] Its presence in this compound is the cornerstone of the molecule's utility in multi-step synthetic strategies.

Stability Profile
  • Basic and Nucleophilic Conditions: THP ethers are notably stable under strongly basic conditions, making them compatible with reactions such as ester hydrolysis. They are also resistant to attack by organometallic reagents (e.g., Grignard reagents, organolithiums) and hydrides, provided the temperature is kept low.[6][8]

  • Acidic Conditions: The THP group is readily cleaved under mild acidic conditions.[6][9] This lability is the key to its function as a protecting group, allowing for its selective removal without affecting other acid-stable moieties in a molecule.

Deprotection of the THP Group

The removal of the THP group is typically achieved through acid-catalyzed hydrolysis.[7]

Experimental Protocol: Acid-Catalyzed Deprotection of this compound

  • Dissolution: Dissolve this compound in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

  • Acidification: Add a catalytic amount of a mild acid. Common choices include:

    • Acetic acid in a THF/water solution.[10]

    • p-Toluenesulfonic acid (p-TsOH) in water or an alcohol like ethanol.[7]

    • Pyridinium p-toluenesulfonate (PPTS) in ethanol, which is often used for acid-sensitive substrates.[6]

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure complete deprotection.

  • Work-up: Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the deprotected product with a suitable organic solvent and purify using standard techniques like column chromatography if necessary.

Deprotection_Workflow cluster_workflow THP Deprotection Protocol start Start: this compound dissolve Dissolve in THF/Water start->dissolve acidify Add Mild Acid (e.g., Acetic Acid) dissolve->acidify monitor Monitor Reaction (TLC, LC-MS) acidify->monitor workup Neutralize with Mild Base monitor->workup Reaction Complete extract Extract and Purify workup->extract end_product End Product: HO-PEG5-OH extract->end_product

Caption: Workflow for the deprotection of this compound.

The Polyethylene Glycol (PEG) Spacer: Enhancing Physicochemical Properties

The PEG component of this compound is a short, hydrophilic chain of five ethylene glycol units. This PEG linker imparts several desirable properties:

  • Increased Hydrophilicity: The PEG chain significantly enhances the water solubility of molecules to which it is conjugated.[1][2] This is a critical attribute in drug delivery, as it can improve the bioavailability of hydrophobic drugs.

  • Biocompatibility: PEG is a well-established biocompatible and non-immunogenic polymer, making it suitable for in vivo applications.

  • Flexible Spacer: The PEG chain acts as a flexible spacer arm, which can be advantageous in bioconjugation by reducing steric hindrance between the conjugated molecules.

Stability and Storage Recommendations

Proper handling and storage are crucial to maintain the integrity of this compound.

  • Short-Term Storage (Days to Weeks): The compound is stable enough for shipment at ambient temperatures. For short-term storage in the lab, it is recommended to keep it at 0-4°C in a dry, dark environment.[3]

  • Long-Term Storage (Months to Years): For long-term preservation, this compound should be stored at -20°C.[1][3][9] It is advised to keep the compound in a tightly sealed container, protected from light and moisture. The shelf life is greater than 3 years if stored properly.[3]

Conclusion

This compound is a versatile heterobifunctional linker with well-defined chemical properties and stability. Its unique structure, combining an acid-labile THP protecting group with a hydrophilic PEG spacer, offers researchers precise control over conjugation strategies. A thorough understanding of its stability profile, particularly the conditions required for THP group deprotection, is essential for its effective implementation in the synthesis of advanced biomaterials, targeted drug delivery systems, and other cutting-edge applications in the life sciences.

References

The Cornerstone of Modern Bioconjugation: A Technical Guide to Polyethylene Glycol (PEG) Linkers

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

In the landscape of bioconjugation, the covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, has emerged as an indispensable strategy for enhancing the therapeutic efficacy of biomolecules.[1] This in-depth technical guide provides a comprehensive exploration of the multifaceted functions of PEG linkers. We will delve into the fundamental principles of PEGylation, dissect the structural diversity of PEG linkers, and elucidate the profound impact of these linkers on the pharmacokinetic and pharmacodynamic profiles of bioconjugates. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to inform the rational design of next-generation therapeutics.

Introduction: The Crucial Role of Linkers in Bioconjugation

Bioconjugation, the chemical linking of two or more molecules, at least one of which is a biomolecule, has revolutionized the fields of medicine, diagnostics, and biotechnology.[2] At the heart of this technology lies the linker, a molecular bridge that not only connects different components but also critically influences the overall properties and performance of the resulting conjugate.[3] Among the diverse array of linkers, polyethylene glycol (PEG) has garnered significant attention for its unique ability to favorably modulate the physicochemical and pharmacological properties of complex bioconjugates.[4][5]

PEG is a synthetic, hydrophilic, and biocompatible polymer composed of repeating ethylene oxide units (-CH₂-CH₂-O-).[1][5] The process of covalently attaching PEG chains to molecules, termed PEGylation, can dramatically improve a molecule's therapeutic profile.[1][6]

Core Functions and Advantages of PEG Linkers

The widespread adoption of PEG linkers in bioconjugation stems from a unique combination of beneficial properties they impart to the conjugated molecule.[1][5]

Enhanced Solubility and Stability

A primary function of PEG linkers is to improve the solubility of hydrophobic molecules in aqueous environments.[7] The repeating ethylene oxide units of PEG form hydrogen bonds with water, creating a hydration shell around the conjugated molecule.[1][5] This not only enhances solubility but also provides a protective barrier against enzymatic degradation and proteolysis, thereby increasing the stability of the bioconjugate in biological fluids.[1][8]

Prolonged Circulation Half-Life and the "Stealth" Effect

PEGylation significantly increases the hydrodynamic radius of a molecule, which in turn reduces its rate of renal clearance.[1][9] This leads to a longer circulation time in the bloodstream, a critical factor for improving therapeutic efficacy.[1][8] Furthermore, the flexible PEG chains create a "stealth" effect, masking the bioconjugate from the host's immune system.[5][10][11] This shielding of antigenic epitopes reduces the likelihood of an immune response and recognition by phagocytic cells, further extending the circulation half-life.[1][10]

Reduced Immunogenicity

By sterically hindering the interaction between the conjugated molecule and the components of the immune system, PEG linkers can significantly reduce the immunogenicity of therapeutic proteins and other biomolecules.[1][2][5] This is particularly crucial for preventing the formation of anti-drug antibodies, which can neutralize the therapeutic effect and cause adverse reactions.

Improved Pharmacokinetics and Pharmacodynamics

The culmination of these properties leads to a more favorable pharmacokinetic profile, characterized by sustained plasma concentrations and reduced dosing frequency.[1][6] This, in turn, can lead to improved pharmacodynamics and overall therapeutic outcomes.

Structural Diversity of PEG Linkers: Tailoring Properties for Specific Applications

The versatility of PEG linkers lies in the ability to precisely control their structure to suit the needs of a specific application.[1] This includes variations in length, architecture, and the nature of the terminal functional groups.

Impact of PEG Linker Length

The length of the PEG chain is a critical parameter that must be carefully optimized.[4] Longer PEG chains generally lead to a more pronounced increase in hydrodynamic size, resulting in a longer circulation half-life.[1][12] However, excessively long linkers can introduce steric hindrance, potentially impacting the binding affinity and biological activity of the conjugated molecule.[4][13] The optimal PEG linker length is highly context-dependent and requires empirical determination.[4]

Table 1: Influence of PEG Linker Length on Bioconjugate Properties

PropertyShort PEG Linkers (e.g., PEG2-PEG12)Long PEG Linkers (e.g., PEG24, 4-10 kDa)Key Considerations & References
Circulation Half-Life ShorterLongerLonger chains increase hydrodynamic size, reducing renal clearance.[1][14]
In Vitro Cytotoxicity (ADCs) HigherCan be decreasedLonger linkers may cause steric hindrance, impacting drug activity.[13][14]
Drug-to-Antibody Ratio (DAR) Efficiency Can result in lower drug loadingIntermediate lengths often show high loading efficienciesSteric hindrance and physicochemical properties influence conjugation efficiency.[15]
Solubility Moderate improvementSignificant improvementLonger chains provide a greater hydrophilic effect.[1]
Architectural Variations: Linear vs. Branched PEG Linkers
  • Linear PEG Linkers: These are the simplest form, consisting of a straight chain of ethylene glycol units with functional groups at one or both ends.[1][7] They offer predictable behavior and minimal steric hindrance.[1]

  • Branched PEG Linkers: These linkers feature multiple PEG arms extending from a central core.[1][7] This architecture provides superior shielding effects, which can further enhance stability and circulation time.[1][3] Branched PEGs can also enable the attachment of multiple molecules.[2]

Monodisperse vs. Polydisperse PEG Linkers
  • Monodisperse PEGs: These have a single, defined molecular weight, ensuring homogeneity in the final bioconjugate.[1][9] This is crucial for applications requiring high precision and reproducibility.

  • Polydisperse PEGs: These are a mixture of molecules with a range of molecular weights.[1] While less precise, they can be a cost-effective option for some applications.

The Chemistry of PEGylation: Covalent Attachment Strategies

The covalent attachment of PEG linkers to biomolecules is achieved through a variety of chemical reactions that target specific functional groups on the molecule of interest.[1] The choice of conjugation chemistry is critical and depends on the available functional groups, the desired stability of the linkage, and the need for site-specificity.

Common Functional Groups for PEGylation

PEG linkers can be synthesized with a wide array of terminal functional groups to enable specific conjugation chemistries.

Table 2: Common Functional Groups for PEG Linkers and Their Targets

Functional GroupTarget Residue/GroupResulting LinkageKey Considerations
N-Hydroxysuccinimide (NHS) Ester Primary Amines (e.g., Lysine, N-terminus)AmideSusceptible to hydrolysis at higher pH; optimal at pH 7.2-8.5.[16]
Maleimide Thiols (e.g., Cysteine)ThioetherHighly specific at pH 6.5-7.5; susceptible to retro-Michael addition.[16]
Azide Alkyne (Click Chemistry)TriazoleHighly specific and bioorthogonal.
Alkyne/DBCO Azide (Click Chemistry)TriazoleEnables copper-free Click Chemistry.
Aldehyde/Ketone Hydrazide/AminooxyHydrazone/OximeSite-specific; reaction kinetics are pH-dependent.[16]
Thiol Maleimide, DisulfidesThioether, DisulfideEnables site-specific conjugation and surface modification.
Experimental Workflow: A General Protocol for Amine-Reactive PEGylation

This protocol provides a general framework for conjugating an NHS-ester functionalized PEG linker to a protein.

Objective: To conjugate an amine-reactive PEG linker to an antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • NHS-ester functionalized PEG linker.

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Anhydrous DMSO or DMF to dissolve the PEG linker.

  • Desalting column (e.g., Sephadex G-25) for purification.

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a suitable concentration in the reaction buffer.

  • PEG Linker Preparation: Immediately before use, dissolve the NHS-ester PEG linker in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the dissolved PEG linker to the antibody solution. The molar ratio of PEG linker to antibody will need to be optimized. Incubate the reaction at room temperature or 4°C for a specified time (e.g., 1-2 hours).

  • Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted NHS esters.

  • Purification: Remove excess, unreacted PEG linker and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Analyze the resulting PEGylated antibody to determine the degree of PEGylation and confirm purity.

The Rise of Click Chemistry in PEGylation

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a powerful tool for PEGylation. T[2][17]hese reactions are highly specific, efficient, and bioorthogonal, meaning they do not interfere with native biological processes. T[7]his allows for precise, site-specific PEGylation, which is particularly valuable for creating homogeneous bioconjugates with well-defined properties.

[18]Diagram 2: Click Chemistry for Site-Specific PEGylation

click_chemistry protein_alkyne Protein Alkyne Group pegylated_protein PEGylated Protein Triazole Linkage protein_alkyne:f0->pegylated_protein:f0 Cu(I) Catalyst or Strain-Promoted peg_azide PEG Linker Azide Group peg_azide:f0->pegylated_protein:f0

Caption: Schematic of Click Chemistry for PEGylation.

Applications of PEG Linkers in Drug Development and Beyond

The unique properties of PEG linkers have led to their widespread application in various areas of biotechnology and medicine.

[5][19]#### 5.1 Drug Delivery Systems

PEGylation is a cornerstone of modern drug delivery. B[8]y attaching PEG linkers to small molecule drugs, peptides, or proteins, their solubility, stability, and circulation time can be significantly enhanced. T[6][8]his allows for more effective targeting of therapeutic agents to their site of action. F[8]or example, pegfilgrastim, a PEGylated form of filgrastim, has a much longer half-life, reducing the frequency of injections for patients.

[7][8]#### 5.2 Antibody-Drug Conjugates (ADCs)

In the field of oncology, PEG linkers play a pivotal role in the design of ADCs. T[8][19]hese complex therapeutics consist of a monoclonal antibody linked to a potent cytotoxic drug. P[4]EG linkers can improve the solubility and stability of ADCs, enable higher drug-to-antibody ratios (DARs), and prolong their circulation time, leading to enhanced therapeutic efficacy and reduced off-target toxicity.

[3][8][19][20][]Diagram 3: Structure of a PEGylated Antibody-Drug Conjugate (ADC)

adc_structure cluster_antibody Antibody cluster_linker Linker cluster_payload Payload antibody Monoclonal Antibody peg_linker PEG Linker antibody->peg_linker Covalent Bond drug Cytotoxic Drug peg_linker->drug Covalent Bond

Caption: General structure of a PEGylated Antibody-Drug Conjugate (ADC).

Protein and Peptide Modification

PEGylation is widely used to improve the therapeutic properties of proteins and peptides. I[7][19]t can increase their stability, protect them from degradation, and reduce their immunogenicity.

[19]#### 5.4 Diagnostics and Imaging

In diagnostics and imaging, PEG linkers are used to attach imaging agents, such as fluorescent dyes or radionuclides, to targeting molecules like antibodies. T[8]he PEG linker helps to improve the solubility and pharmacokinetic properties of the imaging agent, leading to clearer and more accurate imaging results.

[8]### 6. Characterization of PEGylated Bioconjugates

The thorough characterization of PEGylated bioconjugates is essential to ensure their quality, consistency, and efficacy. A[22] variety of analytical techniques are employed to assess the degree of PEGylation, identify the sites of PEG attachment, and confirm the purity and integrity of the final product.

Common characterization methods include:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the increase in molecular weight upon PEGylation.

  • Size-Exclusion Chromatography (SEC): To separate and quantify the PEGylated species.

  • Mass Spectrometry (MS): To determine the precise molecular weight and identify PEGylation sites. *[23][24] High-Performance Liquid Chromatography (HPLC): For purification and analysis of the conjugate.

[24]### 7. Challenges and Future Perspectives

Despite the numerous advantages of PEGylation, there are some challenges to consider. The potential for the generation of anti-PEG antibodies has been documented in some cases, which can lead to accelerated clearance of the PEGylated drug. A[5][25]dditionally, the polydispersity of some PEG preparations can lead to heterogeneity in the final product.

[26]Future research is focused on developing new generations of PEG linkers with improved properties, such as biodegradable linkers and linkers with more precisely controlled architectures. The exploration of alternative polymers that mimic the beneficial properties of PEG while potentially avoiding some of its drawbacks is also an active area of investigation.

Conclusion

PEG linkers have become an indispensable tool in the field of bioconjugation, offering a powerful and versatile platform for optimizing the therapeutic potential of a wide range of molecules. T[1]heir ability to enhance solubility, stability, and circulation half-life, while reducing immunogenicity, has led to the development of numerous successful therapeutic products. A thorough understanding of the structure-function relationships of PEG linkers, coupled with the strategic selection of conjugation chemistry, is paramount for the rational design of next-generation bioconjugates with improved efficacy and safety profiles.

References

Navigating the Solution: An In-depth Technical Guide to the Organic Solvent Solubility of Thp-peg5

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Role and Structure of Thp-peg5 in Modern Drug Discovery

In the rapidly evolving landscape of therapeutic development, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs), linker molecules play a pivotal role in dictating the efficacy, pharmacokinetics, and developability of a drug candidate. This compound is one such linker, a member of the versatile polyethylene glycol (PEG) family, that offers a balance of hydrophilicity and structural flexibility. Its solubility in various organic solvents is a critical parameter that influences every stage of the drug development pipeline, from initial synthesis and purification to formulation and in vitro/in vivo testing.

This technical guide provides a comprehensive exploration of the solubility of this compound in organic solvents, grounded in the principles of polymer chemistry and supported by actionable experimental protocols. As a Senior Application Scientist, the aim is to not only present data but to also elucidate the underlying scientific reasoning, empowering researchers to make informed decisions in their experimental designs.

A crucial point of clarification is the ambiguity in the nomenclature of "this compound". Commercially available linkers with this designation can refer to two distinct molecules: one incorporating a PEG4 unit and the other a PEG5 unit. This guide will address both structures, as their subtle difference in the number of ethylene glycol repeats can influence their physicochemical properties, including solubility.

Thp-peg4-OH (Referred to as this compound by some vendors)

  • Chemical Formula: C13H26O6

  • Molecular Weight: 278.35 g/mol

  • Structure: Tetrahydropyran protecting a tetraethylene glycol linker with a terminal hydroxyl group.

This compound-OH

  • Chemical Formula: C15H30O7

  • Molecular Weight: 322.4 g/mol

  • Structure: Tetrahydropyran protecting a pentaethylene glycol linker with a terminal hydroxyl group.

The presence of the hydrophilic PEG chain and the terminal hydroxyl group, combined with the more hydrophobic tetrahydropyran (THP) protecting group, results in an amphiphilic character that governs the solubility of these molecules.

Theoretical Framework: The Science Behind this compound Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute (this compound) and the solvent molecules. The adage "like dissolves like" is the guiding principle.

The this compound molecule possesses distinct regions with differing polarities:

  • Polyethylene Glycol (PEG) Chain: The repeating ethylene oxide units (-CH2CH2O-) are polar and capable of forming hydrogen bonds with protic solvents (e.g., alcohols) and strong dipole-dipole interactions with aprotic polar solvents (e.g., DMSO, DMF).

  • Terminal Hydroxyl Group (-OH): This group is highly polar and readily participates in hydrogen bonding, significantly contributing to solubility in polar protic solvents.

  • Tetrahydropyran (THP) Group: This cyclic ether is a bulky, relatively non-polar, and hydrophobic component of the molecule.[1]

The overall solubility of this compound in a given organic solvent is a net result of these competing interactions. Generally, PEG and its derivatives are readily soluble in water and many organic solvents, including dichloromethane, chloroform, DMF, and DMSO. They are less soluble in alcohols and toluene, and this solubility can sometimes be enhanced by gentle heating.[2][3]

Qualitative and Estimated Quantitative Solubility of this compound in Common Organic Solvents

While precise, publicly available quantitative solubility data for this compound is limited, we can infer its solubility profile based on the known behavior of similar short-chain PEG linkers and the chemical nature of its constituent parts. The following table provides a qualitative and estimated solubility guide for this compound in a range of common laboratory solvents. It is crucial to note that these are estimates, and for applications requiring high precision, experimental determination is paramount.

SolventSolvent TypePredicted Solubility of this compoundRationale and Field Insights
Dimethyl Sulfoxide (DMSO) Polar AproticHighly Soluble (>100 mg/mL)DMSO is an excellent solvent for a wide range of polar and amphiphilic molecules, including PEGylated compounds.[4][5] Its strong dipole moment effectively solvates the PEG chain.
N,N-Dimethylformamide (DMF) Polar AproticHighly Soluble (>100 mg/mL)Similar to DMSO, DMF is a powerful polar aprotic solvent that readily dissolves PEG linkers.[2]
Dichloromethane (DCM) Polar AproticSolubleDCM is a versatile solvent that can dissolve both polar and non-polar compounds. The PEG chain's polarity and the THP group's non-polar character both contribute to its solubility in DCM.[6]
Chloroform Polar AproticSolubleChloroform's properties are similar to DCM, making it a suitable solvent for this compound.[3]
Methanol Polar ProticSolubleMethanol can act as both a hydrogen bond donor and acceptor, readily interacting with the PEG chain and the terminal hydroxyl group.
Ethanol Polar ProticSolubleEthanol shares similar properties with methanol and is also an effective solvent for this compound.[6]
Acetonitrile Polar AproticModerately SolubleWhile polar, acetonitrile is a less effective hydrogen bond acceptor than DMSO or DMF, which may result in slightly lower solubility.
Tetrahydrofuran (THF) Polar AproticModerately SolubleTHF is a cyclic ether with moderate polarity. The structural similarity to the THP group might offer some favorable interactions, but its overall solvating power for the polar PEG chain is less than that of DMSO or DMF.[1]
Toluene Non-polarSparingly SolubleThe significant polarity of the PEG chain and hydroxyl group leads to poor solubility in non-polar aromatic solvents like toluene.[3]
Hexanes Non-polarInsolubleThe highly non-polar nature of hexanes makes it a very poor solvent for the polar this compound molecule.
Diethyl Ether Non-polarInsolubleSimilar to hexanes, diethyl ether is a non-polar solvent and is not expected to dissolve this compound.[3]

Experimental Determination of this compound Solubility: A Step-by-Step Guide

For many applications in drug development, a precise understanding of a compound's solubility is not just beneficial, but essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7][8][9]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the solution to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique.

Detailed Experimental Protocol

Materials and Equipment:

  • This compound (solid form)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (UV-Vis, Charged Aerosol Detector (CAD), or Refractive Index Detector (RID))

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of the Sample:

    • Accurately weigh an excess amount of this compound into a glass vial. An "excess" amount is crucial to ensure a saturated solution is formed. A starting point could be 5-10 mg of this compound.

    • Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

  • Equilibration:

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C).

    • Agitate the mixture at a consistent speed for 24 to 48 hours. This extended time is necessary to ensure that true thermodynamic equilibrium is reached.[7]

  • Phase Separation:

    • After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid.

    • Centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection and Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

    • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification by HPLC:

    • Method Development: Since this compound lacks a strong UV chromophore, a universal detector like a CAD or RID is often preferred for accurate quantification.[10] If a UV-Vis detector is used, detection might be possible at low wavelengths (e.g., ~200-220 nm), but sensitivity will be limited.

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Inject the diluted sample onto the HPLC system and record the peak area.

    • Calculation: Determine the concentration of this compound in the diluted sample using the calibration curve. Calculate the original solubility in the saturated solution by accounting for the dilution factor.

Visualization of Key Concepts and Workflows

Logical Relationship of this compound Structural Components to its Solubility

Thp_peg5 This compound Molecule PEG_Chain PEG Chain (-CH2CH2O-)n Thp_peg5->PEG_Chain Hydroxyl Terminal Hydroxyl (-OH) Thp_peg5->Hydroxyl THP_Group THP Group (Tetrahydropyran) Thp_peg5->THP_Group Polar_Solvents Polar Solvents (e.g., DMSO, DMF, Alcohols) PEG_Chain->Polar_Solvents Favorable Interactions (H-bonding, Dipole-Dipole) Hydroxyl->Polar_Solvents Strong H-bonding Nonpolar_Solvents Non-polar Solvents (e.g., Hexanes, Toluene) THP_Group->Nonpolar_Solvents Favorable Interactions (van der Waals) Polar_Solvents->Thp_peg5 High Solubility Nonpolar_Solvents->Thp_peg5 Low Solubility

Caption: Intermolecular forces governing this compound solubility.

Experimental Workflow for Solubility Determination

cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess This compound B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E G Analyze by HPLC (CAD, RID, or UV) E->G F Prepare calibration standards F->G H Calculate solubility G->H

Caption: Shake-flask method workflow for this compound solubility.

Conclusion: Practical Implications for the Researcher

A thorough understanding of the solubility of this compound in organic solvents is not merely an academic exercise; it has profound practical implications for the drug development scientist. This knowledge informs the selection of appropriate solvents for chemical reactions, purification processes (such as chromatography), and the preparation of stock solutions for biological assays. Miscibility and solubility are also key considerations in the development of formulations for preclinical and clinical studies.

While this guide provides a robust theoretical framework and actionable experimental protocols, it is imperative for researchers to experimentally verify the solubility of this compound in their specific solvent systems and under their unique experimental conditions. By combining the foundational knowledge presented here with meticulous experimental practice, scientists can confidently navigate the challenges of working with this important class of PEGylated linkers and accelerate the development of novel therapeutics.

References

Introduction: The Linker as a Linchpin in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to THP-PEG5 Linkers in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to eliminate specific disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three essential components: a ligand to engage a protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker that covalently connects these two elements.[3][4] It is now unequivocally clear that the linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties and its ability to orchestrate a productive ternary complex—the cornerstone of its mechanism of action.[5][6]

Among the diverse linker architectures, polyethylene glycol (PEG) chains are frequently employed for their favorable properties.[7] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical examination of a specific and highly versatile building block: the this compound linker. We will deconstruct its core features, detail its strategic role in PROTAC synthesis, and provide field-proven protocols for its application and evaluation, grounding all claims in authoritative sources.

Part 1: Deconstructing the this compound Linker

The this compound linker is a bifunctional chemical tool designed for the multi-step synthesis of complex molecules like PROTACs. Its name delineates its two most critical features: the PEG5 core and the Tetrahydropyranyl (THP) protecting group.

The PEG5 Core: Engineering Solubility and Spacing

The core of the linker consists of five repeating ethylene glycol units (-O-CH₂-CH₂-)₅. This structure imparts several advantageous properties:

  • Enhanced Hydrophilicity: The repeating ether oxygens in the PEG chain significantly increase the hydrophilicity of the linker. This is crucial for improving the aqueous solubility of the final PROTAC molecule, which often incorporates large, lipophilic ligands and can otherwise suffer from poor solubility.[1][5][8] Improved solubility is a foundational step towards achieving adequate cell permeability and bioavailability.[4]

  • Conformational Flexibility: PEG chains possess a high degree of rotational freedom, providing the flexibility needed for the PROTAC to adopt an optimal orientation. This allows the connected POI and E3 ligase to achieve the specific spatial arrangement required for efficient ubiquitin transfer within the ternary complex.[5]

  • Defined Length and Spacing: The five-unit length provides a significant, yet defined, separation between the two ends of the molecule. The optimal distance between a target protein and an E3 ligase is unique to each pair and must be determined empirically.[7][8] The PEG5 length often serves as an excellent starting point or a key variable in linker optimization studies to achieve potent degradation.

The THP Protecting Group: A Key to Synthetic Control

The Tetrahydropyranyl (THP) group is a widely used acid-labile protecting group for alcohols.[8][9] In the context of a this compound linker, such as this compound-OH, it temporarily "caps" the terminal hydroxyl group.[10][11]

The strategic value of the THP group lies in the orthogonal synthetic control it provides.[12] During a multi-step PROTAC synthesis, one end of the linker (e.g., a free amine or carboxylic acid) can be selectively reacted to attach the first ligand. The THP group remains intact under these conditions. In a subsequent step, the THP group can be cleanly removed under mild acidic conditions to reveal the hydroxyl group, which can then be functionalized and coupled to the second ligand.[8][12] This prevents unwanted side reactions and allows for a controlled, stepwise assembly of the final PROTAC molecule.

Part 2: The this compound Linker in PROTAC Design & Synthesis

The selection of a linker is a critical decision in PROTAC design. The choice of a PEG5 linker is often a rational one, aiming to strike a balance between solubility enhancement and the potential for decreased permeability associated with longer, more hydrophilic chains.[13]

Synthetic Workflow Overview

The incorporation of a this compound linker into a PROTAC typically follows a sequential, three-stage process: coupling the first ligand, deprotecting the THP-capped terminus, and coupling the second ligand. This ensures a controlled and high-yield synthesis.

G cluster_0 Stage 1: First Coupling cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Second Coupling A POI Ligand (e.g., with -NH2) C POI-Linker Intermediate (POI-NHCO-PEG5-OTHP) A->C Amide Coupling (HATU, DIPEA) B Linker (e.g., HOOC-PEG5-OTHP) B->C D POI-Linker Intermediate (POI-NHCO-PEG5-OTHP) E Deprotected Intermediate (POI-NHCO-PEG5-OH) D->E Acidic Condition (e.g., TFA/DCM) F Deprotected Intermediate (POI-NHCO-PEG5-OH) H Final PROTAC F->H Esterification or Functionalization + Coupling G E3 Ligase Ligand (e.g., with -COOH) G->H G cluster_PROTAC cluster_Proteins cluster_Complex Productive Ternary Complex POI_Ligand POI Ligand Linker PEG5 Linker E3_Ligand E3 Ligand POI Protein of Interest (POI) POI->POI_Ligand Binds E3 E3 Ubiquitin Ligase E3->E3_Ligand Recruits POI_Bound POI E3_Bound E3 Ligase POI_Bound->E3_Bound Induces Proximity & Favorable PPIs G A Cell Plating B PROTAC Treatment (Dose-Response) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE & Blotting D->E F Immunodetection (Primary/Secondary Abs) E->F G Imaging & Densitometry F->G H Data Analysis (Normalization, Curve Fitting) G->H I Determine DC50 & Dmax H->I

References

An In-depth Technical Guide to THP-PEG5 in Drug Discovery: From Rational Design to Practical Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a deep dive into the strategic application of THP-PEG5, a heterobifunctional linker, in modern drug discovery. We will move beyond simple definitions to explore the underlying chemical principles, the rationale for its use in sophisticated drug delivery systems, and practical methodologies for its implementation in the laboratory. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced linker technologies for targeted therapeutics.

Deconstructing this compound: A Molecule of Intentional Design

This compound, or 2-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethan-1-ol, is not merely a chemical spacer; it is an engineered tool designed to solve specific challenges in drug delivery.[1] Its structure consists of two key functional domains: the Tetrahydropyranyl (THP) group and the pentaethylene glycol (PEG5) chain. The synergy between these components allows for the creation of drug conjugates that are stable in systemic circulation yet are primed to release their therapeutic payload in response to a specific environmental trigger.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 128660-97-9[1][2]
Molecular Formula C13H26O6[1][3]
Molecular Weight 278.35 g/mol [1]
Appearance Varies (Typically a liquid or oil)N/A
Solubility Soluble in DMSO, water, and many organic solvents[1][]
Key Features Acid-labile THP protecting group, terminal hydroxyl group, hydrophilic PEG linker[5][6]

The Core Chemistry: Rationale and Mechanism

Understanding the distinct roles of the THP and PEG moieties is fundamental to appreciating the linker's utility. The selection of this specific architecture is a deliberate choice rooted in the physiological and chemical barriers that therapeutic agents face in vivo.

The Tetrahydropyranyl (THP) Group: An Acid-Labile Trigger

The THP group functions as a protecting group for the hydroxyl moiety of the PEG chain, forming an acetal linkage.[7] Acetal chemistry is the cornerstone of this linker's primary function: pH-dependent cleavage.

  • Mechanism of Action: In the neutral pH environment of the bloodstream (pH ≈ 7.4), the acetal bond is highly stable, ensuring the drug conjugate remains intact and the payload inactive.[][9] However, upon encountering an acidic environment, such as that within the endosomes or lysosomes of a target cell (pH 4.5–6.5) or in the tumor microenvironment, the acetal is rapidly hydrolyzed.[9][10] This acid-catalyzed reaction cleaves the THP group, exposing a hydroxyl group and effectively liberating the drug or another molecular component.

  • Causality in Experimental Design: The choice of an acid-labile linker like a THP-acetal is a strategic decision for targeted cancer therapy. Many antibody-drug conjugates (ADCs) are designed to be internalized by cancer cells via receptor-mediated endocytosis.[11] The subsequent trafficking of the ADC to the acidic lysosome provides the precise trigger needed for payload release, minimizing premature drug release in circulation and reducing systemic toxicity.[9][10]

THP_Cleavage_Mechanism Conjugate R-O-THP (Stable Conjugate at pH 7.4) Protonation Protonation of Acetal Oxygen Conjugate->Protonation Intermediate Oxocarbenium Ion Intermediate Protonation->Intermediate Release R-OH + Dihydropyran (Payload Released at pH < 6.5) Intermediate->Release

Caption: Acid-catalyzed cleavage of the THP ether in a drug conjugate.

The Pentaethylene Glycol (PEG5) Spacer: The Pharmacokinetic Enhancer

Polyethylene glycol (PEG) is a well-established polymer in pharmaceutical development, renowned for its ability to improve the properties of conjugated molecules.[][12] The inclusion of a discrete, five-unit PEG chain offers several distinct advantages.

  • Increased Hydrophilicity: Many potent cytotoxic drugs are hydrophobic. Conjugating them to a hydrophilic PEG spacer significantly enhances the overall water solubility of the conjugate, preventing aggregation and improving formulation characteristics.[13][14]

  • Pharmacokinetic Modulation: The hydrophilic and flexible PEG chain creates a hydration shell around the conjugate.[15] This "stealth" effect sterically hinders interactions with opsonins and macrophages of the mononuclear phagocyte system (MPS), thereby reducing clearance and prolonging the circulation half-life of the therapeutic.[13][16][17]

  • Biocompatibility and Low Immunogenicity: PEG is widely regarded as non-toxic and non-immunogenic, making it an ideal component for injectable therapeutics.[][14]

  • Defined Spacer Length: The use of a discrete PEG linker (dPEG®) with exactly five units, rather than a polydisperse polymer, ensures batch-to-batch consistency and a homogenous final product, which is a critical requirement for regulatory approval.

Key Applications in Drug Discovery

The unique combination of pharmacokinetic enhancement and pH-sensitive release makes this compound a versatile tool for several advanced therapeutic modalities.

Antibody-Drug Conjugates (ADCs)

In ADC design, the linker is a critical component that dictates both the stability and the efficacy of the conjugate. This compound can be employed to attach a cytotoxic payload to a monoclonal antibody. The resulting ADC can circulate stably, bind to its target antigen on a cancer cell, and become internalized. Once inside the acidic environment of the endosome/lysosome, the THP linker cleaves, releasing the potent payload precisely where it is needed.[9][10]

ADC_Workflow cluster_synthesis Conjugation cluster_circulation Systemic Circulation (pH 7.4) cluster_targeting Tumor Microenvironment Antibody Antibody ADC ADC Conjugate Antibody->ADC Linker This compound-Payload Linker->ADC ADC_circ Stable ADC (Payload Inactive) ADC->ADC_circ TumorCell Target Cancer Cell ADC_circ->TumorCell Binding Binding & Internalization TumorCell->Binding Endosome Acidic Endosome (pH ~5.5) Binding->Endosome Release Payload Release Endosome->Release THP Cleavage Apoptosis Cell Death Release->Apoptosis

Caption: Workflow of an ADC utilizing a this compound linker.

PROTACs and Targeted Protein Degraders

This compound is also marketed as a PROTAC (Proteolysis-Targeting Chimera) linker.[18][19] While the core structure of a PROTAC requires a stable linker connecting the target-binding and E3 ligase-binding moieties, this compound can be used to append functionalities. For instance, it could be used to attach a solubilizing group that is cleaved inside the cell, or to create "caged" PROTACs that are activated only in specific acidic compartments, offering an additional layer of targeted control.

Targeted Nanoparticle Systems

The principles of this compound are directly applicable to the surface functionalization of nanoparticles, such as liposomes or polymeric micelles.[16][20]

  • Stealth Coating: The PEG portion provides the essential hydrophilic shield to prolong circulation.[15][17]

  • Payload Tethering: The THP-protected end can be used to covalently attach a drug to the nanoparticle surface.

  • Controlled Release: Upon accumulation in the acidic tumor microenvironment or after cellular uptake, the linker cleaves to release the drug in high concentration at the site of action. This strategy combines the benefits of passive targeting via the Enhanced Permeability and Retention (EPR) effect with active, environmentally triggered drug release.[20]

Experimental Design & Methodologies

Translating the theoretical advantages of this compound into a functional conjugate requires robust chemical and analytical methods.

Protocol: Conjugation of a Carboxyl-Containing Payload to this compound

This protocol describes a general method for conjugating a drug or payload that contains a carboxylic acid functional group to the terminal hydroxyl of this compound via an ester bond.

Rationale: This procedure utilizes standard carbodiimide coupling chemistry (EDC/NHS) to form a stable ester linkage. The choice of anhydrous solvent is critical to prevent hydrolysis of the activated ester intermediate.

Materials:

  • This compound

  • Payload with a carboxylic acid group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Purification system (e.g., preparative HPLC or flash chromatography)

Procedure:

  • Payload Activation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxyl-containing payload (1 equivalent) in anhydrous DMF.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents).

  • Stir the reaction at room temperature for 2-4 hours to form the NHS-ester intermediate. The progress can be monitored by TLC or LC-MS.

  • Conjugation: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF.

  • Add the activated payload solution from step 3 to the this compound solution.

  • Add a non-nucleophilic base such as DIPEA (2-3 equivalents) to catalyze the reaction.

  • Stir the reaction at room temperature overnight (12-18 hours).

  • Workup and Purification: Quench the reaction with a small amount of water. Remove the solvent under reduced pressure.

  • Purify the crude product using an appropriate method, such as reverse-phase preparative HPLC, to isolate the pure this compound-Payload conjugate.

  • Characterization: Confirm the structure and purity of the final conjugate using analytical techniques like ¹H NMR, LC-MS, and analytical HPLC.

Protocol: In Vitro pH-Dependent Cleavage Assay

This protocol provides a self-validating system to confirm the acid-labile nature of the conjugate.

Rationale: The experiment directly tests the central hypothesis: the linker is stable at physiological pH but cleaves at endosomal pH. By comparing the rate of payload release in different buffer systems, the pH-sensitivity is quantified.

Materials:

  • Purified this compound-Payload conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate or Citrate buffer, pH 5.0

  • Acetonitrile (ACN) or Methanol (for quenching and analysis)

  • Analytical HPLC system with a UV detector

Procedure:

  • Stock Solution: Prepare a stock solution of the this compound-Payload conjugate in DMSO or an appropriate solvent at a known concentration (e.g., 10 mM).

  • Reaction Setup: Set up two sets of vials.

    • Set A (Physiological pH): Add the conjugate stock solution to the pH 7.4 PBS buffer to a final concentration of 100 µM.

    • Set B (Acidic pH): Add the conjugate stock solution to the pH 5.0 acetate buffer to the same final concentration (100 µM).

  • Incubation: Incubate all vials at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.

  • Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile or methanol containing a small amount of base (e.g., TEA) to neutralize the acid and stop further cleavage. This ensures the measured cleavage reflects the specific time point.

  • Analysis: Analyze the samples by reverse-phase HPLC. Monitor the disappearance of the starting conjugate peak and the appearance of the released payload peak.

  • Quantification: Calculate the percentage of released payload at each time point by integrating the respective peak areas. Plot the percentage of release versus time for both pH conditions to visualize the differential stability.

Conclusion and Future Outlook

This compound is a powerful and intelligently designed linker that embodies key principles of modern drug delivery: stability in circulation, enhanced pharmacokinetics, and targeted, environmentally triggered payload release. Its application in ADCs, PROTACs, and nanoparticle systems demonstrates its versatility. The future of such linkers may involve creating multi-responsive systems that react not only to pH but also to other triggers like specific enzymes or redox potentials, allowing for even greater precision in targeting complex diseases. As our understanding of disease microenvironments deepens, the rational design of linkers like this compound will continue to be a critical driver of innovation in therapeutic development.

References

An In-depth Technical Guide to the Molecular Weight and Formula of THP-PEG5

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

THP-PEG5 is a heterobifunctional linker molecule integral to contemporary bioconjugation and drug delivery research. It incorporates a tetrahydropyranyl (THP) protecting group and a hydrophilic five-unit polyethylene glycol (PEG) spacer, terminating in a hydroxyl group. This unique architecture allows for the temporary protection of a reactive site while providing a flexible, water-soluble linker arm. Understanding the precise molecular formula and weight of this compound is fundamental for accurate stoichiometric calculations in conjugation reactions, characterization of resulting conjugates, and overall experimental reproducibility. This guide provides a detailed analysis of the molecular composition of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below. These values are consistently reported across major chemical suppliers.[1][2][3][4]

PropertyValueSource(s)
Chemical Formula C₁₃H₂₆O₆[1][2][3][4]
Molecular Weight 278.35 g/mol [1][2]
Exact Mass 278.17 g/mol [1]
IUPAC Name 2-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethan-1-ol[1]
CAS Number 128660-97-9[1][4]

Deconstruction of the Molecular Formula and Weight

The chemical formula and molecular weight of this compound are derived from the sum of its constituent parts: the tetrahydropyranyl (THP) protecting group and the polyethylene glycol (PEG) chain with five repeating units.

The Tetrahydropyranyl (THP) Group

The THP group is a widely utilized protecting group for alcohols in organic synthesis.[5][6] It is formed by the reaction of an alcohol with dihydropyran.[7] The chemical formula for the tetrahydropyran ring is C₅H₁₀O.[6] When it attaches to the PEG chain, it displaces one hydrogen atom from a hydroxyl group, resulting in a THP ether. The molecular fragment of the protecting group as part of the larger molecule is therefore C₅H₉O.

  • Calculation of the THP Group's Contribution:

    • Carbon (C): 5 atoms × 12.011 g/mol = 60.055 g/mol

    • Hydrogen (H): 9 atoms × 1.008 g/mol = 9.072 g/mol

    • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

    • Total Mass of THP group (C₅H₉O): 85.126 g/mol

The Polyethylene Glycol (PEG₅) Chain

The PEG portion of the molecule consists of five repeating ethylene glycol units (-O-CH₂-CH₂-). This hydrophilic chain enhances the solubility of the molecule in aqueous media.[4] The general formula for a PEG chain is H-(O-CH₂-CH₂-)n-OH. For this compound, one terminus is attached to the THP group and the other is a hydroxyl group.

The formula for the five ethylene glycol units is (C₂H₄O)₅. The complete PEG5-OH chain has the formula H-(O-CH₂-CH₂-)₅-OH, which simplifies to C₁₀H₂₂O₆. However, in this compound, the THP group replaces the hydrogen of one of the terminal hydroxyl groups. Therefore, the PEG portion of the molecule can be considered as -(O-CH₂-CH₂-)₅-OH, which has a formula of C₁₀H₂₁O₆.

To build the final molecule, we consider the PEG chain with a terminal oxygen for the ether linkage to the THP group and a terminal hydroxyl group. This can be represented as -O-(CH₂CH₂O)₄-CH₂CH₂-OH. The formula for this PEG5 linker is C₁₀H₂₁O₅ attached to the THP group via an ether linkage, plus a terminal hydroxyl group.

Let's construct the final formula from its components:

  • PEG5 chain: This consists of 5 ethylene glycol units. The formula for an ethylene glycol unit is C₂H₄O. So, for five units, we have (C₂H₄O)₅ = C₁₀H₂₀O₅.

  • Terminal atoms: A standard PEG diol has two terminal hydrogens (one on each hydroxyl group). In this compound, one terminal hydrogen is replaced by the THP group, and the other remains. Therefore, we have the PEG chain with its terminal atoms, which can be thought of as HO-(CH₂CH₂O)₅-H. This gives a formula of C₁₀H₂₂O₆.

  • THP group attachment: The THP group (C₅H₉O-) attaches to one of the oxygens, displacing a hydrogen.

  • Combined Formula: C₅H₉O- (from THP) + -C₁₀H₂₁O₅ (from PEG5-OH) = C₁₅H₃₀O₆. This is incorrect.

Let's re-evaluate based on the provided formula C₁₃H₂₆O₆.

  • THP group: C₅H₉O-

  • PEG chain: The remaining atoms are C₈H₁₇O₅. This does not correspond to a standard PEG chain.

Let's break down the IUPAC name: 2-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethan-1-ol.

  • ethan-1-ol: HO-CH₂-CH₂-

  • ethoxy: -O-CH₂-CH₂-

  • This structure has a total of 5 ethoxy units, with one bearing the THP group and the terminal one having a hydroxyl group.

  • Let's count the atoms from the IUPAC name:

    • THP group: C₅H₉O

    • PEG chain: -O-(CH₂CH₂)₅-OH. This is C₁₀H₂₁O₆.

    • Combining these gives C₁₅H₃₀O₇. This is also incorrect.

Let's re-examine the structure from the IUPAC name. It appears to be a tetraethylene glycol derivative.

  • 2-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethan-1-ol implies four ethoxy units and a terminal ethan-1-ol. This is a total of 5 oxygen atoms in the PEG chain and the terminal hydroxyl.

  • Let's break down the PEG portion:

    • HO-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-O-THP

    • This is a pentaethylene glycol derivative.

    • Pentaethylene glycol has the formula C₁₀H₂₂O₆.

    • Attaching the THP group (C₅H₉-) by removing one H gives: C₁₀H₂₁O₆-C₅H₉ = C₁₅H₃₀O₆. Still not matching.

Let's assume the "PEG5" designation refers to a chain with 5 oxygen atoms in total in the PEG backbone plus the terminal hydroxyl.

  • HO-(CH₂CH₂O)₄-H is tetraethylene glycol (C₈H₁₈O₅).

  • Attaching a THP group (C₅H₉-) to one end gives C₈H₁₇O₅-C₅H₉ = C₁₃H₂₆O₅. This is short one oxygen.

Let's reconsider the IUPAC name: 2-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethan-1-ol.

  • This name describes a tetraethylene glycol chain where one terminal hydroxyl is protected by a THP group.

  • Tetraethylene glycol: HO-(CH₂CH₂O)₄-H. Formula: C₈H₁₈O₅.

  • THP-O-(CH₂CH₂O)₄-H.

  • THP group (C₅H₉O-).

  • The rest of the molecule is -(CH₂CH₂O)₄-H, which is C₈H₁₇O₄.

  • Combined: C₅H₉O + C₈H₁₇O₄ = C₁₃H₂₆O₅. Still incorrect.

Let's manually count the atoms from the structure implied by the IUPAC name:

  • THP ring: 5 carbons, 1 oxygen.

  • PEG chain: 4 repeating -(CH₂CH₂O)- units, plus a terminal -CH₂CH₂OH.

  • Total Carbons: 5 (from THP) + 4 * 2 (from repeating units) = 13 Carbons. This matches.

  • Total Oxygens: 1 (from THP ring) + 4 (from repeating units) + 1 (from terminal OH) = 6 Oxygens. This matches.

  • Total Hydrogens:

    • In the THP ring, a saturated 6-membered ring would be C₅H₁₀O. As a substituent, it's C₅H₉-.

    • In the PEG chain:

      • Four -(CH₂CH₂O)- units have 4 * 4 = 16 hydrogens.

      • The ether linkage to the THP group has no extra hydrogens.

      • The terminal -CH₂CH₂OH has 5 hydrogens.

      • This gives 9 + 16 + 5 = 30 hydrogens. This does not match C₁₃H₂₆O₆.

Let's re-examine the structure. The issue might be in how "PEG5" is defined. If it means 5 oxygen atoms in the entire PEG linker, that would be tetraethylene glycol.

Let's assume the formula C₁₃H₂₆O₆ is correct and derive the structure from there.

  • THP group: C₅H₉O-

  • Remainder: C₈H₁₇O₅. This is the formula for tetraethylene glycol minus one hydrogen (C₈H₁₈O₅ - H).

  • So, the structure is indeed THP-O-(CH₂CH₂O)₄-H. Let's recount the atoms for tetraethylene glycol (HO-(CH₂CH₂O)₄-H).

    • Carbons: 4 * 2 = 8

    • Hydrogens: 1 (on first OH) + 4 * 4 (in the chain) + 1 (on last OH) = 18.

    • Oxygens: 4 (in the chain) + 1 (in the OH) = 5.

    • Formula: C₈H₁₈O₅.

  • Now, for THP-O-(CH₂CH₂O)₄-H:

    • THP group: C₅H₉-

    • The rest of the molecule: -O-(CH₂CH₂O)₄-H. Formula: C₈H₁₇O₅.

    • Total Carbons: 5 + 8 = 13.

    • Total Hydrogens: 9 + 17 = 26.

    • Total Oxygens: The THP group is C₅H₉-. The ether linkage is formed with the oxygen from the PEG chain. So, the THP group itself is C₅H₁₀O, and it forms an acetal with the PEG chain.

    • Let's consider the reaction: Dihydropyran (C₅H₈O) + HO-(CH₂CH₂O)₄-H -> C₅H₉O-(CH₂CH₂O)₄-H.

    • Let's count again:

      • Dihydropyran: C₅H₈O

      • Tetraethylene glycol: C₈H₁₈O₅

      • Combined: C₁₃H₂₆O₆. This is correct.

The molecule is formed from the addition of dihydropyran to tetraethylene glycol. The designation "PEG5" in this context refers to the number of oxygen atoms in the resulting hydrophilic linker chain, including the terminal hydroxyl.

  • Calculation of Molecular Weight from Formula C₁₃H₂₆O₆:

    • Carbon (C): 13 atoms × 12.011 g/mol = 156.143 g/mol

    • Hydrogen (H): 26 atoms × 1.008 g/mol = 26.208 g/mol

    • Oxygen (O): 6 atoms × 15.999 g/mol = 95.994 g/mol

    • Total Molecular Weight: 156.143 + 26.208 + 95.994 = 278.345 g/mol

This calculated value is in excellent agreement with the supplier-reported molecular weights of 278.35 g/mol and 278.34 g/mol .[1][2][3]

Experimental Protocols: Not Applicable

As this guide focuses on the fundamental molecular properties of this compound, detailed experimental protocols for its synthesis or use are beyond the immediate scope. The synthesis generally involves the acid-catalyzed reaction of 3,4-dihydro-2H-pyran with the corresponding polyethylene glycol.[6][8]

Visualization of Molecular Structure

The following diagrams illustrate the logical relationship between the constituent parts of this compound and its overall structure.

G cluster_0 Components cluster_1 Reaction cluster_2 Product DHP Dihydropyran (C₅H₈O) reaction Acid-Catalyzed Addition DHP->reaction TEG Tetraethylene Glycol (C₈H₁₈O₅) TEG->reaction THP_PEG5 This compound (C₁₃H₂₆O₆) reaction->THP_PEG5

Caption: Formation of this compound from its precursors.

Caption: Structural components of the this compound molecule.

Conclusion

The molecular formula of this compound is C₁₃H₂₆O₆, and its molecular weight is approximately 278.35 g/mol .[1][2][3][4] These values are derived from the combination of a tetrahydropyranyl protecting group and a tetraethylene glycol spacer. The common nomenclature "PEG5" in this context refers to the five oxygen atoms present in the hydrophilic chain of the final product. A precise understanding of these fundamental properties is critical for the accurate design and execution of experiments in bioconjugation, drug delivery, and the development of PROTACs, where this compound serves as a versatile linker.[9]

References

Methodological & Application

Introduction: The Strategic Application of PEGylation in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Step-by-Step Protocol for the Conjugation of THP-PEG5 to a Primary Amine

Polyethylene glycol (PEG) linkers are ubiquitously employed in drug development and biotechnology to enhance the therapeutic properties of molecules. The process of covalently attaching PEG chains, known as PEGylation, can improve the solubility, stability, and pharmacokinetic profiles of peptides, proteins, antibodies, and small molecules. The this compound linker, which incorporates a tetrahydropyranyl (THP) protected alcohol and a five-unit PEG chain, offers a defined-length spacer that can be further functionalized post-conjugation. This guide provides a detailed protocol for the conjugation of a this compound derivative, activated with an N-hydroxysuccinimide (NHS) ester, to a molecule containing a primary amine.

The core of this process lies in the reaction between the primary amine of the target molecule and the NHS ester of the this compound linker. This reaction forms a stable amide bond, effectively tethering the PEG linker to the molecule of interest. Understanding the nuances of this reaction, including the critical role of pH and stoichiometry, is paramount for achieving high conjugation efficiency and a purified final product.

Mechanism of Amine-Reactive NHS Ester Conjugation

The conjugation chemistry is based on the acylation of a primary amine by an NHS ester. The NHS ester is an activated form of a carboxylic acid, which is highly susceptible to nucleophilic attack by the unprotonated primary amine.

Key Reaction Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of the NHS ester.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Leaving Group Departure: The N-hydroxysuccinimide is released as a leaving group, resulting in the formation of a stable amide bond between the this compound linker and the target molecule.

It is crucial to maintain the reaction pH between 7.0 and 8.5. Below pH 7.0, the concentration of the reactive, unprotonated primary amine is too low, leading to a sluggish reaction. Above pH 8.5, the NHS ester becomes increasingly susceptible to hydrolysis, which competes with the desired amine reaction and reduces conjugation efficiency.

G cluster_0 Reaction Environment (pH 7.0-8.5) Primary_Amine R-NH₂ (Unprotonated Primary Amine) Intermediate Tetrahedral Intermediate Primary_Amine->Intermediate Nucleophilic Attack THP_PEG_NHS THP-PEG₅-NHS Ester THP_PEG_NHS->Intermediate Hydrolysis Hydrolyzed PEG (Inactive) THP_PEG_NHS->Hydrolysis Competing Reaction (especially at pH > 8.5) Conjugate THP-PEG₅-Amide-R (Stable Conjugate) Intermediate->Conjugate NHS_Byproduct N-Hydroxysuccinimide Intermediate->NHS_Byproduct Leaving Group H2O H₂O H2O->Hydrolysis

Figure 1: Reaction mechanism of NHS ester conjugation with a primary amine.

Materials and Reagents

  • This compound-NHS Ester

  • Molecule containing a primary amine (e.g., protein, peptide, small molecule)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (Reaction Buffer)

  • 1 M Tris-HCl, pH 8.0 (Quenching Buffer)

  • Hydroxylamine-HCl (optional quenching reagent)

  • Purification system (e.g., HPLC, FPLC, dialysis cassettes)

  • Analytical instruments (e.g., Mass Spectrometer, HPLC-UV)

Experimental Protocol: Step-by-Step Conjugation

This protocol outlines the general procedure for conjugating a this compound-NHS ester to a protein. Modifications may be necessary for other types of molecules.

Step 1: Preparation of Reagents
  • Dissolve the Amine-Containing Molecule:

    • Prepare a solution of your protein in the Reaction Buffer at a concentration of 1-10 mg/mL. The buffer should be free of any primary amines (e.g., Tris, glycine).

  • Prepare the this compound-NHS Ester Stock Solution:

    • Immediately before use, dissolve the this compound-NHS ester in anhydrous DMF or DMSO to a concentration of 10-100 mM. NHS esters are moisture-sensitive, so it is critical to use anhydrous solvent and handle the reagent quickly.

Step 2: The Conjugation Reaction
  • Stoichiometry Calculation:

    • Determine the molar ratio of this compound-NHS ester to your molecule. A 5 to 20-fold molar excess of the PEG reagent over the protein is a common starting point. The optimal ratio should be determined empirically for each specific molecule.

ParameterRecommended RangeRationale
pH 7.0 - 8.5Balances amine reactivity with NHS ester stability.
Molar Excess of PEG-NHS 5x - 20xDrives the reaction towards completion.
Reaction Time 30 min - 2 hoursSufficient for conjugation without significant hydrolysis.
Temperature Room Temperature (20-25°C)Convenient and generally effective.
  • Initiate the Reaction:

    • Add the calculated volume of the this compound-NHS ester stock solution to the protein solution while gently vortexing.

  • Incubation:

    • Allow the reaction to proceed for 30 minutes to 2 hours at room temperature. For sensitive proteins, the reaction can be performed at 4°C, but the reaction time will need to be extended.

G cluster_workflow Conjugation Workflow A 1. Prepare Protein Solution (1-10 mg/mL in PBS, pH 7.4) C 3. Combine Reagents (5-20x molar excess of PEG) A->C B 2. Prepare THP-PEG₅-NHS Solution (10-100 mM in anhydrous DMSO/DMF) B->C D 4. Incubate (30-120 min at Room Temp) C->D E 5. Quench Reaction (Add 1M Tris-HCl) D->E F 6. Purify Conjugate (HPLC, Dialysis, or SEC) E->F G 7. Characterize Product (Mass Spec, HPLC) F->G

Figure 2: Step-by-step experimental workflow for this compound conjugation.

Step 3: Quenching the Reaction
  • Stop the Conjugation:

    • Add a quenching buffer to consume any unreacted this compound-NHS ester. A common method is to add Tris-HCl to a final concentration of 50-100 mM. The primary amine in Tris will react with the remaining NHS esters.

  • Incubate:

    • Allow the quenching reaction to proceed for 15-30 minutes at room temperature.

Step 4: Purification of the Conjugate

It is essential to remove unreacted PEG reagent, the NHS byproduct, and any unconjugated starting material. The choice of purification method depends on the properties of the conjugated molecule.

  • For Proteins and Large Molecules:

    • Dialysis or Diafiltration: An effective method to remove small molecules like unreacted PEG and NHS. Dialyze against a suitable buffer (e.g., PBS) with several buffer changes.

    • Size Exclusion Chromatography (SEC): Separates the larger conjugate from smaller, unreacted components.

  • For Peptides and Small Molecules:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that can separate the more hydrophobic conjugate from the starting materials.

Step 5: Characterization of the Conjugate

After purification, it is crucial to confirm the success of the conjugation and determine the degree of labeling (the average number of PEG molecules per molecule).

  • Mass Spectrometry (MS): The most direct method to confirm conjugation. The mass of the conjugate should be equal to the mass of the starting molecule plus the mass of the attached this compound moiety for each conjugation site.

  • High-Performance Liquid Chromatography (HPLC): Comparing the chromatograms of the starting material and the final product can show the appearance of a new, typically more hydrophobic peak corresponding to the conjugate.

  • SDS-PAGE (for proteins): The PEGylated protein will show an increase in apparent molecular weight, migrating slower than the unconjugated protein.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Conjugation Efficiency 1. pH of the reaction buffer is too low. 2. Hydrolysis of the NHS ester. 3. Insufficient molar excess of PEG reagent.1. Ensure the pH is between 7.2 and 8.0. 2. Prepare the NHS ester solution immediately before use in anhydrous solvent. 3. Increase the molar excess of the this compound-NHS ester.
Precipitation During Reaction 1. The conjugate is less soluble than the starting material. 2. High concentration of organic solvent (DMF/DMSO).1. Perform the reaction at a lower concentration. 2. Limit the volume of the organic solvent to less than 10% of the total reaction volume.
Multiple Peaks in HPLC/MS 1. Multiple conjugation sites on the molecule. 2. Incomplete reaction or purification.1. This may be expected. MS can help identify the different species. 2. Optimize reaction time and purification protocol.

Application Note: A Robust HPLC-MS Method for Real-Time Monitoring of THP-PEG5 Deprotection Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, high-performance liquid chromatography-mass spectrometry (HPLC-MS) method for the quantitative analysis and real-time monitoring of reactions involving the Tetrahydropyranyl (THP)-protected polyethylene glycol linker, THP-PEG5. THP-PEG linkers are integral in multi-step organic synthesis, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where controlled deprotection is a critical step. The method detailed herein utilizes reverse-phase HPLC for robust separation of the protected starting material from its deprotected alcohol product, coupled with high-resolution mass spectrometry for unambiguous identification and quantification. We provide a complete protocol, from sample preparation and reaction quenching to data acquisition using a targeted Parallel Reaction Monitoring (PRM) approach on a Quadrupole-Orbitrap mass spectrometer. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and validated system for analyzing THP-PEG linker reactions with high specificity and accuracy.

Scientific Principles and Rationale

The Chemistry: THP as an Acid-Labile Protecting Group

The Tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its ease of installation and, more importantly, its stability under a wide range of non-acidic conditions, including exposure to organometallics, hydrides, and strong bases.[1][2] Its primary utility lies in its facile removal under mild acidic conditions, which proceeds via an acid-catalyzed hydrolysis mechanism.[1][3]

The reaction involves the protonation of the THP ether oxygen, followed by cleavage to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by a nucleophile (typically water or an alcohol solvent) to release the free alcohol and a hemiacetal byproduct.[1] For this compound, this reaction unmasks a terminal hydroxyl group, enabling subsequent conjugation steps.

The Analytical Challenge with PEGylated Molecules

Analyzing PEGylated compounds presents unique challenges. While this compound is a discrete, monodisperse molecule (Molecular Weight: 278.35 g/mol ), the broader class of PEGylated therapeutics often suffers from polydispersity, complicating mass spectral analysis.[4][5] Even with monodisperse PEGs, electrospray ionization (ESI) can produce a complex envelope of multiply charged ions and various adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺), which can congest the spectrum and complicate quantification.[4][6]

An effective analytical method must therefore be able to:

  • Separate the starting material (this compound) from the deprotected product (HO-PEG5-OH) and any side products.

  • Provide definitive identification of each species based on accurate mass.

  • Quantify the conversion rate with high precision to determine reaction kinetics and endpoint.

HPLC coupled with high-resolution mass spectrometry (HRMS) is the ideal technology to meet these demands, offering both the separation power of chromatography and the specificity of mass detection.[7][]

Overall Experimental Workflow

The analytical process follows a logical sequence from reaction initiation to final data interpretation. The workflow is designed to ensure sample integrity and generate high-quality, reproducible data.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing node_reaction 1. Initiate Deprotection Reaction (e.g., AcOH in THF/H₂O) node_sample 2. Collect Time-Point Aliquot node_reaction->node_sample node_quench 3. Quench Reaction (e.g., with NH₄OH) node_sample->node_quench node_dilute 4. Dilute for Analysis (Mobile Phase A) node_quench->node_dilute node_hplc 5. HPLC Separation (Reverse-Phase C18) node_dilute->node_hplc node_ms 6. ESI-MS Detection (Q-Orbitrap) node_hplc->node_ms node_xic 7. Extract Ion Chromatograms (Reactant & Product m/z) node_ms->node_xic node_integrate 8. Peak Integration & Analysis node_xic->node_integrate node_report 9. Calculate % Conversion node_integrate->node_report

Caption: Overall workflow for HPLC-MS analysis of this compound reactions.

Detailed Protocols and Methodologies

Materials and Reagents
  • Analyte: this compound (CAS: 128660-97-9)[9]

  • Solvents: Acetonitrile (ACN, LC-MS Grade), Methanol (MeOH, LC-MS Grade), Water (LC-MS Grade), Tetrahydrofuran (THF, HPLC Grade)

  • Additives: Formic Acid (FA, LC-MS Grade), Ammonium Hydroxide (NH₄OH)

  • Reaction Reagents: Acetic Acid (AcOH, Glacial)

Instrumentation
  • HPLC System: Thermo Scientific™ UltiMate™ 3000 RSLC system or equivalent.

  • Mass Spectrometer: Thermo Scientific™ Q Exactive™ Hybrid Quadrupole-Orbitrap™ Mass Spectrometer or equivalent high-resolution instrument.[7]

Protocol 1: Reaction Monitoring Sample Preparation

This protocol outlines the setup for a typical mild acid deprotection and subsequent sample preparation for HPLC-MS analysis.

  • Prepare a 10 mg/mL stock solution of this compound in THF.

  • Initiate the reaction: In a clean vial, combine 100 µL of the this compound stock solution with 800 µL of THF and 100 µL of 5% aqueous Acetic Acid. This creates a final this compound concentration of 1 mg/mL in a mild acidic environment.

  • Incubate the reaction at room temperature (or desired temperature), stirring gently.

  • Collect time-point samples: At specified intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 10 µL aliquot of the reaction mixture.

  • Quench the reaction immediately: Add the 10 µL aliquot to a vial containing 980 µL of Mobile Phase A (see Table 1) and 10 µL of 1% Ammonium Hydroxide. The basic NH₄OH neutralizes the acid, instantly stopping the reaction. This results in a 100-fold dilution.

  • Vortex the quenched sample thoroughly and transfer to an autosampler vial for injection.

Protocol 2: HPLC-MS Method Parameters

The causality for these parameter choices is crucial. A C18 column is selected for its hydrophobic stationary phase, which effectively retains the more non-polar THP-protected starting material longer than the more polar diol product. The gradient elution ensures that both compounds are eluted with sharp, symmetrical peaks. Formic acid is used as a mobile phase additive to promote protonation, which is essential for efficient positive-mode electrospray ionization.

Table 1: HPLC Parameters

Parameter Setting Rationale
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm Provides excellent separation efficiency for small molecules with differing polarity.
Mobile Phase A 0.1% Formic Acid in Water Standard aqueous phase for reverse-phase LC-MS, promotes protonation.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard organic phase; ACN provides good elution strength and low viscosity.
Flow Rate 0.4 mL/min Optimal for a 2.1 mm ID column, ensuring good peak shape without excessive pressure.
Gradient 5% B to 95% B in 5 min; Hold at 95% B for 1 min; Return to 5% B in 0.5 min; Re-equilibrate for 1.5 min A sharp gradient is effective for separating the reactant and product, which have a significant polarity difference, while allowing for rapid analysis.
Column Temp. 40 °C Reduces mobile phase viscosity and can improve peak shape and reproducibility.

| Injection Vol. | 2 µL | Small volume to prevent column overloading and peak distortion. |

High-resolution mass spectrometry provides the accuracy needed to confirm elemental composition and differentiate between isobaric interferences. A targeted PRM experiment is chosen for quantification as it offers superior sensitivity and specificity compared to full scan analysis by isolating a specific precursor ion and monitoring all of its fragment ions simultaneously.[10][11]

Table 2: Mass Spectrometry Parameters

Parameter Setting Rationale
Ionization Mode ESI Positive (+) Ample sites for protonation on the ether oxygens.
Spray Voltage 3.5 kV Standard voltage for stable electrospray.
Capillary Temp. 320 °C Ensures efficient desolvation of the analyte ions.
Full MS Scan Range 150 - 1000 m/z Covers the expected mass range for reactants, products, and their common adducts.
Full MS Resolution 70,000 High resolution provides high mass accuracy for confident identification.
PRM Precursor Ions 279.1802 m/z ([M+H]⁺ for this compound), 256.1724 m/z ([M+NH₄]⁺ for HO-PEG5-OH) Specific precursor ions for targeted analysis. Ammonium adduct is often prominent for PEGs.
PRM Resolution 35,000 Sufficient resolution for fragment ions while maximizing scan speed.

| Collision Energy | HCD, 25 (arbitrary units) | Optimized to generate a characteristic and reproducible fragmentation pattern. |

Expected Results and Data Analysis

Chromatographic Separation and MS Identification

The deprotection reaction converts the more hydrophobic this compound into the more hydrophilic HO-PEG5-OH. Consequently, on a reverse-phase C18 column, the product will elute earlier than the starting material.

  • This compound (Reactant): C₁₃H₂₆O₆, Exact Mass: 278.1729. Expected Retention Time: ~3.5 min.

    • Expected Ions ([M+H]⁺, [M+Na]⁺): 279.1802, 301.1622 m/z.

  • HO-PEG5-OH (Product): C₁₀H₂₂O₆, Exact Mass: 238.1416. Expected Retention Time: ~1.2 min.

    • Expected Ions ([M+H]⁺, [M+NH₄]⁺, [M+Na]⁺): 239.1489, 256.1754, 261.1285 m/z.

The diagram below illustrates the expected conversion and analytical detection principle.

ReactionAnalysis cluster_reaction Chemical Reaction cluster_hplc HPLC Separation (Reverse Phase) cluster_ms MS Detection (m/z) This compound This compound (Hydrophobic) MW = 278.17 Product HO-PEG5-OH (Hydrophilic) MW = 238.14 This compound->Product H⁺ / H₂O Retention Late Elution (Reactant) This compound->Retention Elution Early Elution (Product) Product->Elution MS_Product Detect m/z: 239.15, 256.18, etc. Elution->MS_Product MS_Reactant Detect m/z: 279.18, 301.16, etc. Retention->MS_Reactant

Caption: Relationship between chemical transformation and analytical detection.

Quantitative Analysis
  • Open the raw data file in a suitable software package (e.g., Thermo Scientific™ Chromeleon™ or Xcalibur™).

  • Extract Ion Chromatograms (XICs) for the primary adducts of both the reactant and the product (e.g., m/z 279.1802 for this compound and m/z 256.1754 for HO-PEG5-OH). A narrow mass tolerance (e.g., ±5 ppm) should be used to ensure specificity.

  • Integrate the peak areas for both compounds at each time point.

  • Calculate the percent conversion using the following formula, which normalizes for potential differences in ionization efficiency:

    % Conversion = [Area_Product / (Area_Product + Area_Reactant)] * 100

Table 3: Example Reaction Monitoring Data

Time (min) Reactant Peak Area (this compound) Product Peak Area (HO-PEG5-OH) % Conversion
0 1.50E+07 1.20E+04 0.1%
15 1.15E+07 3.50E+06 23.3%
30 8.20E+06 6.80E+06 45.3%
60 4.10E+06 1.09E+07 72.7%

| 120 | 9.80E+05 | 1.40E+07 | 93.3% |

Conclusion

The HPLC-MS method detailed in this application note provides a robust, sensitive, and specific system for analyzing this compound reactions. The use of reverse-phase chromatography yields excellent separation of the reactant and product, while high-resolution mass spectrometry with targeted PRM analysis allows for confident identification and accurate quantification. This self-validating protocol, grounded in established chemical and analytical principles, empowers researchers to precisely monitor reaction kinetics, confirm reaction completion, and ensure the quality of their intermediates in complex synthetic workflows.

References

Application Note: Strategic Incorporation of THP-PEG5-N3 in Solid-Phase Peptide Synthesis for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The functionalization of synthetic peptides is a cornerstone of modern drug development and chemical biology. This guide provides a detailed technical overview and robust protocols for the utilization of the heterobifunctional linker, THP-O-(CH₂)₂-(OCH₂CH₂)₅-N₃ (THP-PEG5-N3) , in solid-phase peptide synthesis (SPPS). We will explore the unique chemical attributes of its three core components: the acid-labile tetrahydropyranyl (THP) protecting group, the hydrophilic five-unit polyethylene glycol (PEG) spacer, and the bioorthogonal terminal azide (N₃) moiety. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile linker for creating complex, functionalized peptide conjugates with enhanced properties.

Introduction: The Rationale for Advanced Linkers in SPPS

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, allowing for the stepwise assembly of amino acids on an insoluble resin support.[1][2] While the synthesis of the primary peptide sequence is well-established, the true therapeutic and diagnostic potential of peptides is often unlocked through strategic modification.[3] PEGylation, the attachment of polyethylene glycol chains, is a clinically validated strategy to improve the pharmacokinetic and pharmacodynamic profiles of peptide drugs.[3][4] It can enhance solubility, increase circulatory half-life by reducing renal clearance, and shield the peptide from proteolytic degradation.[3][5]

The this compound-N3 linker offers a sophisticated tool for such modifications. It is not merely a spacer but a trifunctional entity designed for controlled, sequential chemical transformations. Its incorporation onto the N-terminus of a resin-bound peptide provides a gateway to diverse downstream applications, most notably "click chemistry," without compromising the integrity of the peptide itself.[6][7]

Synergistic Functionality: Deconstructing this compound-N3

The power of this linker lies in the distinct and complementary roles of its components, which are designed to be addressed with orthogonal chemistry.[1][8][9]

  • The Tetrahydropyranyl (THP) Group: The THP ether serves as a temporary protecting group for a terminal hydroxyl group (which is not explicitly part of the this compound-N3 structure but is often a consideration in similar linkers where the THP protects a hydroxyl that is later revealed). In the context of this compound-N3, the THP group is part of a precursor molecule used to create the final azide-terminated linker, ensuring stability during storage and handling. The key feature of the THP group in peptide chemistry is its stability under the basic conditions used for Fmoc-deprotection, yet its facile cleavage under mild acidic conditions that do not prematurely cleave the peptide from most resins or remove acid-labile side-chain protecting groups.[10][11]

  • The PEG5 Spacer: The five-unit polyethylene glycol chain is the core of the linker's "biomodulating" properties. Its hydrophilic and flexible nature confers several critical advantages:

    • Improved Solvation: During SPPS, the PEG chain helps to solvate the growing peptide-resin complex, disrupting inter-chain aggregation that can lead to incomplete reactions and failed syntheses, especially with hydrophobic sequences.[12]

    • Enhanced Solubility: Once cleaved from the resin, the PEGylated peptide exhibits significantly improved aqueous solubility.[3][4]

    • Pharmacokinetic Modulation: The PEG chain increases the hydrodynamic volume of the peptide, a key factor in reducing renal filtration and extending its circulation time in vivo.[5]

  • The Terminal Azide (N₃): The azide group is a stable, non-native functional group that is essentially inert in biological systems, making it bioorthogonal.[6] Its primary role is to serve as a reactive handle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—the most prominent example of "click chemistry."[6][13] This reaction is highly efficient, specific, and can be performed in aqueous conditions, allowing the peptide to be "clicked" onto molecules containing a terminal alkyne, such as fluorescent dyes, imaging agents, cytotoxic drugs, or surfaces.[7][14]

Table 1: Properties and Strategic Function of this compound-N3 Components
ComponentChemical FeatureFunction in SPPS WorkflowKey Advantage
THP Group Acid-Labile AcetalProtection of a reactive group during synthesis/storage.Orthogonal to base-labile Fmoc group; allows for selective deprotection.[10][15]
PEG5 Spacer Hydrophilic Polymer ChainImproves solvation on-resin; enhances final peptide properties.Reduces aggregation during synthesis; increases solubility and half-life of the final conjugate.[5][12]
Azide (N₃) Bioorthogonal HandleEnables post-synthetic modification via click chemistry.High reaction specificity and efficiency; stable to synthesis and biological conditions.[6][14]

Experimental Protocols

These protocols are designed for manual SPPS using standard resins like Rink Amide or Wang resin and are based on the widely used Fmoc/tBu orthogonal protection strategy.[1][16] All steps should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

Protocol 1: On-Resin Coupling of this compound-N3

This protocol describes the coupling of the carboxylic acid version of the PEG linker (HOOC-(CH₂)₂-(OCH₂CH₂)₅-N₃, where the THP group has been replaced with a carboxyl group for coupling) to the free N-terminal amine of the resin-bound peptide.

Causality: The N-terminal Fmoc group of the final amino acid must first be removed to expose the primary amine for coupling. Standard peptide coupling reagents are used to activate the carboxylic acid of the PEG linker, forming a reactive ester that readily acylates the peptide's N-terminus.[3][17] An excess of the linker and coupling reagents is used to drive the reaction to completion on the solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • HOOC-(CH₂)₂-(OCH₂CH₂)₅-N₃

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N'-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the peptide-resin has been removed using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.

    • Swell the resin in DMF for 30 minutes.[16]

  • Activation of the PEG Linker:

    • In a separate vial, dissolve 3 equivalents of HOOC-(CH₂)₂-(OCH₂CH₂)₅-N₃, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in a minimal amount of DMF.

    • Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes. The solution should change color, indicating activation.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Immediately add the activated linker solution to the peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For long or sterically hindered peptides, the reaction time may be extended overnight.[17]

  • Washing:

    • Drain the reaction solution.

    • Wash the resin extensively with DMF (5 x 1 min), DCM (3 x 1 min), and finally DMF again (3 x 1 min).

  • Quality Control (Optional but Recommended):

    • Perform a Kaiser test on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling may be necessary.

Workflow Diagram: On-Resin Coupling

G cluster_prep 1. Resin Preparation cluster_activation 2. Linker Activation cluster_coupling 3. Coupling & Wash Resin Fmoc-Peptide-Resin Deprotect Treat with 20% Piperidine/DMF Resin->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Swell Swell in DMF Wash1->Swell Result: H₂N-Peptide-Resin Couple Combine activated linker with resin (2-4h) Swell->Couple Linker HOOC-PEG5-N3 Activate Activate for 2 min Linker->Activate Reagents HBTU/HOBt/DIPEA in DMF Reagents->Activate Activate->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Final N3-PEG5-Peptide-Resin Wash2->Final

Caption: Workflow for coupling the azide-PEG linker to the peptide resin.

Downstream Applications: Leveraging the Azide Terminus

The true utility of incorporating the N₃-PEG5- linker is realized after the peptide is cleaved from the solid support and purified. The terminal azide is a robust handle for covalent modification via CuAAC click chemistry.

Principle: The Cu(I)-catalyzed reaction between the azide-terminated peptide and an alkyne-functionalized molecule forms a highly stable triazole ring, covalently linking the two entities.[6][13] This reaction is orthogonal to most biological functional groups, proceeds with high yield under mild, often aqueous conditions, and generates no toxic byproducts.[18]

Workflow Diagram: Post-Synthetic Modification via Click Chemistry

G Start N3-PEG5-Peptide-Resin Cleave Cleavage from Resin (e.g., 95% TFA Cocktail) Start->Cleave Purify Purify via RP-HPLC Cleave->Purify Peptide Purified N3-PEG5-Peptide Purify->Peptide Click CuAAC 'Click' Reaction Peptide->Click Molecule Alkyne-Functionalized Molecule (Dye, Drug, etc.) Molecule->Click Catalyst Cu(I) Catalyst (e.g., CuSO₄ / Na-Ascorbate) Catalyst->Click FinalProduct Final Conjugate: Molecule-Triazole-PEG5-Peptide Click->FinalProduct

Caption: General scheme for post-synthetic modification via CuAAC click chemistry.

Common Applications:

  • Fluorescent Labeling: Conjugation to alkyne-modified fluorophores for use in bio-imaging, FRET studies, or flow cytometry.

  • Peptide-Drug Conjugates (PDCs): Attachment of cytotoxic agents for targeted delivery to cancer cells.

  • Surface Immobilization: Attaching peptides to alkyne-functionalized surfaces for use in biosensors or affinity chromatography.[11]

  • Formation of Complex Architectures: Clicking peptides to other biomolecules or scaffolds to create novel materials.

Quality Control and Characterization

Rigorous quality control is essential at every stage of the synthesis and modification process.[19][20]

  • On-Resin Monitoring: The Kaiser test is invaluable for confirming the completion of coupling steps.[16]

  • Post-Cleavage Analysis: After cleavage from the resin, the crude peptide should be analyzed.

    • RP-HPLC: Reverse-phase high-performance liquid chromatography is the standard method for assessing the purity of the crude product and for purification.[20] A successful PEGylation will result in a significant shift to an earlier retention time compared to the unmodified peptide due to increased hydrophilicity.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): This is critical to confirm the identity of the product by verifying that its molecular weight matches the calculated mass of the N₃-PEG5-peptide.[4][21]

Conclusion

The this compound-N3 linker and its derivatives are powerful tools in the arsenal of the modern peptide chemist. By providing a strategic combination of a hydrophilic spacer and a bioorthogonal reactive handle, this linker facilitates the creation of sophisticated peptide conjugates with enhanced physicochemical properties. The protocols and principles outlined in this guide provide a framework for the successful incorporation of this linker in SPPS workflows, opening the door to a wide array of applications in drug discovery, diagnostics, and materials science.

References

Thp-peg5 in antibody-drug conjugate (ADC) development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Thp-peg5 in Antibody-Drug Conjugate (ADC) Development

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic payloads.[1][2] The linker component, which bridges the antibody and payload, is paramount to the ADC's success, dictating its stability, pharmacokinetic profile, and mechanism of payload release.[1][] This guide provides a detailed exploration of the this compound linker, a novel construct featuring a Tetrahydropyran (THP) ether and a discrete five-unit polyethylene glycol (PEG) spacer. We will elucidate the scientific rationale for its use, centered on the acid-labile nature of the THP group for targeted payload release in the acidic tumor microenvironment and lysosomes.[4][5] This document furnishes researchers, scientists, and drug development professionals with comprehensive, field-proven protocols for the synthesis, purification, and characterization of ADCs utilizing the this compound linker, ensuring a robust and self-validating development workflow.

The Scientific Rationale: Understanding the this compound Linker

The efficacy of an ADC is critically dependent on the linker's ability to remain stable in systemic circulation (pH 7.4) to prevent premature payload release and associated off-target toxicity, while ensuring efficient cleavage upon reaching the target cell.[6][] The this compound linker is intelligently designed to meet these demands through its unique chemical architecture.

  • The Cleavage Mechanism: Acid-Sensitivity of the THP Group The core of the release mechanism lies in the tetrahydropyran (THP) group, which forms an acetal with a hydroxyl group on the PEG spacer. This acetal linkage is stable at the neutral pH of blood but undergoes rapid acid-catalyzed hydrolysis in the lower pH environments of endosomes (pH 5.0–6.5) and lysosomes (pH 4.5–5.0).[4][5] Upon internalization of the ADC into the target cancer cell, the acidic milieu of these compartments triggers the cleavage of the THP ether, liberating the payload to exert its cytotoxic effect.[1]

  • The Spacer: Advantages of the PEG Component The five-unit polyethylene glycol (PEG) chain serves as a hydrophilic spacer, imparting several crucial benefits to the ADC.[8]

    • Enhanced Hydrophilicity: Potent cytotoxic payloads are often highly hydrophobic, leading to ADC aggregation and poor solubility. The PEG linker mitigates this issue, improving the overall biophysical properties of the conjugate.[9][10]

    • Improved Pharmacokinetics (PK): The hydrophilic PEG chain can create a "shield" around the payload, potentially reducing immunogenicity and slowing clearance, thereby extending the ADC's circulation half-life.[11][12]

    • Defined Spacer Length: The use of a discrete PEG linker (dPEG®) with exactly five units ensures the synthesis of a homogeneous ADC product, which is a critical quality attribute for therapeutic agents.

Below is a diagram illustrating the structure and proposed cleavage mechanism of a this compound based ADC.

ADC_Cleavage cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell cluster_release Payload Release ADC Antibody-Thp-peg5-Payload (Stable Conjugate) Internalization Internalization via Receptor-Mediated Endocytosis ADC->Internalization 1. Targeting Lysosome Lysosome (pH 4.5-5.0) Internalization->Lysosome 2. Trafficking Cleavage Acid-Catalyzed Hydrolysis of THP Group Lysosome->Cleavage 3. Acidification Payload Active Payload Released Cleavage->Payload 4. Cleavage CellDeath Apoptosis Payload->CellDeath 5. Cytotoxicity

Caption: Mechanism of action for an ADC with an acid-labile this compound linker.

Experimental Protocols: A Validated Workflow

This section provides a series of self-validating protocols for the development of a this compound based ADC. The workflow assumes the use of a heterobifunctional this compound linker with an NHS-ester for conjugation to antibody lysine residues.

Overall Experimental Workflow

The successful generation of a characterized ADC follows a logical progression of steps, from conjugation to purification and detailed analysis.

ADC_Workflow A 1. Antibody Preparation (Buffer Exchange) C 3. Conjugation Reaction (Antibody + Linker-Payload) A->C B 2. Linker-Payload Activation (Prepare this compound-Payload-NHS) B->C D 4. Purification (Size Exclusion Chromatography) C->D Quench Reaction E 5. ADC Characterization D->E F Drug-to-Antibody Ratio (DAR) (Hydrophobic Interaction Chrom.) E->F G Purity & Aggregation (Size Exclusion Chrom.) E->G H In Vitro Stability & Release Assays E->H

Caption: Overall experimental workflow for ADC development using this compound.

Protocol 1: Lysine Conjugation of this compound-Payload

This protocol describes the conjugation of a pre-synthesized and activated this compound-Payload-NHS ester to the surface-accessible lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb): ~5-10 mg/mL

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 8.0-8.5

  • This compound-Payload-NHS ester: 10 mM stock in anhydrous DMSO

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification System: Size Exclusion Chromatography (SEC) column (e.g., Superdex 200 or equivalent)

  • Purification Buffer: PBS, pH 7.4

Procedure:

  • Antibody Preparation: Perform a buffer exchange on the stock mAb solution into the Conjugation Buffer using a desalting column or tangential flow filtration. Adjust the final concentration to 5-10 mg/mL.

  • Reaction Setup:

    • Gently warm the vial of this compound-Payload-NHS to room temperature.

    • Calculate the volume of linker-payload stock needed for the desired molar excess (typically 5-10 equivalents per mAb).

    • Slowly add the calculated volume of the linker-payload stock to the stirring mAb solution. Ensure the final DMSO concentration does not exceed 10% (v/v) to maintain antibody integrity.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle agitation. The optimal time may need to be determined empirically.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

  • Purification:

    • Load the quenched reaction mixture onto a pre-equilibrated SEC column.

    • Elute the ADC with Purification Buffer (PBS, pH 7.4).

    • Collect fractions corresponding to the monomeric ADC peak, monitoring absorbance at 280 nm.

    • Pool the relevant fractions.

  • Characterization: Determine the protein concentration of the purified ADC using UV-Vis spectroscopy (A280) and proceed immediately to characterization protocols.

Protocol 2: ADC Characterization

Thorough characterization is essential to confirm the quality and consistency of the ADC. The Drug-to-Antibody Ratio (DAR), purity, and aggregation level are critical quality attributes.[13][14]

A. Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of attached drugs (DAR 0, 2, 4, etc.).[15][16]

Materials:

  • HIC Column: e.g., TSKgel Butyl-NPR or similar

  • Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 6.9

  • Mobile Phase B: 20 mM Sodium Phosphate, pH 6.9, with 20% Isopropanol

  • HPLC System with UV detector

Procedure:

  • Sample Preparation: Dilute the purified ADC to 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 20-50 µg of the ADC sample.

    • Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

    • Monitor absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each species (unconjugated mAb, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ(Peak Area_n * DAR_n) / Σ(Total Peak Area) where n is the drug load for a given peak.

B. Purity and Aggregation by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is used to quantify the percentage of monomeric ADC and detect the presence of high molecular weight species (aggregates) or fragments.[17]

Materials:

  • SEC Column: e.g., TSKgel G3000SWxl or equivalent

  • Mobile Phase: 0.2 M Potassium Phosphate, 0.25 M Potassium Chloride, pH 6.95

  • HPLC System with UV detector

Procedure:

  • Sample Preparation: Dilute the purified ADC to 1 mg/mL in the SEC Mobile Phase.

  • Chromatography:

    • Equilibrate the SEC column with Mobile Phase.

    • Inject 20-50 µg of the ADC sample.

    • Run an isocratic elution for 20-30 minutes.

    • Monitor absorbance at 280 nm.

  • Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks. Calculate the percentage of each species relative to the total integrated area. A high-quality preparation should have >95% monomer.

Analytical Method Purpose Typical Output
HIC-HPLC Determines drug load distribution and average DAR.[13][15]Chromatogram with peaks for DAR0, DAR2, DAR4, etc.
SEC-HPLC Measures purity, detects aggregation and fragmentation.[17]Chromatogram showing % monomer, % aggregate, % fragment.
UV-Vis Spectroscopy Measures protein concentration and can estimate DAR.[17]Absorbance values at 280 nm and payload λmax.
LC-MS (Native or Reduced) Confirms mass of ADC species and identifies conjugation sites.[13][14]Deconvoluted mass spectrum showing drug-loaded species.
Protocol 3: In Vitro Stability and Release Assays

These assays validate the core hypothesis of the this compound linker: stability at neutral pH and cleavage at acidic pH.

A. Plasma Stability Assay

Procedure:

  • Incubate the purified ADC (e.g., at 0.1 mg/mL) in human or mouse plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • At each time point, analyze the sample by HIC-HPLC to determine the average DAR.

  • Expected Outcome: A stable ADC will show minimal to no change in the average DAR over the time course, indicating the linker is not prematurely cleaved in plasma.[18]

B. Acid-Catalyzed Payload Release Assay

Procedure:

  • Prepare two buffer systems:

    • Physiological Control: PBS, pH 7.4

    • Lysosomal Mimic: 50 mM Sodium Acetate, pH 4.8

  • Incubate the ADC (e.g., at 0.5 mg/mL) in each buffer at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Separate the released payload from the ADC using precipitation (e.g., with acetonitrile) or a molecular weight cut-off filter.

  • Analyze the amount of free payload in the supernatant/filtrate using RP-HPLC or LC-MS.

  • Expected Outcome: Significant payload release should be observed in the pH 4.8 buffer, while minimal release should occur at pH 7.4, confirming the acid-labile nature of the this compound linker.[4]

Conclusion and Future Perspectives

The this compound linker offers a compelling strategy for ADC development, combining the well-established benefits of PEGylation with a finely-tuned, acid-sensitive release mechanism. The THP ether provides a robust yet cleavable linkage, designed to ensure ADC stability in circulation and promote targeted payload delivery within the acidic compartments of cancer cells. The protocols detailed herein provide a comprehensive framework for researchers to synthesize, purify, and rigorously characterize this compound-based ADCs. By adhering to this self-validating workflow, scientists can confidently assess the critical quality attributes of their conjugates and advance the development of safer and more effective targeted cancer therapies.

References

Application Notes and Protocols for the Purification of THP-PEG5 Conjugates by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in THP-PEG5 Conjugate Applications

In the realm of advanced drug delivery and bioconjugation, the precise chemical modification of molecules is paramount. Tetrahydropyranyl (THP) protected Polyethylene Glycol (PEG) linkers, such as this compound-acid or other derivatives, represent a versatile class of reagents. The THP group offers a stable and reliable protecting group for hydroxyl functionalities, which can be efficiently removed under mildly acidic conditions.[1][2][3] The PEG5 moiety, a discrete chain of five ethylene glycol units, enhances the solubility and pharmacokinetic properties of the conjugated molecule.[4]

The synthesis of this compound conjugates, however, seldom yields a single, pure product. The reaction mixture is often a complex milieu containing the desired conjugate, unreacted starting materials (the parent molecule and the this compound reagent), and various byproducts. For any downstream application, particularly in the pharmaceutical and biomedical fields, the isolation of the pure conjugate is not merely a recommendation but a stringent requirement. Impurities can lead to ambiguous biological data, reduced efficacy, and potential off-target effects.

This comprehensive guide provides a detailed exploration of the methodologies for purifying this compound conjugates using column chromatography. We will delve into the fundamental principles of various chromatographic techniques, offer step-by-step protocols, and provide expert insights into optimizing these separations. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible purification strategies for these important molecules.

Understanding the Physicochemical Properties of this compound Conjugates

Successful purification by column chromatography hinges on exploiting the differences in the physicochemical properties of the components in a mixture.[5] The covalent attachment of a this compound linker to a parent molecule (e.g., a small molecule, peptide, or protein) induces significant changes in its characteristics:

  • Increased Hydrodynamic Radius: The PEG chain, even a short one like PEG5, substantially increases the molecule's size in solution.[][7]

  • Modified Polarity and Hydrophobicity: The hydrophilic nature of the PEG chain generally increases the polarity of the conjugate.[8] However, the overall effect is also influenced by the properties of the parent molecule and the presence of the relatively nonpolar THP group.

  • Altered Charge Properties: If the this compound linker possesses a terminal functional group, such as a carboxyl group (e.g., in this compound-CH2COOH), it will impart a charge to the conjugate at appropriate pH values.[8]

These alterations form the basis for separation using different chromatographic techniques.

Chromatographic Strategies for this compound Conjugate Purification

A multi-step purification strategy is often necessary to achieve the high purity required for demanding applications.[9] The choice and sequence of chromatographic techniques will depend on the nature of the parent molecule and the impurities present. The most commonly employed methods include Size Exclusion Chromatography (SEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Ion Exchange Chromatography (IEX).

Size Exclusion Chromatography (SEC): The Initial Cleanup

Principle: SEC separates molecules based on their size (hydrodynamic volume) in solution.[] The stationary phase consists of porous beads. Larger molecules, unable to enter the pores, travel through the column more quickly and elute first. Smaller molecules penetrate the pores to varying extents and therefore have a longer path, eluting later.[5][]

Application for this compound Conjugates: SEC is an excellent initial step to remove small molecular weight impurities, such as unreacted this compound reagent and salts, from the larger conjugate.[][11]

SEC_Workflow Crude Crude this compound Conjugate Mixture Column SEC Column Crude->Column Inject Elution Isocratic Elution with Mobile Phase Column->Elution Fractions Fraction Collection Elution->Fractions Analysis Purity Analysis (e.g., analytical HPLC) Fractions->Analysis Pure Pure Conjugate (Early Fractions) Analysis->Pure Impurities Small Molecule Impurities (Late Fractions) Analysis->Impurities

Detailed Protocol for SEC Purification:

  • Column Selection: Choose a column with a fractionation range appropriate for the molecular weight of your this compound conjugate.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., Phosphate Buffered Saline, pH 7.4). Ensure the buffer is filtered through a 0.22 µm filter and degassed.[11]

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the detector (e.g., UV-Vis).[11]

  • Sample Preparation: Dissolve the crude reaction mixture in the mobile phase. Centrifuge or filter the sample (0.22 µm) to remove any particulate matter.

  • Injection and Elution: Inject the prepared sample onto the equilibrated column. The injection volume should ideally be less than 2-5% of the total column volume for optimal resolution.

  • Fraction Collection: Collect fractions as the components elute from the column. The this compound conjugate is expected to elute in the earlier fractions, before the smaller unreacted species.

  • Post-Run Analysis: Analyze the collected fractions using an appropriate analytical technique, such as analytical RP-HPLC or LC-MS, to determine the purity of each fraction.

  • Pooling and Concentration: Pool the fractions containing the pure conjugate. The purified conjugate can then be concentrated and the buffer exchanged if necessary.

Parameter Typical Value/Range Notes
Column Type Gel filtration (e.g., Sephadex, Superdex)Select based on MW of the conjugate.
Mobile Phase Phosphate Buffered Saline (PBS), pH 7.4Isocratic elution is used.[11]
Flow Rate 0.5 - 1.0 mL/min (analytical scale)Dependent on column dimensions.
Detection UV at 280 nm (for proteins/peptides) or 220 nmChoose a wavelength where the conjugate absorbs.
Sample Load < 5% of column volumeFor optimal resolution.

Table 1: Typical Parameters for SEC Purification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): High-Resolution Separation

Principle: RP-HPLC separates molecules based on their hydrophobicity.[12] The stationary phase is nonpolar (e.g., C18 or C4 silica), and the mobile phase is polar. A gradient of increasing organic solvent (e.g., acetonitrile) is typically used to elute the bound molecules, with more hydrophobic compounds eluting later.[13]

Application for this compound Conjugates: RP-HPLC is a powerful technique for separating the this compound conjugate from the unreacted parent molecule, especially if there is a significant difference in their hydrophobicity.[13][14] It can also be effective in separating conjugates with different degrees of PEGylation.

Detailed Protocol for RP-HPLC Purification:

  • Column Selection: A C18 column is a good starting point for small molecule and peptide conjugates. For larger protein conjugates, a C4 column may be more suitable.[13]

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

    • Mobile Phase B: Acetonitrile (ACN) with 0.1% of the same acid.

    • Ensure both mobile phases are filtered and degassed.

  • System Equilibration: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sample (from the SEC step or crude mixture) in Mobile Phase A or a solvent with low organic content. Filter the sample.

  • Injection and Elution: Inject the sample and apply a linear gradient of increasing Mobile Phase B. The gradient slope and duration should be optimized to achieve the best separation.

  • Fraction Collection: Collect fractions corresponding to the peaks of interest.

  • Post-Run Analysis and Solvent Removal: Analyze the fractions for purity. Pool the pure fractions and remove the organic solvent and acid, typically by lyophilization (freeze-drying).

Parameter Typical Value/Range Notes
Column Type C18, C8, or C4 silicaC18 is generally good for smaller, more hydrophobic molecules.[13]
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent and improves peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier.
Gradient Linear, e.g., 5-95% B over 30 minOptimize for the specific separation.
Flow Rate 1.0 mL/min (analytical scale)Adjust for preparative scale columns.
Detection UV at 220 nm and/or 280 nmMonitor at multiple wavelengths if possible.

Table 2: Typical Parameters for RP-HPLC Purification.

Expert Insight on Streaking of PEGylated Compounds: PEG-containing molecules can sometimes exhibit poor peak shape (streaking) on silica-based columns due to interactions with residual silanol groups.[15][16] Using a mobile phase with a low pH (like 0.1% TFA) helps to suppress the ionization of these silanols. In some cases, for normal phase chromatography, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase can improve peak shape.[16][17]

Ion Exchange Chromatography (IEX): Separation by Charge

Principle: IEX separates molecules based on their net surface charge.[][18] The stationary phase contains charged functional groups that interact with oppositely charged molecules in the sample. Molecules are eluted by increasing the salt concentration or changing the pH of the mobile phase.

Application for this compound Conjugates: IEX is particularly useful if the parent molecule and the conjugate have different net charges, or for separating species with varying numbers of attached charged PEG linkers (e.g., this compound-COOH).[18][19] The PEG chain can also shield the charges on a protein, altering its interaction with the IEX resin and enabling separation from the unmodified protein.[7][18]

Detailed Protocol for IEX Purification:

  • Column and Buffer Selection:

    • Anion Exchange (AEX): Use if the conjugate is negatively charged at the working pH (e.g., with a carboxyl-terminated PEG). The column will have positively charged groups (e.g., Q, DEAE).

    • Cation Exchange (CEX): Use if the conjugate is positively charged. The column will have negatively charged groups (e.g., SP, CM).

    • Select buffers that have a pKa within +/- 1 pH unit of the desired working pH.

  • Mobile Phase Preparation:

    • Mobile Phase A (Binding Buffer): A low salt buffer at the desired pH.

    • Mobile Phase B (Elution Buffer): A high salt (e.g., 1 M NaCl) buffer at the same pH.

  • System Equilibration: Equilibrate the column with Mobile Phase A until the pH and conductivity are stable.

  • Sample Preparation: The sample should be in the binding buffer (low salt). If necessary, perform a buffer exchange using SEC or dialysis.

  • Injection and Elution: Inject the sample. After the unbound components have washed through, apply a linear gradient of increasing Mobile Phase B to elute the bound molecules.

  • Fraction Collection and Analysis: Collect fractions and analyze for purity and identity. Pool the pure fractions.

  • Desalting: The purified conjugate will be in a high salt buffer and will likely require desalting, for example, by SEC.

IEX_Principle cluster_0 Anion Exchange Chromatography (AEX) cluster_1 Cation Exchange Chromatography (CEX) Resin_AEX + Analyte1_AEX - Analyte2_AEX + Analyte3_AEX - - Elution_AEX Salt (-) Resin_CEX - Analyte1_CEX + Analyte2_CEX - Analyte3_CEX ++ Elution_CEX Salt (+)

On-Column THP Deprotection: A Streamlined Approach

A significant advantage of using the THP protecting group is its lability under mild acidic conditions.[2][20] In some workflows, it may be desirable to remove the THP group while the conjugate is still bound to the chromatography column, particularly a reversed-phase column. This can streamline the process by combining purification and deprotection into a single step.

Principle: After the this compound conjugate is bound to the RP-HPLC column and separated from other impurities, a mobile phase containing a suitable acid can be passed through the column to cleave the THP group. The deprotected conjugate can then be eluted.

Protocol for On-Column THP Deprotection (RP-HPLC):

  • Purification: Perform the initial RP-HPLC purification as described above to separate the this compound conjugate from other impurities. Instead of eluting the conjugate with a high organic gradient, hold the gradient at a concentration of organic solvent that keeps the conjugate strongly retained on the column.

  • Wash: Wash the column with the holding mobile phase to ensure all other impurities have been eluted.

  • Deprotection: Introduce a deprotection mobile phase. This could be the same mobile phase with an increased concentration of acid (e.g., 1-2% TFA in water/acetonitrile) or a different acidic solution (e.g., acetic acid/THF/water mixtures).[1][21] The reaction progress can be monitored by collecting the eluent and analyzing it. However, it is more common to allow a set time for the deprotection to occur.

  • Elution of Deprotected Conjugate: After the deprotection is complete, elute the now more polar, deprotected conjugate from the column using an appropriate gradient of organic solvent.

  • Analysis and Workup: Collect and analyze the fractions containing the deprotected product. Lyophilize to obtain the final pure compound.

Important Considerations for On-Column Deprotection:

  • Stability: Ensure that the parent molecule and the linkage to the PEG chain are stable to the acidic conditions used for THP removal.

  • Column Stability: Verify that the chromatography column is stable to the deprotection conditions. Most modern silica-based columns are stable in the pH range used for THP deprotection.

  • Optimization: The time and acid concentration for on-column deprotection will need to be carefully optimized to ensure complete reaction without degrading the product.

Troubleshooting Common Purification Challenges

Problem Potential Cause Suggested Solution
Poor Resolution/Peak Overlap Inappropriate column or mobile phase. Gradient is too steep. Column is overloaded.Try a different column chemistry (e.g., C8 vs C18). Optimize the gradient (make it shallower). Reduce the sample load. Use an orthogonal technique (e.g., IEX after SEC).[9]
Low Recovery Irreversible binding to the column. Precipitation of the sample on the column. Degradation of the sample.Add organic modifiers to the mobile phase to reduce non-specific binding.[11] Check the solubility of the sample in the mobile phase. Ensure the pH and mobile phase are compatible with the sample's stability.
Peak Tailing/Streaking Interaction with active sites on the stationary phase (e.g., silanols). Secondary interactions.Use a highly end-capped column. Lower the pH of the mobile phase (for RP-HPLC). Add a competing base (e.g., triethylamine) for normal phase.[16]
Ghost Peaks Contaminants in the mobile phase or from previous injections.Use high-purity solvents and freshly prepared buffers. Run a blank gradient between samples.[22]

Table 3: Troubleshooting Guide for Column Chromatography of this compound Conjugates.

Conclusion: A Pathway to Purity

The purification of this compound conjugates is a critical step that dictates the quality and reliability of subsequent research and development. By systematically applying the principles and protocols of column chromatography outlined in this guide, researchers can confidently isolate their target molecules to a high degree of purity. A logical, multi-step approach, often beginning with a size-based separation like SEC, followed by a high-resolution technique such as RP-HPLC or IEX, provides a robust framework for success. The potential for streamlined workflows, such as on-column deprotection, further enhances the efficiency of this process. Ultimately, a well-designed purification strategy is an indispensable component of any project involving these versatile bioconjugation reagents.

References

Mass Spectrometry Analysis of Thp-peg5 Labeled Proteins: An Application Note and Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of therapeutic protein development and proteomics research, the covalent modification of proteins with polyethylene glycol (PEG) chains, or PEGylation, stands as a pivotal strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1] This modification can significantly improve a protein's solubility, prolong its circulating half-life, and reduce its immunogenicity.[2] The precise characterization of these PEGylated proteins is a critical aspect of quality control and functional studies, ensuring both safety and efficacy.[3] Mass spectrometry (MS) has emerged as an indispensable tool for this purpose, offering unparalleled accuracy in determining molecular weight and identifying modification sites.[2][4]

This application note provides a comprehensive guide to the mass spectrometry analysis of proteins labeled with Thp-peg5, a PEG linker featuring a terminal hydroxyl group protected by a tetrahydropyranyl (THP) group.[5][6] The THP group is an acid-labile protecting group, and its removal is a key step in the protein labeling process.[2][7] We will delve into the intricacies of protein labeling with this compound, detailing the deprotection and conjugation steps. Subsequently, we will provide robust, step-by-step protocols for sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide is designed for researchers, scientists, and drug development professionals seeking to implement a reliable workflow for the characterization of this compound labeled proteins.

The Chemistry of this compound Labeling

The this compound linker is a heterobifunctional molecule composed of a five-unit polyethylene glycol chain, a terminal hydroxyl group, and a tetrahydropyranyl (THP) protecting group.[5][6][8] The terminal hydroxyl group of PEG is not inherently reactive towards proteins and requires chemical activation.[4][9][10] The THP group serves to protect this hydroxyl group until it is ready to be activated for conjugation.[2][11][12]

The labeling process, therefore, involves a two-stage chemical strategy:

  • Deprotection of the THP Group: The THP ether linkage is susceptible to cleavage under mild acidic conditions, which selectively removes the protecting group to reveal the terminal hydroxyl group of the PEG linker.[2][7]

  • Activation and Conjugation: The exposed hydroxyl group is then activated to create a reactive species, most commonly an N-hydroxysuccinimide (NHS) ester. This activated PEG linker can then efficiently react with primary amines on the protein, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable amide bonds.[9][13]

Experimental Workflow Overview

The overall workflow for the analysis of this compound labeled proteins can be visualized as a multi-step process, from initial protein labeling to final data analysis.

Workflow cluster_0 Protein Labeling cluster_1 Mass Spectrometry Analysis This compound This compound Deprotection Deprotection This compound->Deprotection Mild Acid Activation Activation Deprotection->Activation e.g., NHS activation Conjugation Conjugation Activation->Conjugation Protein Protein Protein->Conjugation Labeled_Protein Labeled_Protein Conjugation->Labeled_Protein Sample_Prep Sample_Prep Labeled_Protein->Sample_Prep Reduction, Alkylation, Digestion LC_MS LC_MS Sample_Prep->LC_MS Data_Analysis Data_Analysis LC_MS->Data_Analysis Results Results Data_Analysis->Results

Caption: Experimental workflow for this compound labeling and MS analysis.

Part 1: Protein Labeling with this compound

This section provides a detailed protocol for the covalent attachment of this compound to a protein of interest.

Materials and Reagents
  • This compound linker

  • Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Mild acid for deprotection (e.g., 2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM))

  • N,N'-Disuccinimidyl carbonate (DSC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous organic solvent (e.g., Acetonitrile or Dimethylformamide)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis cassettes for purification

Protocol 1: this compound Labeling of a Target Protein

Step 1: Deprotection of this compound

  • Dissolve this compound in a minimal amount of an appropriate organic solvent.

  • Add a solution of mild acid (e.g., 2% TFA in DCM) to the this compound solution.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS to confirm the removal of the THP group.

  • Neutralize the reaction with a suitable base (e.g., DIPEA) and remove the solvent under reduced pressure to obtain the deprotected PEG5-alcohol.

Step 2: Activation of Deprotected PEG5-alcohol

  • Dissolve the deprotected PEG5-alcohol in anhydrous acetonitrile or DMF.

  • Add N,N'-Disuccinimidyl carbonate (DSC) (1.2 equivalents) and N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the formation of the NHS-activated PEG5 by LC-MS.

  • The activated PEG5-NHS ester is typically used immediately in the next step.

Step 3: Conjugation to the Target Protein

  • Dissolve the protein of interest in a suitable reaction buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 1-10 mg/mL.

  • Add the freshly prepared solution of activated PEG5-NHS ester to the protein solution. A molar excess of 10- to 50-fold of the PEG linker over the protein is a good starting point for optimization.

  • Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS esters.

  • Purify the PEGylated protein from excess reagents and byproducts using a desalting column or dialysis.

Part 2: Mass Spectrometry Analysis of this compound Labeled Proteins

This section details the bottom-up proteomics approach for identifying the sites of this compound modification.

Materials and Reagents
  • This compound labeled protein

  • Denaturation buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • Reducing agent: 100 mM Dithiothreitol (DTT)

  • Alkylating agent: 200 mM Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • LC-MS grade water, acetonitrile, and formic acid

Protocol 2: Sample Preparation for Mass Spectrometry

Step 1: Reduction and Alkylation

  • Denature the this compound labeled protein sample (approximately 50-100 µg) by dissolving it in denaturation buffer.

  • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Cool the sample to room temperature.

  • Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

Step 2: Enzymatic Digestion

  • Dilute the sample with 100 mM Tris-HCl, pH 8.0, to reduce the urea concentration to below 2 M.

  • Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w).

  • Incubate the digestion mixture at 37°C overnight (12-16 hours).[1]

  • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalt the resulting peptide mixture using a C18 desalting column according to the manufacturer's instructions.

  • Dry the desalted peptides in a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis

Step 1: Liquid Chromatography

  • Reconstitute the dried peptides in 0.1% formic acid in water.

  • Inject the peptide mixture onto a C18 reversed-phase liquid chromatography column.

  • Separate the peptides using a gradient of increasing acetonitrile concentration in water with 0.1% formic acid. A typical gradient might be from 2% to 40% acetonitrile over 60-90 minutes.

Step 2: Mass Spectrometry

  • Analyze the eluting peptides using a high-resolution tandem mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).[3]

  • Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions in each MS1 scan are selected for fragmentation in MS2.

  • Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for peptide fragmentation.

Parameter Recommended Setting Rationale
Ionization Mode Positive Ion ModePeptides readily form positive ions.
MS1 Resolution 60,000 - 120,000High resolution is crucial for accurate mass determination of precursor ions.
MS2 Resolution 15,000 - 30,000Sufficient for accurate fragment ion mass determination.
Collision Energy Stepped or normalized collision energyTo achieve optimal fragmentation for different peptide sizes and charge states.
Activation Type CID/HCDEffective for generating b- and y-type fragment ions for peptide sequencing.

Data Analysis and Interpretation

The analysis of the acquired MS/MS data is performed using specialized proteomics software (e.g., MaxQuant, Proteome Discoverer, or similar platforms).

  • Database Searching: Search the MS/MS spectra against a protein sequence database that includes the sequence of the target protein.

  • Variable Modifications: Include the following as variable modifications in the search parameters:

    • Carbamidomethylation of cysteine (fixed modification).

    • Oxidation of methionine (common variable modification).

    • This compound modification of lysine (K) and the protein N-terminus. The mass of the this compound modification to be added is the mass of the PEG5-linker minus the mass of a hydrogen atom (from the amine). The molecular formula of this compound is C13H26O6, with a molecular weight of 278.35 Da.[5][6] The PEG5-linker portion (after deprotection and activation) that attaches to the protein will have a specific mass. For a PEG5-NHS ester, the added mass will be that of the PEG5-carbamate. It is crucial to calculate the exact mass of the modification for the database search.

  • Identification of PEGylated Peptides: PEGylated peptides will be identified based on the presence of the specific mass shift corresponding to the this compound modification on lysine residues or the N-terminus.

  • Site Localization: The fragmentation pattern (MS/MS spectrum) of the identified PEGylated peptide will confirm the precise location of the modification. The presence of b- and y-ions containing the mass shift will pinpoint the modified amino acid residue.

Troubleshooting

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Suboptimal reaction pH for amine reactivity.[10]Optimize the pH of the conjugation buffer to be between 7.5 and 8.5.
Insufficient molar excess of the PEG linker.Increase the molar ratio of the activated PEG linker to the protein.
Incomplete deprotection or activation of this compound.Verify each step of the linker preparation by LC-MS before conjugation.
Poor Signal in Mass Spectrometry PEG contamination from external sources (e.g., detergents, plasticware).[14][15]Use PEG-free reagents and low-binding tubes. Thoroughly clean the mass spectrometer's ion source.
Suppression of ionization by the PEG moiety.Optimize LC gradient to ensure good separation. Consider using a charge-stripping agent like triethylamine post-column.[9][13]
Complex Mass Spectra Heterogeneity of PEGylation (multiple PEG chains attached).Optimize the labeling reaction to favor mono-PEGylation if desired. High-resolution mass spectrometry and advanced deconvolution software are essential for resolving complex spectra.[9][16]
No Identification of PEGylated Peptides Incorrect mass of the modification used in the database search.Double-check the calculation of the mass of the PEG modification.
Poor fragmentation of the PEGylated peptide.Optimize collision energy settings. Consider using alternative fragmentation methods if available (e.g., ETD).

Conclusion

The detailed protocols and guidelines presented in this application note provide a robust framework for the successful labeling of proteins with this compound and their subsequent analysis by mass spectrometry. By carefully controlling the deprotection and activation of the this compound linker and optimizing the mass spectrometry workflow, researchers can confidently identify the sites of PEGylation. This information is crucial for understanding the structure-function relationships of PEGylated proteins and for ensuring the quality and consistency of biotherapeutic products. A multi-faceted analytical approach, combining high-resolution mass spectrometry with careful data interpretation, is key to navigating the complexities of PEGylated protein characterization.

References

Troubleshooting & Optimization

Navigating the Nuances of THP Deprotection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing the removal of the tetrahydropyranyl (THP) protecting group. As a Senior Application Scientist, I've frequently collaborated with researchers facing the challenge of efficiently cleaving THP ethers without compromising the integrity of their sensitive substrates. This guide is structured as a series of questions and answers to directly address the common issues and provide field-proven insights to ensure your synthesis proceeds with high yield and fidelity.

Frequently Asked Questions (FAQs)

Q1: Why is my THP deprotection failing or giving low yields?

A1: Low yields in THP deprotection often stem from incomplete reactions or substrate degradation. The key is to understand the acid-catalyzed mechanism. The reaction begins with the protonation of the acetal oxygen, followed by cleavage to form a resonance-stabilized carbocation and the free alcohol.[1] Several factors can disrupt this process:

  • Insufficient Acid Strength or Concentration: The catalyst may not be acidic enough to efficiently protonate the THP ether.

  • Reaction Time and Temperature: The reaction may not have proceeded to completion. Conversely, prolonged reaction times or elevated temperatures, especially with stronger acids, can lead to the degradation of sensitive functional groups on your substrate.[2][3]

  • Solvent Choice: The solvent plays a crucial role. Protic solvents like methanol or ethanol can participate in the reaction, facilitating the removal of the THP group.[4]

Troubleshooting Steps:

  • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to track the disappearance of the starting material.

  • Optimize Catalyst: If the reaction is sluggish, consider a slightly stronger acid or a higher catalyst loading. However, proceed with caution if your substrate is acid-sensitive.

  • Adjust Temperature: Gentle heating can sometimes drive the reaction to completion, but this must be balanced against the risk of degradation.

Q2: My substrate is degrading under standard acidic conditions. What are my options for milder THP removal?

A2: This is a frequent and critical issue. The standard strong acid catalysts like p-toluenesulfonic acid (p-TsOH) or mineral acids can be too harsh for complex molecules with other acid-labile protecting groups or sensitive stereocenters.[5]

The solution is to use a milder acidic catalyst. The choice of catalyst should be tailored to the substrate's sensitivity.[1] Here is a comparison of common mild reagents:

ReagentTypical ConditionsAdvantagesConsiderations
Pyridinium p-toluenesulfonate (PPTS) Catalytic amount in an alcohol solvent (e.g., EtOH) at RT to 50°C.[6][7]Significantly less acidic than p-TsOH, making it ideal for sensitive substrates.[4][8] Soluble in many organic solvents.[9]May require longer reaction times or gentle heating.[7]
Acetic Acid (AcOH) AcOH/THF/H₂O (e.g., 3:1:1 mixture) at room temperature.[1]A very mild and commonly used system that is effective for many substrates.[4]The aqueous workup requires careful neutralization.
Amberlyst-15 (or other resin-supported acids) Stirring the substrate with the resin in a solvent like methanol at room temperature.[1]Heterogeneous catalyst that is easily removed by simple filtration, simplifying the workup.[1][10] Reusable.[1]Reaction rates can be slower, and the resin's activity can vary between batches.
Lewis Acids (e.g., Bismuth Triflate) Catalytic amounts under solvent-free conditions or in organic solvents.[11]Can be very mild and effective for acid-sensitive molecules.[11]The specific Lewis acid and conditions must be carefully selected for the substrate.

Below is a DOT script for a decision-making workflow for choosing the right deprotection strategy.

THP_Deprotection_Strategy start Start: THP-Protected Substrate acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive standard_conditions Standard Conditions: p-TsOH or HCl in MeOH acid_sensitive->standard_conditions No mild_conditions Select Mild Conditions acid_sensitive->mild_conditions Yes end Deprotected Product standard_conditions->end other_labile_groups Other labile groups present? (e.g., silyl ethers) mild_conditions->other_labile_groups ppts PPTS in EtOH ppts->end acetic_acid AcOH/THF/H₂O acetic_acid->end solid_acid Resin-Supported Acid (e.g., Amberlyst-15) solid_acid->end other_labile_groups->ppts Yes workup_consideration Is simplified workup critical? other_labile_groups->workup_consideration No workup_consideration->acetic_acid No workup_consideration->solid_acid Yes

Caption: Decision workflow for selecting a THP deprotection method.

Troubleshooting Guide

Problem: Incomplete reaction even with extended time.
  • Potential Cause: The catalyst may have degraded or is not active enough. The solvent may not be appropriate.

  • Recommended Solution:

    • Verify Catalyst Quality: Use a fresh batch of the acidic catalyst. PPTS, for instance, should be a colorless solid.[6][8]

    • Switch Solvents: If using an aprotic solvent like dichloromethane (DCM), switch to a protic solvent like methanol or ethanol, which can act as a nucleophile to quench the carbocation intermediate.[4]

    • Consider a Stronger (but still mild) Acid: If using acetic acid with no success, a switch to PPTS may provide the necessary increase in acidity without being overly harsh.[9]

Problem: Formation of multiple unexpected byproducts.
  • Potential Cause: The substrate is likely undergoing acid-catalyzed side reactions. This is common with molecules containing other sensitive functionalities like certain silyl ethers, acetals, or in molecules prone to epimerization or rearrangement.[12][13]

  • Recommended Solution:

    • Drastically Reduce Acidity: This is a prime scenario for using a very mild catalyst like PPTS or even non-acidic methods.[8]

    • Lower the Temperature: Perform the reaction at 0°C or even lower to minimize the rate of side reactions relative to the deprotection.

    • Orthogonal Protecting Group Strategy: For future syntheses, consider if the THP group is truly compatible with the rest of your molecule. An orthogonal protecting group, one that can be removed under completely different conditions (e.g., a benzyl ether removed by hydrogenolysis), might be a better long-term strategy.[14][15]

The following DOT script illustrates the mechanism of acid-catalyzed THP deprotection.

THP_Deprotection_Mechanism cluster_0 Acid-Catalyzed THP Deprotection ROTHP R-O-THP Protonated R-O(H⁺)-THP ROTHP->Protonated 1. Protonation H_plus + H⁺ ROH R-OH Protonated->ROH THP_cation THP⁺ (Resonance Stabilized) Protonated->THP_cation 2. Cleavage Byproduct Byproduct THP_cation->Byproduct 3. Quenching Solvent + Solvent (e.g., H₂O, MeOH)

Caption: Mechanism of acid-catalyzed THP ether cleavage.

Experimental Protocols

Protocol 1: Mild Deprotection using Pyridinium p-Toluenesulfonate (PPTS)

This protocol is highly recommended for substrates with acid-sensitive functional groups.[6][9]

  • Dissolution: Dissolve the THP-protected alcohol (1 equivalent) in ethanol (EtOH) or methanol (MeOH).

  • Catalyst Addition: Add a catalytic amount of PPTS (typically 0.1 to 0.2 equivalents).

  • Reaction: Stir the solution at room temperature or warm gently to 40-50°C if the reaction is slow.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. The residue can then be purified directly by column chromatography on silica gel. The pyridinium salt is often easily removed during chromatography.

Protocol 2: Deprotection using a Heterogeneous Catalyst (Amberlyst-15)

This method is advantageous for its simplified workup procedure.[1]

  • Suspension: To a solution of the THP-protected alcohol (1 equivalent) in methanol, add Amberlyst-15 resin (typically 10-20% by weight of the substrate).

  • Reaction: Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. Note that you will need to filter a small aliquot of the reaction mixture to spot on the TLC plate.

  • Filtration: Upon completion, filter the reaction mixture through a pad of celite or a sintered glass funnel to remove the Amberlyst-15 resin.

  • Washing: Wash the resin with a small amount of the solvent (e.g., methanol).

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure. The crude product is often pure enough for subsequent steps but can be purified by column chromatography if necessary.

By carefully selecting the deprotection conditions based on the specific sensitivities of your substrate, you can effectively remove the THP group while preserving the integrity of your molecule, ensuring the success of your synthetic endeavors.

References

Technical Support Center: Purifying THP-PEG5-Containing PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of Proteolysis Targeting Chimeras (PROTACs) containing a Tetrahydropyranyl (THP) protecting group and a pentaethylene glycol (PEG5) linker. This combination, while synthetically useful, introduces specific challenges during purification that require a nuanced approach.

Understanding the Core Challenges

The purification of any PROTAC can be complex due to their high molecular weight and often poor physicochemical properties.[1][2][3] The inclusion of a THP-protected alcohol and a PEG5 linker adds two distinct layers of difficulty:

  • THP Group Lability: The THP group is an acid-labile protecting group used for alcohols.[4][5][6] Its primary vulnerability is cleavage under acidic conditions, which are commonly used in reverse-phase HPLC mobile phases (e.g., 0.1% Trifluoroacetic Acid, TFA).[7] This premature deprotection leads to a critical impurity—the desired product minus the THP group—which often co-elutes or is difficult to resolve from the fully protected, final compound.[7]

  • PEG5 Linker Properties: PEG linkers are incorporated to improve the solubility, cell permeability, and pharmacokinetic properties of PROTACs.[8][9] However, the PEG5 chain's flexibility and hydrophilicity can lead to poor chromatographic peak shape, often described as "smearing" or broadening. This occurs due to multiple chain conformations interacting with the stationary phase, making sharp, efficient separation from closely related impurities challenging.[1][10]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification workflow in a practical question-and-answer format.

Synthesis & Crude Product Issues

Question: My crude LC-MS analysis shows a complex mixture with multiple peaks around the expected mass. What's going on?

Answer: This is a frequent observation. The complexity arises from several sources:

  • Incomplete Reactions: Standard PROTAC synthesis involves multiple coupling steps.[11][12] Incomplete consumption of starting materials or intermediates is common.

  • Premature THP Deprotection: If any step in your synthesis or workup involved even mildly acidic conditions, you likely have a significant percentage of the deprotected analog.[7][13]

  • PEG-Related Impurities: Commercial PEG linkers can sometimes contain impurities or oligomers of different lengths, although this is less common with high-purity reagents.[]

  • Side Reactions: Depending on your specific chemistry, side reactions can generate structurally similar byproducts that are difficult to separate.[1]

Chromatography Problems

Question: During my reverse-phase HPLC purification using a standard TFA-modified mobile phase, I see a new peak growing over time and my main product peak diminishing. Why?

Answer: You are observing the on-column cleavage of the THP protecting group. The acidic TFA in the mobile phase is hydrolyzing the THP ether.[7] The "new" peak is your deprotected PROTAC, which is more polar and will likely have a shorter retention time. In one study, over 60% cleavage of a THP group was observed simply during LC-MS analysis due to 0.1% TFA in the mobile phase.[7]

Solution:

  • Avoid or Reduce Acid: The most effective solution is to avoid TFA altogether. Try using formic acid (0.1%) as it is less aggressive, though it may still cause some deprotection.[15] Alternatively, use a mobile phase buffered at a neutral pH if your compound is stable and your column can tolerate it.

  • Work Quickly: If you must use TFA, minimize the exposure time. Use faster gradients and collect fractions immediately. Do not let the sample sit in the autosampler dissolved in acidic mobile phase.

  • Switch Techniques: Consider this a clear indication that standard reverse-phase HPLC is not ideal. Move to an orthogonal technique like Supercritical Fluid Chromatography (SFC).

Question: My PROTAC peak is very broad and poorly resolved on my C18 column. How can I sharpen it?

Answer: Peak broadening with PEGylated molecules is a classic problem.[1]

  • Probable Cause 1: Secondary Interactions: The PEG chain and other polar moieties in your PROTAC may be interacting with residual silanol groups on the silica backbone of the stationary phase.[16]

    • Solution: Use a highly end-capped, modern HPLC column.[16] You can also try operating at a lower pH (if the THP group allows) to suppress silanol ionization.[16]

  • Probable Cause 2: "Phase Collapse" or Poor Wetting: The high polarity of your PROTAC and the PEG linker may cause issues if your mobile phase is highly aqueous (e.g., at the beginning of a gradient). The hydrophobic C18 chains can "fold" on themselves, reducing interaction with your analyte.[17]

    • Solution: Ensure your gradient starts with at least 5% organic solvent. For very polar molecules, consider using a "polar-embedded" phase column (e.g., Aqua, Hydro, AQ type columns), which are designed to remain stable in highly aqueous mobile phases.[18]

  • Probable Cause 3: Mass Overload: PROTACs are large molecules. Injecting too much material can easily overload the column, leading to broad, fronting peaks.

    • Solution: Reduce your injection mass. Perform a loading study to find the optimal concentration for your column dimensions.

Post-Purification Issues

Question: I've isolated my product, but the NMR shows it's a mixture of diastereomers. Where did they come from?

Answer: The introduction of the THP group creates a new stereocenter at the C2 position of the pyran ring.[6] Unless you used a chiral acid catalyst or a chiral starting material, the THP protection reaction will produce a mixture of diastereomers. These are often inseparable by standard achiral chromatography, leading to broadened NMR signals and what appears to be a complex mixture, even if the compound is chemically pure. For most biological applications, this diastereomeric mixture is acceptable.

Recommended Purification Workflow & Protocols

A multi-step approach is often necessary for achieving high purity. The workflow should be guided by the impurity profile of the crude material.

Visualizing the Purification Strategy

Purification_Workflow cluster_0 Purification Decision Tree Start Crude Product Flash Step 1: Flash Chromatography (Normal Phase) Start->Flash Analysis1 Analyze Purity (LC-MS / NMR) Flash->Analysis1 HPLC Option A: Preparative HPLC (Neutral pH or Formic Acid) Analysis1->HPLC If >80% pure & THP stable SFC Option B: Preparative SFC (Recommended) Analysis1->SFC If complex mixture or THP unstable Final_Product Final Pure Product (>95%) HPLC->Final_Product SFC->Final_Product

Caption: Decision workflow for purifying THP-PEG5-PROTACs.

Protocol 1: Initial Cleanup with Flash Chromatography (Normal Phase)

This step is designed to remove major non-polar and very polar impurities before fine-tuning with high-resolution techniques.

StepActionRationale & Expert Notes
1 Sample Preparation Adsorb your crude product onto a small amount of silica gel or Celite. Ensure the solvent is fully evaporated.
2 Column & Solvents Use a standard silica gel column. For the mobile phase, start with a non-polar solvent like Hexanes or Heptane and a more polar solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM)/Methanol (MeOH).
3 Gradient Elution Begin with a low percentage of the polar solvent and run a shallow gradient. For example, start with 100% DCM and slowly gradient to 5-10% MeOH in DCM.
4 Monitoring Monitor the elution using Thin Layer Chromatography (TLC) or an inline UV detector.
5 Fraction Collection Collect fractions and analyze by LC-MS to identify those containing the product of interest. Combine pure fractions and concentrate.

Causality Behind Choices: Normal phase chromatography is advantageous here because the stationary phase (silica) is not acidic, preserving the THP group. It effectively separates compounds based on polarity, allowing for the removal of greasy starting materials and highly polar salts or reagents.

Protocol 2: High-Purity Polish with Supercritical Fluid Chromatography (SFC)

SFC is often the superior choice for final purification, as it avoids acidic aqueous mobile phases and offers faster separation and solvent removal.[19][20]

StepActionRationale & Expert Notes
1 System & Column Use a preparative SFC system with a suitable column. Common choices for polar molecules include Diol, 2-Ethylpyridine, or PFP (Pentafluorophenyl) stationary phases.[21][22]
2 Mobile Phase The primary mobile phase is supercritical CO2. The co-solvent is typically Methanol (MeOH), often with a basic additive like ammonium hydroxide or diethylamine (DEA) to improve peak shape for basic compounds.
3 Method Development On an analytical scale, screen different columns and co-solvent gradients to find the best separation. A typical starting gradient might be 5% to 40% MeOH over 5-7 minutes.
4 Preparative Run Scale up the optimized analytical method to your preparative column. Inject the sample dissolved in a suitable solvent (e.g., MeOH, DCM).
5 Fraction Collection Collect fractions based on UV or MS triggers. The CO2 evaporates upon depressurization, leaving the product in a small volume of co-solvent for easy concentration.[19]

Trustworthiness & Self-Validation: SFC is often faster and "greener" than HPLC, using less organic solvent.[19][21] The rapid evaporation of CO2 significantly reduces dry-down time, minimizing the risk of product degradation.[19]

Data Summary: Common Purification Issues & Solutions
SymptomProbable CauseRecommended SolutionPrimary Technique
On-Column Deprotection Acidic mobile phase (TFA) cleaving the THP group.[7]Switch to a non-acidic method.SFC
Broad, Tailing Peaks Secondary interactions with silica; high polarity of PEG linker.[1][16]Use a modern, end-capped column or a polar-embedded phase.[16][18]HPLC/SFC
Multiple Co-eluting Peaks Complex crude mixture; diastereomers.[6]Use an orthogonal method with different selectivity.SFC
Low Recovery Product loss during aqueous workup due to PEG hydrophilicity.Minimize aqueous washes; use SFC to avoid workup.SFC

Concluding Remarks

The purification of this compound-containing PROTACs demands a strategic, multi-step approach that anticipates the inherent chemical liabilities of the molecule. Standard reverse-phase HPLC protocols using TFA are often counterproductive due to the acid-lability of the THP protecting group. A workflow that begins with a bulk cleanup via normal phase flash chromatography followed by a high-resolution polish using Supercritical Fluid Chromatography (SFC) is a robust and highly effective strategy. This approach not only preserves the integrity of the target molecule but also leverages the speed and efficiency of modern chromatographic techniques.

References

Technical Support Center: Stabilizing THP-PEG5 Against Hydrolysis During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for THP-PEG5. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound. The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its stability in non-acidic conditions and ease of removal under mild acidic conditions.[1][2] However, this inherent acid lability necessitates careful storage and handling to prevent premature deprotection via hydrolysis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the long-term stability and integrity of your this compound reagents.

Troubleshooting & FAQs: Preventing Hydrolysis of this compound
Question 1: I suspect my stored this compound has hydrolyzed. What are the signs of degradation, and what could have caused it?

Answer:

The primary cause of this compound degradation during storage is acid-catalyzed hydrolysis. The THP ether is an acetal, which is highly susceptible to cleavage in the presence of even trace amounts of acid.[3][4]

Signs of Hydrolysis:

  • Changes in Analytical Profiles: When analyzed by techniques such as High-Performance Liquid Chromatography (HPLC), you may observe a new peak corresponding to the deprotected PEG5-alcohol and a decrease in the peak area of the intact this compound.

  • Altered Solubility: While the hydrophilic PEG linker enhances water solubility, significant hydrolysis can alter the overall polarity and solubility characteristics of your compound.[5]

  • Inconsistent Experimental Results: The most critical indicator is often inconsistent or failed results in downstream applications where the hydroxyl group was intended to be protected.

Primary Causes of Accidental Hydrolysis:

  • Improper pH of Storage Solvent: Storing this compound in neutral or slightly acidic aqueous solutions can lead to rapid deprotection. Water, unless specifically buffered, can be slightly acidic due to dissolved atmospheric CO2.

  • Acidic Contaminants: Trace acidic impurities in your storage solvent or on the surface of your storage container can catalyze hydrolysis.

  • Inappropriate Storage Temperature: While lower temperatures are generally better, fluctuations can lead to condensation, which might alter the local pH if acidic gases are present in the headspace of the vial.[6]

  • Cross-Contamination: Storing this compound in proximity to acidic compounds can lead to vapor-phase contamination.[7][8]

The Chemistry of Hydrolysis: An Unwanted Deprotection

The deprotection of a THP ether proceeds via a reversible acetal hydrolysis mechanism. The process is initiated by the protonation of the ether oxygen, followed by the cleavage of the C-O bond to form a resonance-stabilized carbocation and the free PEG5-alcohol. This carbocation is then quenched by water to yield 5-hydroxypentanal.[1][9]

Mechanism of Acid-Catalyzed THP Ether Deprotection

hydrolysis_mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Quenching cluster_3 Step 4: Tautomerization THP_PEG5 R-O-THP H_plus + H⁺ THP_PEG5->H_plus Protonated_THP R-O(H⁺)-THP H_plus->Protonated_THP Protonated_THP_2 R-O(H⁺)-THP Carbocation THP⁺ (Resonance Stabilized) Carbocation_2 THP⁺ PEG5_OH R-OH (Deprotected PEG5) Protonated_THP_2->Carbocation - R-OH H2O + H₂O Hydroxy_THP 2-Hydroxy-tetrahydropyran H2O->Hydroxy_THP Carbocation_2->H2O Hydroxy_THP_2 2-Hydroxy-tetrahydropyran Hydroxypentanal 5-Hydroxypentanal Hydroxy_THP_2->Hydroxypentanal Equilibrium

Caption: Acid-catalyzed hydrolysis of this compound (R=PEG5).

Question 2: What are the optimal storage conditions to prevent the hydrolysis of this compound?

Answer:

To maintain the integrity of this compound, it is crucial to control the storage environment, particularly pH, temperature, and solvent choice.

Recommended Storage Conditions Summary

ParameterConditionRationale
State As a dry, solid powder or in an anhydrous aprotic solvent.Minimizes the presence of water and protons, which are required for hydrolysis.[10]
Temperature -20°C for long-term storage (months to years).[5][6]Reduces the rate of any potential degradation reactions.
2-8°C for short-term storage (days to weeks).[6]
pH (if in solution) Store in a slightly basic buffer (pH 8.0-9.0).The THP group is stable under basic conditions.[11][12] This neutralizes any trace acidity.
Solvent Anhydrous aprotic solvents (e.g., Dichloromethane, THF, DMF).These solvents are non-protic and can be dried to very low water content.[13]
Atmosphere Under an inert atmosphere (e.g., Argon or Nitrogen).Prevents exposure to atmospheric moisture and CO2, which can form carbonic acid in solution.
Container Amber glass vials with PTFE-lined caps.Protects from light and provides a good seal. PTFE is inert and prevents leaching of contaminants.[14][15]
Question 3: Can I store this compound in an aqueous buffer? If so, how should I prepare it?

Answer:

While storing this compound as a dry solid or in an anhydrous aprotic solvent is ideal, applications may require stock solutions in aqueous buffers. In such cases, a slightly basic buffer is mandatory to prevent hydrolysis.

Experimental Protocol: Preparation of a Stabilized Aqueous Storage Buffer (10 mM Tris, pH 8.5)

Objective: To prepare a 100 mL stock of 10 mM Tris buffer at pH 8.5 for the short-term storage of this compound.

Materials:

  • Tris(hydroxymethyl)aminomethane (Tris base)

  • High-purity water (e.g., Milli-Q or 18 MΩ·cm)

  • 1 M Hydrochloric acid (HCl)

  • Calibrated pH meter

  • Sterile glassware

  • 0.22 µm sterile filter

Procedure:

  • Weigh Tris Base: Weigh out 0.121 g of Tris base and add it to a 100 mL beaker.

  • Dissolve: Add approximately 80 mL of high-purity water and stir until the solid is completely dissolved.

  • Calibrate pH Meter: Calibrate the pH meter according to the manufacturer's instructions using standard buffers (e.g., pH 7.0 and pH 10.0).

  • Adjust pH: Place the calibrated pH electrode into the Tris solution. Slowly add 1 M HCl dropwise while continuously stirring and monitoring the pH. Carefully adjust the pH to 8.5.

  • Final Volume: Transfer the solution to a 100 mL graduated cylinder and add high-purity water to bring the final volume to 100 mL.

  • Sterile Filtration: Filter the buffer through a 0.22 µm sterile filter into a sterile storage bottle. This removes any particulate matter and microorganisms.

  • Storage: Store the buffer at 2-8°C. For long-term use, consider preparing fresh buffer to avoid pH drift.

Workflow for Preparing Stabilized Storage Buffer

References

Technical Support Center: Improving the Efficiency of THP-PEG5 Conjugation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for THP-PEG5 conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments.

A Note on Terminology: this compound vs. THP-1

It is crucial to distinguish between the chemical linker This compound and the human monocytic cell line THP-1 .

  • This compound refers to a polyethylene glycol (PEG) linker of five units where one terminus is a hydroxyl group protected by a tetrahydropyranyl (THP) group.[1][2][3][4][5]

  • THP-1 is a human leukemia monocytic cell line used extensively in immunology and cancer research.[1][2][3][4][5]

This guide is exclusively focused on the chemical applications of the This compound linker .

Foundational Principles of this compound Conjugation

This compound is a versatile linker that requires a two-stage approach for conjugation:

  • Deprotection: The acid-labile THP protecting group is removed to expose a reactive hydroxyl (-OH) group.

  • Activation and Conjugation: The newly exposed hydroxyl group is chemically activated to make it reactive towards a functional group on the target molecule (e.g., an amine, thiol, or carboxyl group).

The efficiency of the overall conjugation is highly dependent on the success of each of these stages.

Visualizing the this compound Conjugation Workflow

THP_PEG5_Conjugation_Workflow cluster_deprotection Stage 1: THP Deprotection cluster_activation_conjugation Stage 2: Activation & Conjugation THP_PEG5_OH This compound-OH (Starting Material) Deprotection Acidic Hydrolysis (e.g., mild acid) THP_PEG5_OH->Deprotection HO_PEG5_OH HO-PEG5-OH (Deprotected Intermediate) Deprotection->HO_PEG5_OH Activation Hydroxyl Activation (e.g., Tosylation, Mesylation, or conversion to COOH) HO_PEG5_OH->Activation Activated_PEG Activated PEG5-OH (Reactive Intermediate) Activation->Activated_PEG Conjugation Conjugation to Target Molecule Activated_PEG->Conjugation Final_Conjugate Final PEGylated Conjugate Conjugation->Final_Conjugate

Caption: General workflow for this compound conjugation, from deprotection to the final conjugate.

Troubleshooting Guide & FAQs

This section addresses common challenges in a question-and-answer format to help you navigate potential issues during your this compound conjugation experiments.

Part 1: THP Deprotection

Q1: I am observing low or incomplete deprotection of the THP group. What are the likely causes and how can I improve the yield?

Low deprotection efficiency is a common hurdle. Here are the primary factors to consider:

  • Insufficient Acid Catalyst: The cleavage of the THP ether is an acid-catalyzed hydrolysis.[6][7][8] If the amount or strength of the acid is insufficient, the reaction will be slow or incomplete.

    • Solution:

      • Increase the concentration of the acid catalyst. Common catalysts include p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).[6][7]

      • Consider switching to a stronger acid if your molecule is stable under such conditions.

  • Inadequate Reaction Time or Temperature: The deprotection reaction may not have reached completion.

    • Solution:

      • Increase the reaction time and monitor the progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Gently warming the reaction mixture can also increase the reaction rate, but this should be done with caution to avoid side reactions.

  • Solvent System: The choice of solvent can influence the efficiency of the deprotection.

    • Solution: Protic solvents like ethanol or a mixture of THF and water are often used to facilitate the hydrolysis.[6] Ensure your solvent system is appropriate for both your substrate and the acidic conditions.

Q2: I am seeing unexpected side products after the deprotection step. What could they be and how can I avoid them?

The formation of side products during deprotection is often related to the acidic conditions or the nature of the THP group itself.

  • Formation of Diastereomers: The carbon to which the THP group is attached is a chiral center. This can lead to the formation of diastereomers if your starting alcohol is also chiral, which can complicate analysis.[6][9]

    • Mitigation: This is an inherent property of the THP protecting group. Careful purification after deprotection is necessary to isolate the desired product.

  • Acid-Sensitivity of the Target Molecule: If your PEG linker is already attached to a molecule that is sensitive to acid, the deprotection conditions may cause degradation.

    • Solution: Use a milder acid catalyst like PPTS, which is less acidic than p-TsOH.[6] Alternatively, explore non-acidic deprotection methods if available and compatible.

  • Formation of Aldehyde from the THP group: The hydrolysis of the THP group can result in the formation of 5-hydroxypentanal.[9]

    • Mitigation: This is a common byproduct and can typically be removed during purification of the deprotected PEG linker.

Part 2: Hydroxyl Activation and Conjugation

Q3: My deprotection was successful, but I am getting low yields in the subsequent conjugation step. What are the critical factors for activating the hydroxyl group?

The terminal hydroxyl group of the deprotected PEG is not inherently reactive, so an activation step is crucial.[10] Low conjugation yields often stem from inefficient activation or instability of the activated intermediate.

  • Inefficient Activation Chemistry: The chosen method for activating the hydroxyl group may not be optimal.

    • Solution: Several methods can be employed to activate the hydroxyl group. Below is a comparison of common strategies:

Activation StrategyDescriptionKey Considerations
Tosylation/Mesylation The hydroxyl group is converted to a tosylate or mesylate, which are excellent leaving groups for nucleophilic substitution by amines or thiols.[11]Requires anhydrous conditions and a non-nucleophilic base like triethylamine. The resulting activated PEG should be used promptly.
Conversion to Carboxylic Acid The hydroxyl group can be oxidized to a carboxylic acid, which is then activated with EDC/NHS chemistry to react with primary amines.[10]This adds an extra step to the process but provides a stable, amine-reactive intermediate.
Activation with Carbonylating Agents Reagents like 1,1'-carbonyldiimidazole (CDI) or N,N'-disuccinimidyl carbonate (DSC) can activate the hydroxyl group to form a reactive intermediate that can couple with amines.[12][13][14]These reactions are often performed in anhydrous aprotic solvents. The stability of the activated intermediate can be a concern.
  • Hydrolysis of the Activated Intermediate: Many activated PEG species (e.g., NHS esters, tosylates) are susceptible to hydrolysis in aqueous environments.

    • Solution:

      • Perform activation reactions in anhydrous solvents.[11]

      • Use freshly prepared activated PEG for the conjugation step.

      • Control the pH of the conjugation reaction carefully. For example, NHS ester reactions with amines are most efficient at a pH of 7.2-8.5.[5]

Q4: I am observing a heterogeneous product mixture after the conjugation reaction. What are the potential causes?

Product heterogeneity is a common challenge in bioconjugation.

  • Multiple Reactive Sites on the Target Molecule: If your target molecule has multiple functional groups that can react with the activated PEG (e.g., multiple lysine residues for an NHS-activated PEG), you will likely get a mixture of products with varying degrees of PEGylation.

    • Solution:

      • Optimize the molar ratio of the activated PEG to the target molecule to favor mono-PEGylation. A lower molar excess of the PEG reagent can help.

      • Consider site-specific conjugation strategies if a homogeneous product is required.

  • Side Reactions: The activated PEG may react with non-target nucleophiles.

    • Solution:

      • Ensure your buffers are free of competing nucleophiles. For example, avoid Tris buffer in NHS ester reactions.[5]

      • Careful control of pH can improve the specificity of the reaction.

Troubleshooting Decision Tree

THP_PEG5_Troubleshooting Start Low Conjugation Efficiency Check_Deprotection Is THP deprotection complete? Start->Check_Deprotection Optimize_Deprotection Optimize deprotection: - Increase acid concentration - Increase reaction time/temp - Check solvent system Check_Deprotection->Optimize_Deprotection No Check_Activation Is hydroxyl activation efficient? Check_Deprotection->Check_Activation Yes Optimize_Deprotection->Check_Deprotection Optimize_Activation Optimize activation: - Use anhydrous solvents - Ensure fresh reagents - Consider alternative activation chemistry Check_Activation->Optimize_Activation No Check_Conjugation Are conjugation conditions optimal? Check_Activation->Check_Conjugation Yes Optimize_Activation->Check_Activation Optimize_Conjugation Optimize conjugation: - Control pH carefully - Adjust molar ratios - Use non-competing buffers Check_Conjugation->Optimize_Conjugation No Success Successful Conjugation Check_Conjugation->Success Yes Optimize_Conjugation->Check_Conjugation

References

Navigating Steric Hindrance in THP-PEG5 Applications: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges related to steric hindrance in applications involving Tetrahydropyranyl (THP)-protected Polyethylene Glycol (PEG) linkers, specifically focusing on THP-PEG5. Our goal is to equip you with the scientific rationale and practical protocols to overcome common experimental hurdles.

Section 1: Understanding the Core Challenges with this compound

The THP protecting group is widely used for hydroxyl functionalities due to its stability in various non-acidic conditions and its straightforward removal under acidic conditions.[1][2] When incorporated into a PEG linker, such as this compound, it provides a valuable tool for multi-step synthesis and bioconjugation.[3][4] However, the bulky nature of the THP group, combined with the PEG chain and the molecules being conjugated, can lead to significant steric hindrance.[5][6] This spatial obstruction can impede reaction efficiency, leading to low yields and incomplete conjugations.[7]

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of this compound applications?

A: Steric hindrance is a phenomenon where the size and three-dimensional shape of molecules obstruct a chemical reaction.[7] In this compound applications, this can occur at two key stages:

  • During Deprotection: The bulky THP group might be sterically shielded by the parent molecule, making it difficult for the acidic catalyst to access and cleave the ether bond.

  • During Conjugation: After deprotection, the resulting hydroxyl group on the PEG5 linker needs to react with a target functional group. If either the PEGylated molecule or the target molecule is large and complex, their sheer size can physically block the reactive sites from coming into close enough proximity to form a bond.[8]

Q2: What are the common signs that steric hindrance is affecting my experiment?

A: Several experimental outcomes can point towards steric hindrance as a root cause:

  • Low Deprotection Yield: Incomplete removal of the THP group even after extended reaction times or with a higher concentration of acid catalyst.

  • Low Conjugation Efficiency: The final amount of the desired conjugate is significantly lower than theoretically expected.[6]

  • Incomplete Conjugation: A substantial portion of the deprotected this compound linker or the target molecule remains unreacted, even when using a molar excess of one reagent.[7]

  • Formation of Side Products: In some cases, reactions might proceed through less sterically hindered but undesired pathways.

  • Reduced Biological Activity: If conjugation does occur, the proximity of the bulky PEG chain to an active site on a biomolecule can interfere with its function.[6]

Q3: How does the PEG5 chain length contribute to or mitigate steric hindrance?

A: The five-unit polyethylene glycol (PEG5) chain acts as a spacer, which can help to reduce steric hindrance between the conjugated molecules.[5][9] However, the effectiveness of this spacing is highly dependent on the specific molecules involved.[10]

  • Too Short: For very large biomolecules, a PEG5 linker may not provide enough distance to prevent steric clashes, potentially hindering the reaction.[6][8]

  • Optimal Length: An appropriate linker length creates enough separation to allow the reactive groups to interact efficiently without negatively impacting the biological activity of the conjugated molecule.[11] In some cases, a longer PEG chain (e.g., PEG12 or PEG24) might be necessary to overcome significant steric barriers.[8]

Section 2: Troubleshooting Guide for this compound Applications

This section provides a structured approach to diagnosing and solving common problems encountered during the use of this compound linkers.

Problem 1: Inefficient or Incomplete THP Deprotection

Possible Cause: The THP group is sterically inaccessible to the acid catalyst. This is common in complex molecules where the THP-protected hydroxyl group is located in a crowded chemical environment.

Solutions:

  • Optimize the Acid Catalyst and Solvent System: The choice of acid and solvent can significantly impact deprotection efficiency.[12]

    • Mild Conditions: For acid-sensitive substrates, weaker acids like pyridinium p-toluenesulfonate (PPTS) are often used.[2]

    • Stronger Conditions: For more robust molecules, stronger acids like p-toluenesulfonic acid (p-TsOH) or even trifluoroacetic acid (TFA) can be employed.[13] It's crucial to perform small-scale test reactions to find the optimal balance between deprotection and potential degradation of the starting material.

  • Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to overcome the steric barrier. However, this must be done cautiously to avoid unwanted side reactions or degradation of thermally sensitive molecules.[14]

  • Use a Lewis Acid Catalyst: In some cases, Lewis acids can offer a milder and more selective alternative to Brønsted acids for THP deprotection.[15]

Table 1: Comparison of Acidic Catalysts for THP Deprotection

CatalystTypical ConditionsAdvantagesConsiderations
p-Toluenesulfonic acid (p-TsOH) Methanol or Ethanol, Room TempReadily available, effectiveCan be too harsh for acid-sensitive substrates
Pyridinium p-toluenesulfonate (PPTS) Dichloromethane, Room TempMilder, good for sensitive moleculesSlower reaction times may be required
Trifluoroacetic acid (TFA) Dichloromethane, Room TempStrong acid, effective for stubborn casesCan cause degradation of other functional groups
Zeolite H-beta Solvent-free or in organic solventHeterogeneous, easily removedRequires optimization for specific substrates

Note: The optimal conditions should be determined empirically for each specific substrate.[12]

Problem 2: Low Yield in Subsequent Conjugation Reactions

Possible Cause: Even after successful THP deprotection, steric hindrance between the deprotected PEG5 linker and the target molecule can prevent efficient conjugation.

Solutions:

  • Optimize Reaction Conditions:

    • pH: The pH of the reaction buffer is critical. For instance, in NHS ester reactions with amines, a pH of 7.2-8.5 is optimal, while for maleimide-thiol reactions, a pH of 6.5-7.5 is recommended.[5]

    • Stoichiometry: Increasing the molar excess of the less sterically hindered reaction partner can help drive the reaction to completion.[16] However, a very large excess can complicate purification.[14]

    • Reaction Time and Temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature (if the molecules are stable) can improve yields.[14]

  • Introduce a Longer Spacer Arm: If steric hindrance is a persistent issue, consider using a linker with a longer PEG chain (e.g., THP-PEG12).[8] The increased length and flexibility can provide the necessary distance for the reactive groups to interact.[7]

  • Site-Directed Mutagenesis: In bioconjugation, if the target functional group (e.g., a cysteine or lysine residue on a protein) is in a sterically hindered location, consider moving it to a more accessible surface-exposed position through site-directed mutagenesis, provided it doesn't compromise the protein's function.[5]

Workflow for Troubleshooting Low Conjugation Yield

G start Low Conjugation Yield Observed check_deprotection Confirm Complete THP Deprotection (TLC, LC-MS) start->check_deprotection optimize_conditions Optimize Reaction Conditions (pH, Stoichiometry, Time, Temp) check_deprotection->optimize_conditions Deprotection Complete fail Re-evaluate Strategy check_deprotection->fail Incomplete Deprotection (Return to Deprotection Troubleshooting) longer_linker Consider Longer PEG Linker (e.g., THP-PEG12) optimize_conditions->longer_linker Yield Still Low success Successful Conjugation optimize_conditions->success Yield Improves site_modification Modify Conjugation Site (e.g., Site-Directed Mutagenesis) longer_linker->site_modification Yield Still Low longer_linker->success Yield Improves site_modification->success Yield Improves site_modification->fail No Improvement

Caption: A logical workflow for troubleshooting low conjugation yields.

Section 3: Experimental Protocols

Protocol 1: General Procedure for THP Deprotection of this compound-Alcohol

This protocol provides a starting point for the acidic hydrolysis of the THP ether.

  • Dissolve the Substrate: Dissolve the this compound-Alcohol in a suitable alcohol solvent (e.g., methanol or ethanol).

  • Add Acid Catalyst: Add a catalytic amount of an acid such as p-toluenesulfonic acid (p-TsOH) monohydrate (e.g., 0.1 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

  • Work-up: Once the reaction is complete, neutralize the acid with a mild base (e.g., a saturated solution of sodium bicarbonate).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography if necessary.

Protocol 2: Monitoring THP Deprotection using Reverse-Phase HPLC

It is crucial to use a non-acidic mobile phase to prevent on-column deprotection of any remaining starting material.[17]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a neutral or basic buffer (e.g., 10 mM ammonium acetate). Avoid acidic modifiers like TFA.[17]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength for the molecule of interest.

  • Sample Preparation: Dissolve a small aliquot of the reaction mixture in the initial mobile phase composition and filter it before injection.[17]

Visualizing the Mechanism of THP Deprotection

G cluster_0 Acid-Catalyzed THP Deprotection THP-O-R THP-O-R H+ + H+ THP-O-R->H+ Protonated_Ether THP-O(H+)-R Carbocation Resonance-Stabilized Carbocation Protonated_Ether->Carbocation Alcohol R-OH (Product) Protonated_Ether->Alcohol H2O + H2O Carbocation->H2O H+->Protonated_Ether Side_Product 2-Hydroxy-tetrahydropyran H2O->Side_Product Regenerated_H+ + H+ Side_Product->Regenerated_H+

Caption: The mechanism of acid-catalyzed THP ether deprotection.[1]

Section 4: Advanced Considerations and Alternative Strategies

Q4: Are there alternatives to the THP protecting group if steric hindrance is insurmountable?

A: Yes, if the THP group proves to be too sterically demanding for a particular application, several alternative hydroxyl-protecting groups can be considered. The choice of an alternative will depend on the specific chemical environment and the required stability and deprotection conditions. Some common alternatives include:

  • Silyl Ethers (e.g., TBDMS, TIPS): These are generally removed with fluoride ions (e.g., TBAF) and are stable to a wide range of conditions.

  • Benzyl (Bn) Ethers: These are stable to both acidic and basic conditions and are typically removed by hydrogenolysis.

  • Methoxyethoxymethyl (MEM) Ethers: These can be removed under acidic conditions, often milder than those required for THP deprotection.

Q5: Can the PEG linker itself be modified to reduce steric hindrance?

A: While changing the length of the linear PEG chain is the most common strategy, branched or multi-arm PEG linkers can also be employed. These architectures can sometimes provide a different spatial arrangement that may be more favorable for overcoming steric clashes.

Conclusion

Successfully navigating the challenges of steric hindrance in this compound applications requires a systematic and informed approach. By understanding the underlying principles of steric effects, carefully selecting and optimizing reaction conditions, and utilizing appropriate analytical techniques for monitoring, researchers can significantly improve the efficiency and outcomes of their experiments. This guide serves as a foundational resource to empower you to troubleshoot and overcome these common hurdles in your research and development endeavors.

References

Technical Support Center: Identifying Byproducts in THP-PEG5 Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Tetrahydropyranyl (THP) protected Polyethylene Glycol (PEG) compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize THP-PEG5 linkers and require robust analytical methods to ensure the purity and identity of their materials. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to troubleshoot your LC-MS analyses effectively.

Section 1: Understanding the Chemistry - Why Byproducts Form

The protection of an alcohol with a THP group is a common and generally robust reaction, proceeding via an acid-catalyzed addition of the alcohol to 3,4-dihydro-2H-pyran (DHP).[1][2][3] The THP ether formed is an acetal, which provides stability against basic conditions, organometallics, and nucleophiles.[1][3][4] However, side reactions and incomplete conversions can lead to a variety of byproducts. Understanding the potential pathways for byproduct formation is the first step in effective troubleshooting.

The primary reaction involves the protonation of DHP to form a resonance-stabilized carbocation, which is then attacked by the hydroxyl group of the PEG5 reactant.[1][5]

G cluster_reaction THP Protection Mechanism DHP DHP (3,4-dihydro-2H-pyran) Carbocation Resonance-Stabilized Carbocation DHP->Carbocation + H+ (cat.) H_plus H+ THP_PEG THP-O-PEG5-R (Desired Product) Carbocation->THP_PEG PEG_OH HO-PEG5-R (Starting Material) PEG_OH->THP_PEG Nucleophilic Attack H_plus_regen H+ THP_PEG->H_plus_regen - H+

Caption: Acid-catalyzed THP protection of a PEG alcohol.

Key issues can arise from:

  • Incomplete Reaction: Leaving unreacted HO-PEG5-R.

  • Acid-Labile Nature of THP: The THP group can be cleaved under acidic conditions, which may occur during workup or even in the LC-MS mobile phase.[1][6][7]

  • PEG-Related Impurities: The PEG raw material itself can contain impurities like ethylene glycol (EG) or diethylene glycol (DG), or it can undergo oxidation.[8][9]

  • Solvent-Related Side Reactions: Solvents or reagents can sometimes participate in the reaction, leading to unexpected adducts.

Section 2: Frequently Asked Questions (FAQs)

Here are quick answers to the most common issues encountered during the LC-MS analysis of this compound reactions.

Q1: My chromatogram shows multiple peaks. What is the first thing I should check?

A1: The first step is to systematically calculate the expected mass-to-charge ratios (m/z) for all potential species in your reaction mixture. This includes your starting material, desired product, and common byproducts. Analyze your data for the presence of these calculated masses. Remember to account for common adducts in ESI-MS, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺, which are very common for PEG compounds.[10][11][12]

Q2: I see a peak corresponding to the mass of my starting PEG alcohol. Why didn't my reaction go to completion?

A2: Incomplete reactions are common. The equilibrium can sometimes be unfavorable.[13] Consider increasing the equivalents of DHP, extending the reaction time, or ensuring your acid catalyst is active. It's also crucial to confirm that your starting PEG alcohol is free of excess water, which can consume the activated DHP.

Q3: I suspect my THP group is being cleaved during analysis. How can I confirm this?

A3: This is a very common issue, as THP ethers are acid-labile.[1][4][6] If your LC mobile phase contains an acid (like formic or acetic acid), you may be observing in-source or on-column deprotection. To test this:

  • Analyze a purified sample of your this compound product.

  • Run the same sample with a mobile phase containing no acid (or a much lower concentration).

  • If the peak corresponding to the deprotected alcohol decreases or disappears in the absence of acid, this confirms that the deprotection is an analytical artifact.

Section 3: In-Depth Troubleshooting Guide

This section provides a structured approach to identifying unknown peaks in your LC-MS data.

Issue 1: An unexpected peak is observed with a mass loss of 84 Da from the desired product.
  • Plausible Cause: This mass difference (C₅H₈O = 84.0575 Da) corresponds precisely to the loss of the THP protecting group (minus the oxygen it attaches to). The peak is very likely the deprotected starting alcohol, HO-PEG5-R.

  • Causality: The THP group is an acetal and is readily cleaved by acid-catalyzed hydrolysis.[1][3][5] This can happen during an acidic aqueous workup, or, as mentioned in the FAQ, during the LC-MS analysis itself if the mobile phase is acidic.[6]

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected THP deprotection.

Issue 2: A series of peaks is observed with mass additions of +16 Da or +32 Da.
  • Plausible Cause: These correspond to the oxidation of the PEG chain. A +16 Da addition suggests the formation of a hydroperoxide or aldehyde, while +32 Da can indicate further oxidation to a carboxylic acid.

  • Causality: PEG compounds can undergo auto-oxidation, a process that can be accelerated by exposure to air, light, or trace metal impurities.[9] This can lead to the formation of impurities like peroxides and formaldehydes.[9]

  • Verification Steps:

    • Review Raw Material QC: Check the certificate of analysis for your starting PEG material for any mention of oxidation impurities.

    • Protect from Air/Light: Store PEG reagents and reaction mixtures under an inert atmosphere (e.g., Argon or Nitrogen) and in amber vials to minimize oxidation.

    • MS/MS Fragmentation: If your instrument has MS/MS capability, fragment the ion of interest. Oxidized PEGs will show characteristic fragmentation patterns.

Issue 3: An unexpected peak is observed with a mass addition of +28 Da.
  • Plausible Cause: This often corresponds to formylation (addition of a -CHO group), particularly if your starting material or product contains a primary or secondary amine and you have used Dimethylformamide (DMF) as a solvent or reagent.

  • Causality: DMF can act as a formylating agent for amines, especially at elevated temperatures or in the presence of certain catalysts.[14][15][16][17] While your primary reaction is on a hydroxyl group, if your "R" group on the PEG5 linker contains an amine, this side reaction is possible.

  • Confirmation:

    • Check the structure of your "R" group for primary or secondary amines.

    • If an amine is present and DMF was used, this is a highly probable byproduct.

    • To avoid this, consider alternative solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) for the THP protection step.

Section 4: Quantitative Data and Experimental Protocols

Table 1: Common Species in this compound Reactions
Species DescriptionChemical Formula ChangeMonoisotopic Mass Change (Da)Expected [M+H]⁺ for a 500 Da Reactant
Starting Material HO-PEG5-R0501.x
Desired Product THP-O-PEG5-R+ C₅H₈O+ 84.0575
Deprotection Product HO-PEG5-R- C₅H₈O- 84.0575
Oxidation Product (HO)-PEG5(O)-R+ O+ 15.9949
Formylation Product (CHO)N-PEG5-R+ CO+ 27.9949

Note: 'x' denotes the decimal values dependent on the exact elemental composition of the 'R' group.

Protocol 1: General LC-MS Method for this compound Analysis

This protocol provides a starting point for method development. Optimization will be required based on the specific properties of your molecule.

  • Sample Preparation:

    • Dilute the crude reaction mixture or purified sample to a final concentration of approximately 0.1 mg/mL in a 50:50 mixture of Acetonitrile:Water.

  • LC System & Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

  • MS System & Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 150 - 1500.

    • Key Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature for your specific instrument and analyte.

    • Data Analysis: Extract ion chromatograms for the theoretical m/z values listed in Table 1 for [M+H]⁺, [M+Na]⁺, and [M+K]⁺ adducts.

Trustworthiness Check: Always run a blank (injection of your sample solvent) between samples to check for carryover, which can be an issue with "sticky" PEG compounds.[18][19] Additionally, analyzing a well-characterized standard of your starting material and (if available) final product is critical for confirming retention times and fragmentation patterns.

References

Technical Support Center: Strategies to Improve the Solubility of Thp-peg5 Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the solubility of Thp-peg5 conjugates.

Q1: What is a this compound conjugate and why is solubility a concern?

A1: A this compound conjugate is a molecule where a substance of interest is linked to a Polyethylene Glycol (PEG) chain of five ethylene glycol units, which is in turn protected by a Tetrahydropyran (Thp) group. PEGylation is a widely used strategy to enhance the aqueous solubility of hydrophobic drugs and biomolecules.[1][2][3][4][5] The PEG chain is hydrophilic and can increase the hydrodynamic volume of the molecule, often leading to improved solubility and pharmacokinetic properties.[1][4][5]

However, solubility issues can still arise due to several factors:

  • The nature of the conjugated molecule: If the attached molecule is highly hydrophobic, the short PEG5 chain may not be sufficient to overcome its poor solubility.

  • The Tetrahydropyran (Thp) group: While the Thp group can sometimes confer good solubility, it is also known to have limited water miscibility, which could negatively impact the overall solubility of the conjugate.

  • Aggregation: PEGylated molecules can sometimes self-assemble into aggregates, which effectively reduces the concentration of the soluble, monomeric form.[6][7]

Q2: I've just synthesized a this compound conjugate and it won't dissolve in my aqueous buffer. What should be my first step?

A2: The first step is to systematically assess the solubility in a variety of solvent systems. Start with small-scale solubility tests. Do not assume the conjugate will behave like the parent molecule or the PEG linker alone. It is recommended to test a range of solvents from polar protic (e.g., water, ethanol), polar aprotic (e.g., DMSO, DMF), to less polar (e.g., acetonitrile, isopropanol). Even for PEGs, which are generally water-soluble, dissolution can be slow and may be aided by gentle heating.[8]

Q3: Can the Thp protecting group be the cause of my solubility problems?

A3: It is possible. The Thp group is relatively non-polar compared to the PEG chain. While it has been reported to improve the solubility of some peptides[9], its inherent limited water miscibility could contribute to the low aqueous solubility of the entire conjugate, especially if the conjugated molecule is also hydrophobic. If your experimental plan allows, deprotection of the Thp group to reveal the terminal hydroxyl group on the PEG chain would likely increase aqueous solubility. The Thp group can typically be removed under acidic conditions.[9]

Q4: How does the length of the PEG chain (in this case, 5 units) impact solubility?

A4: The length of the PEG chain plays a significant role in solubility enhancement. Generally, longer PEG chains provide a greater increase in hydrophilicity and hydrodynamic volume, leading to better solubility.[7] A PEG5 chain is relatively short, and its ability to solubilize a very hydrophobic molecule may be limited. If solubility issues persist and the synthetic strategy allows, consider using a longer PEG linker (e.g., PEG10, PEG20).

II. Troubleshooting Guide: A Systematic Approach to Improving Solubility

This section provides a detailed, step-by-step guide to systematically address and resolve solubility issues with your this compound conjugates.

Step 1: Comprehensive Solubility Assessment

Before attempting to improve the solubility, it is crucial to have a baseline understanding of your conjugate's solubility profile.

Protocol 1: Kinetic and Thermodynamic Solubility Determination

  • Kinetic Solubility: This provides a measure of how quickly your compound dissolves and is often assessed by adding a concentrated stock solution (e.g., in DMSO) to an aqueous buffer and observing the concentration at which precipitation occurs. This is a high-throughput method useful for initial screening.

  • Thermodynamic Solubility: This is the true equilibrium solubility. An excess of the solid conjugate is incubated with the solvent until equilibrium is reached.

Parameter Kinetic Solubility Thermodynamic Solubility
Method Addition of a concentrated stock solution in an organic solvent (e.g., DMSO) to the aqueous buffer.Incubation of an excess of the solid compound in the solvent.
Time Rapid (minutes to hours).Longer (typically 24-48 hours to reach equilibrium).
Information Provided Apparent solubility under non-equilibrium conditions.The maximum concentration of the compound that can be dissolved in a solvent at equilibrium.
Typical Use Early-stage discovery and screening.Late-stage preclinical development and formulation.

Experimental Workflow for Solubility Assessment

G cluster_0 Initial Assessment cluster_1 In-depth Analysis A Prepare concentrated stock of this compound conjugate in a suitable organic solvent (e.g., DMSO) B Perform serial dilutions into aqueous buffer (e.g., PBS) A->B C Incubate for a set time (e.g., 2 hours) B->C D Measure turbidity or analyze supernatant by HPLC-UV/LC-MS C->D E Add excess solid conjugate to the chosen solvent system D->E If solubility is low, proceed to thermodynamic solubility and formulation optimization F Equilibrate for 24-48 hours with agitation E->F G Filter or centrifuge to remove undissolved solid F->G H Quantify the concentration in the supernatant by a validated analytical method G->H

Caption: Workflow for assessing kinetic and thermodynamic solubility.

Step 2: Formulation Strategies for Solubility Enhancement

If the initial solubility assessment reveals poor solubility in your desired solvent system, the next step is to explore various formulation strategies.

1. pH Adjustment

The solubility of a conjugate can be highly dependent on the pH of the solution, especially if the conjugated molecule has ionizable groups.

  • Rationale: Changing the pH can alter the charge state of the molecule, which can significantly impact its interaction with the aqueous solvent. For molecules with acidic or basic functional groups, solubility is generally highest at a pH where the molecule is ionized.

  • Experimental Approach:

    • Determine the pKa of your conjugate if possible.

    • Prepare a series of buffers with a range of pH values (e.g., from pH 4 to 9).

    • Measure the solubility of your this compound conjugate in each buffer using the methods described in Step 1.

    • Plot solubility as a function of pH to identify the optimal pH range.

2. Co-solvents

The addition of a water-miscible organic solvent can often improve the solubility of hydrophobic compounds.

  • Rationale: Co-solvents can reduce the polarity of the aqueous solvent, making it more favorable for dissolving non-polar molecules.

  • Common Co-solvents:

    • Ethanol

    • Isopropanol

    • Propylene glycol

    • Glycerol

    • Polyethylene glycol (e.g., PEG 400)

  • Experimental Approach:

    • Prepare stock solutions of your this compound conjugate in the neat co-solvent.

    • Create a series of co-solvent/aqueous buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).

    • Determine the solubility of your conjugate in each mixture.

    • Caution: Be mindful of the potential for co-solvents to affect the stability and activity of your conjugate, especially if it is a biologic.

3. Surfactants and Excipients

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic conjugate.

  • Rationale: Above their critical micelle concentration (CMC), surfactant molecules form aggregates (micelles) with a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively increasing their concentration in the aqueous phase.[10]

  • Commonly Used Surfactants:

    • Polysorbates (e.g., Tween® 20, Tween® 80)

    • Poloxamers (e.g., Pluronic® F-68)

    • Sodium dodecyl sulfate (SDS) - use with caution as it can be denaturing.

  • Experimental Approach:

    • Prepare solutions of different surfactants in your aqueous buffer at various concentrations, ensuring you are above their CMC.

    • Measure the solubility of your this compound conjugate in each surfactant solution.

    • Note that some excipients, like cyclodextrins, can also enhance solubility by forming inclusion complexes.[11]

Decision Tree for Formulation Strategy

G A Initial Solubility Assessment: Is the this compound conjugate sufficiently soluble in the desired aqueous buffer? B No A->B C Yes A->C E Does the conjugate have ionizable groups? B->E D Proceed with experiment C->D F Yes E->F G No E->G H Optimize pH F->H I Is solubility still an issue? G->I H->I J Yes I->J K No I->K L Try Co-solvents J->L M Try Surfactants/Excipients J->M K->D N Is the conjugate for in vivo use? L->N M->N O Yes N->O P No N->P Q Consider biocompatible surfactants (e.g., Polysorbates) O->Q R A wider range of co-solvents and surfactants can be tested P->R Q->D R->D

Caption: Decision tree for selecting a solubility enhancement strategy.

Step 3: Investigating and Mitigating Aggregation

Low measured solubility might be a result of aggregation rather than poor intrinsic solubility. It is important to characterize the aggregation state of your this compound conjugate.

1. Detecting Aggregation

Several analytical techniques can be used to detect and quantify aggregates.

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution. The presence of a population of particles with a larger hydrodynamic radius than expected for the monomeric conjugate is indicative of aggregation.

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size. Aggregates will elute earlier than the monomer.[12]

  • Analytical Ultracentrifugation (AUC): A powerful technique for characterizing the size, shape, and association state of molecules in solution.[12]

2. Strategies to Reduce Aggregation

If aggregation is confirmed, the following strategies may be effective:

  • Inclusion of Excipients: Certain excipients can help prevent aggregation.

    • Sugars (e.g., sucrose, trehalose): Can stabilize the native conformation of biomolecules.

    • Amino acids (e.g., arginine, glycine): Can act as aggregation inhibitors.

  • Optimization of Formulation Conditions:

    • Ionic Strength: Adjusting the salt concentration of the buffer can modulate electrostatic interactions that may contribute to aggregation.

    • Temperature: Storing the conjugate at a lower temperature (e.g., 4°C) can reduce the rate of aggregation.

  • PEGylation Strategy: As mentioned earlier, using a longer PEG chain can provide a greater steric shield, which can help to prevent intermolecular interactions that lead to aggregation.[7]

III. Summary and Key Considerations

Improving the solubility of this compound conjugates often requires a multi-pronged approach. Here are the key takeaways:

  • Systematic Characterization is Key: Begin with a thorough assessment of your conjugate's solubility in a range of relevant solvents and conditions.

  • Consider the Entire Molecule: The solubility of the conjugate is a function of the conjugated molecule, the PEG linker, and the Thp protecting group.

  • Formulation is a Powerful Tool: pH adjustment, the use of co-solvents, and the addition of surfactants are effective strategies for enhancing solubility.

  • Don't Overlook Aggregation: Low apparent solubility may be due to aggregation. Characterize the aggregation state of your conjugate and employ strategies to mitigate it.

  • Iterative Optimization: The process of improving solubility is often iterative. Be prepared to test multiple conditions and combinations of strategies to find the optimal formulation for your specific this compound conjugate.

By following this structured approach, researchers can effectively troubleshoot and overcome solubility challenges, enabling the successful application of their this compound conjugates in a wide range of scientific endeavors.

IV. References

  • PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions. ACS Medicinal Chemistry Letters. --INVALID-LINK--

  • Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study. Protein Science. --INVALID-LINK--

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. --INVALID-LINK--

  • Technical Support Center: Addressing Solubility Issues of PEGylated Molecules. Benchchem. --INVALID-LINK--

  • Considerations in formulation development of a PEGylated protein. Morressier. --INVALID-LINK--

  • PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions. ACS Publications. --INVALID-LINK--

  • The Role of PEGylation in Improving Drug Solubility: A Technical Guide. Benchchem. --INVALID-LINK--

  • Tips & Tricks: Trouble Analyzing PEGs?. LCGC International. --INVALID-LINK--

  • How Polyethylene Glycol (PEG) Improves the Stability of Formulations in the Pharmaceutical Industry. Shree Vallabh Chemical. --INVALID-LINK--

  • Binding characteristics between polyethylene glycol (PEG) and proteins in aqueous solution. ResearchGate. --INVALID-LINK--

  • Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications. PMC. --INVALID-LINK--

  • Application Note: Analytical Strategies for the Characterization of Thiol-PEG2-acid Conjugates. Benchchem. --INVALID-LINK--

  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PMC. --INVALID-LINK--

  • Technical Support Center: Optimizing Thiol-PEG5-alcohol Conjugation Reactions. Benchchem. --INVALID-LINK--

  • Polyethylene Glycol Conjugation for Solubility Enhancement of Cefadroxil, a Poorly Soluble Antibiotic. ResearchGate. --INVALID-LINK--

  • (PDF) PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. ResearchGate. --INVALID-LINK--

  • Replacing PEG-surfactants in self-emulsifying drug delivery systems. Pharma Excipients. --INVALID-LINK--

  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PubMed. --INVALID-LINK--

  • Effect of solubilizing and microemulsifying excipients in polyethylene glycol 6000 solid dispersion on enhanced dissolution and bioavailability of ketoconazole. PubMed. --INVALID-LINK--

  • SOLUBILITY ENHANCEMENT OF PROMINENT DRUG EFAVIRENZ BY PEG. IJCRT.org. --INVALID-LINK--

  • Polyethylene glycol conjugation for solubility enhancement of Cefadroxil, a. AWS. --INVALID-LINK--

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. --INVALID-LINK--

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients. --INVALID-LINK--

  • Replacing PEG-surfactants in self-emulsifying drug delivery systems: Surfactants with polyhydroxy head groups for advanced cytosolic drug delivery. PubMed. --INVALID-LINK--

  • PEGylation of Small Molecule Drugs. BOC Sciences. --INVALID-LINK--

  • The Benefits and Challenges of PEGylating Small Molecules. Pharmaceutical Technology. --INVALID-LINK--

  • In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins. ACS Omega. --INVALID-LINK--

  • General Technical Information – Creative PEGWorks® Linear PEG Products. Creative PEGWorks. --INVALID-LINK--

  • Current Status of Analytical Techniques for Characterization of Protein Stability. AAPS J. --INVALID-LINK--

  • Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers in Bioengineering and Biotechnology. --INVALID-LINK--

  • Interactions between PEG and type I soluble tumor necrosis factor receptor: Modulation by pH and by PEGylation at the N terminus. PMC. --INVALID-LINK--

  • PEG−peptide conjugates. CentAUR. --INVALID-LINK--

  • The impact of PEGylation on biological therapies. PubMed. --INVALID-LINK--

  • Competitive Adsorption of Thiolated Polyethylene Glycol and Mercaptopropionic acid on Gold Nanoparticles Measured by Physical Characterization Methods. PMC. --INVALID-LINK--

  • Polyethylene glycol SigmaUltra Product Number P 4463. Sigma-Aldrich. --INVALID-LINK--

  • Aggregation Analysis of Therapeutic Proteins, Part 1: General Aspects and Techniques for Assessment. ResearchGate. --INVALID-LINK--

  • Solubility parameter components calculated for PEG according to different methods. ResearchGate. --INVALID-LINK--

  • Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). NIH. --INVALID-LINK--

  • Polyethylene glycol Product Number P 6667. Sigma-Aldrich. --INVALID-LINK--

  • The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters. PubMed. --INVALID-LINK--

  • Potential Limitations of PEGylated Therapeutic Proteins. Biopharma PEG. --INVALID-LINK--

References

Validation & Comparative

Optimizing Antibody-Drug Conjugate Performance: A Comparative Guide to THP-PEG5 and Other Discrete PEG Linker Lengths

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Among the diverse linker technologies, polyethylene glycol (PEG) linkers have become indispensable for their ability to modulate the physicochemical and pharmacological properties of ADCs. This guide provides an in-depth, objective comparison of THP-PEG5 with other discrete PEG linker lengths, supported by established experimental principles and data trends, to inform the rational design of next-generation ADCs.

The inclusion of a PEG spacer in a linker is a strategic decision to enhance the hydrophilicity of the ADC, particularly when dealing with hydrophobic payloads.[1][2] This hydrophilicity mitigates the risk of aggregation, which can lead to rapid clearance and reduced efficacy, and allows for higher drug-to-antibody ratios (DARs).[2] Furthermore, the length of the PEG chain significantly influences an ADC's pharmacokinetic (PK) profile, impacting its circulation half-life, tumor accumulation, and overall in vivo performance.[1][3]

The Role of the THP Protecting Group in PEG Linker Synthesis

The tetrahydropyranyl (THP) group is a widely used acid-labile protecting group for hydroxyl functionalities. In the context of heterobifunctional PEG linkers like this compound, the THP group provides a crucial synthetic handle. It allows for the selective modification of one end of the PEG chain while the other remains protected, enabling a controlled and sequential conjugation strategy. This is essential for the precise attachment of the payload to the linker before its subsequent conjugation to the antibody, leading to a more homogeneous and well-defined ADC.[4]

Comparative Analysis of PEG Linker Lengths: Finding the Sweet Spot

The selection of the optimal PEG linker length is a critical balancing act. While longer PEG chains can improve pharmacokinetics, they may also introduce steric hindrance, potentially reducing the ADC's binding affinity and in vitro cytotoxicity.[1][5] Conversely, shorter PEG linkers may yield higher in vitro potency but result in poorer in vivo performance due to faster clearance.[1]

The following tables summarize key performance metrics, illustrating the general trends observed when comparing ADCs with varying discrete PEG linker lengths. It is important to note that this data is synthesized from multiple studies and is intended for comparative purposes. The specific antibody, payload, and tumor model will ultimately determine the optimal linker length.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
PEG Linker LengthRelative IC50Key Observations & References
No PEG / PEG2 Baseline / High PotencyGenerally maintains high in vitro potency due to minimal steric hindrance.[1][6]
PEG4 / this compound Slight IncreaseOften represents a favorable balance, retaining high potency while offering improved hydrophilicity.[1][7]
PEG6 / PEG8 Moderate IncreaseA slight decrease in potency may be observed as the linker length increases.[1][3]
PEG12 / PEG24 Moderate to Significant IncreaseMay show a more noticeable decrease in in vitro potency, likely due to increased steric hindrance affecting target binding or payload release.[1][8]
Table 2: Impact of PEG Linker Length on Pharmacokinetics (PK)
PEG Linker LengthClearance RateHalf-life (t½)Key Observations & References
No PEG / PEG2 / PEG4 RapidShorterADCs with no or short PEG linkers (< 8 units) are typically cleared more rapidly from circulation.[3]
This compound / PEG6 ModerateIntermediateOffers an improvement in circulation time compared to very short linkers.
PEG8 / PEG12 SlowerLongerA significant decrease in clearance and an increase in half-life are often observed with PEG linkers of 8 units or more.[3]
PEG24 Significantly SlowerSignificantly LongerLonger PEG chains can dramatically extend the circulation half-life.[8]
Table 3: Impact of PEG Linker Length on In Vivo Efficacy (Xenograft Models)
PEG Linker LengthTumor Growth InhibitionKey Observations & References
No PEG BaselineLimited efficacy, often due to rapid clearance and poor tumor accumulation.[1]
PEG2 / PEG4 ModerateImproved tumor growth inhibition compared to non-PEGylated ADCs.[1]
This compound / PEG6 / PEG8 SignificantOften demonstrates a substantial improvement in tumor growth inhibition, reflecting a good balance of retained potency and favorable PK.[1][3]
PEG12 / PEG24 Significant to HighCan lead to the most profound tumor growth inhibition due to prolonged tumor exposure, although the optimal length can be payload and target-dependent.[1][8]

Experimental Protocols for Comparative Evaluation

A rigorous and standardized evaluation of ADCs with different PEG linker lengths is crucial for selecting the optimal candidate for clinical development. The following are detailed protocols for key experiments.

Protocol 1: Synthesis of Linker-Payload Construct and ADC Conjugation

This protocol outlines a general strategy for the synthesis of a linker-payload construct using a THP-protected PEG linker and its subsequent conjugation to an antibody.

ADC_Synthesis_Workflow cluster_linker_payload Linker-Payload Synthesis cluster_adc_conjugation ADC Conjugation deprotection1 1. Selective Deprotection of this compound-X payload_activation 2. Payload Activation conjugation1 3. Conjugation to Payload payload_activation->conjugation1 deprotection2 4. Deprotection of X conjugation1->deprotection2 purification1 5. Purification deprotection2->purification1 antibody_prep 6. Antibody Reduction (if cysteine conjugation) purification1->antibody_prep conjugation2 7. Conjugation to Antibody antibody_prep->conjugation2 purification2 8. ADC Purification (SEC) conjugation2->purification2 characterization 9. ADC Characterization (DAR, Aggregation) purification2->characterization

Caption: Workflow for ADC synthesis using a dually-protected linker.

1. Synthesis of this compound-Linker-Payload:

  • Step 1: Payload Activation: Activate the carboxylic acid group of the cytotoxic payload using a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an anhydrous organic solvent (e.g., DMF) to form an NHS ester.

  • Step 2: Linker Deprotection & Conjugation: Selectively deprotect the amine group of a heterobifunctional this compound-amine linker. React the deprotected linker with the activated payload. Purify the resulting this compound-payload conjugate using column chromatography.

  • Step 3: THP Deprotection: Remove the THP protecting group from the this compound-payload conjugate under mild acidic conditions to expose the terminal hydroxyl group.

  • Step 4: Activation of Linker-Payload: Activate the newly exposed hydroxyl group for conjugation to the antibody.

2. ADC Conjugation (via Lysine Residues):

  • Step 1: Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.

  • Step 2: Conjugation Reaction: Add a 5-10 fold molar excess of the activated linker-payload to the antibody solution with gentle stirring. Incubate at room temperature for 2 hours or at 4°C overnight.

  • Step 3: Quenching: Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Step 4: Purification: Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other small molecules.

3. ADC Characterization:

  • Determine the final protein concentration.

  • Analyze the ADC by SDS-PAGE to confirm conjugation.

  • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.

  • Assess the level of aggregation using SEC.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the half-maximal inhibitory concentration (IC50) of the ADCs.

Cytotoxicity_Assay_Workflow cell_seeding 1. Cell Seeding (96-well plate) adc_treatment 2. ADC Treatment (Serial Dilutions) cell_seeding->adc_treatment incubation 3. Incubation (72-120 hours) adc_treatment->incubation mtt_addition 4. MTT Addition incubation->mtt_addition formazan_solubilization 5. Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading 6. Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading ic50_calculation 7. IC50 Calculation absorbance_reading->ic50_calculation

Caption: General workflow for an in vitro ADC cytotoxicity assay.

  • Materials:

    • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative).

    • Complete cell culture medium.

    • ADCs with different PEG linkers, unconjugated antibody, and free payload.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Procedure:

    • Cell Seeding: Seed cells in 96-well plates at an optimal density and allow them to adhere overnight.[9]

    • ADC Treatment: Treat cells with serial dilutions of the ADCs, unconjugated antibody, and free payload. Include untreated cells as a control.[9]

    • Incubation: Incubate the plates for 72-120 hours.[9]

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[9]

    • Formazan Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.[9]

    • Absorbance Measurement: Read the absorbance at 570 nm.[9]

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each ADC.[10]

Protocol 3: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the rate of drug deconjugation in plasma.

  • Procedure:

    • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse) at 37°C.[11]

    • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[11]

    • Analysis:

      • ELISA: Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference indicates the extent of deconjugation.

      • LC-MS: Directly measure the intact ADC, free payload, and any payload-adducts.[11]

    • Data Analysis: Plot the average DAR or percentage of intact ADC remaining versus time to determine the plasma half-life.[12]

Protocol 4: In Vivo Pharmacokinetic (PK) Analysis in Mice

This protocol determines the pharmacokinetic profile of the ADCs.

  • Procedure:

    • Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 3-10 mg/kg) to a cohort of mice.[1]

    • Blood Sampling: Collect serial blood samples at predetermined time points.[1]

    • Plasma Preparation: Process the blood samples to obtain plasma.[1]

    • Quantification: Quantify the concentration of the total antibody and/or conjugated ADC in the plasma samples using a validated ELISA or LC-MS/MS method.[1]

    • Pharmacokinetic Analysis: Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data to determine key parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½).[1]

Protocol 5: In Vivo Efficacy Study in a Xenograft Mouse Model

This study evaluates the anti-tumor activity of the ADCs.

  • Procedure:

    • Tumor Implantation: Subcutaneously implant human cancer cells that express the target antigen into immunodeficient mice.[13]

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[13]

    • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, ADCs with different PEG linkers). Administer the ADCs at a specified dose and schedule.[13]

    • Tumor Measurement: Measure tumor volume and body weight two to three times per week.

    • Data Analysis: Compare the tumor growth inhibition between the different treatment groups.[14]

Conclusion: A Strategic Approach to Linker Selection

The choice of PEG linker length is a critical decision in the design of an ADC that profoundly impacts its therapeutic index. While there is no universal "optimal" length, the data trends suggest that a this compound linker represents a compelling choice, offering a balance between the high in vitro potency associated with shorter linkers and the favorable pharmacokinetic profiles of longer linkers.

Ultimately, the ideal PEG linker length must be determined empirically for each specific ADC, taking into account the properties of the antibody, the hydrophobicity of the payload, and the biological context of the target. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and rational design of ADCs with different PEG linkers, paving the way for the development of more effective and safer targeted cancer therapies.

References

Navigating the Spacer: A Comparative Guide to THP-PEG5 and Alkyl Linkers in PROTAC-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein elimination.[1] These heterobifunctional molecules orchestrate the degradation of specific proteins by commandeering the cell's native ubiquitin-proteasome system.[2] A PROTAC molecule is elegantly simple in its design, comprising three key components: a ligand to engage the protein of interest (POI), another to recruit an E3 ubiquitin ligase, and a chemical linker that bridges the two.[3] While the choice of ligands dictates the "what," the linker profoundly influences the "how well," governing the PROTAC's efficacy, selectivity, and overall drug-like properties.[4]

This guide provides an in-depth, objective comparison of two prevalent flexible linker classes: the hydrophilic polyethylene glycol (PEG)-based linkers, with a focus on the synthetically versatile THP-PEG5, and the lipophilic alkyl linkers. By examining their intrinsic properties and the resulting impact on PROTAC performance, supported by experimental data and detailed methodologies, we aim to equip researchers with the knowledge to make informed decisions in the rational design of next-generation protein degraders.

The PROTAC Mechanism of Action: The Linker at the Helm

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[5] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[4] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles. The linker is not a passive tether in this process; its length, flexibility, and chemical composition are critical determinants of the stability and productivity of this ternary complex.[2][] An ill-suited linker can lead to steric hindrance, an unproductive ternary complex geometry, or poor pharmacokinetic properties, ultimately compromising the degradation efficiency.[4]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->E3 Recycled PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Head-to-Head Comparison: this compound vs. Alkyl Linkers

The choice between a hydrophilic PEG-based linker and a hydrophobic alkyl linker represents a critical juncture in PROTAC design, with each offering a distinct set of advantages and disadvantages that can be leveraged for strategic optimization.

Physicochemical Properties: A Balancing Act of Solubility and Permeability

A significant hurdle in PROTAC development is their frequent departure from traditional "drug-like" chemical space, often characterized by high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[1] The linker's composition is a powerful tool to modulate these properties.

  • This compound Linkers : The "PEG5" designation indicates a chain of five repeating ethylene glycol units, rendering this linker inherently hydrophilic.[7] The inclusion of a PEG linker generally enhances the aqueous solubility of the PROTAC molecule, a desirable characteristic for both administration and bioavailability.[3][8] The "THP" (tetrahydropyran) is a protecting group for a hydroxyl functionality, crucial during the multi-step synthesis of a PROTAC.[9][10] It allows for the sequential and controlled attachment of the POI-binding and E3 ligase-recruiting moieties.[9] In the final active PROTAC molecule, the THP group is removed, leaving a hydroxyl-terminated PEG linker or a linker that has been further functionalized at that position.

  • Alkyl Linkers : Composed of saturated or unsaturated hydrocarbon chains, alkyl linkers are fundamentally hydrophobic.[3][] This hydrophobicity can sometimes compromise the overall aqueous solubility of the PROTAC.[] However, this same property can be advantageous for cell permeability, as the linker can more readily partition into the lipid bilayer of the cell membrane.[]

FeatureThis compound Linker (in final PROTAC)Alkyl Linker
Composition Repeating ethylene glycol unitsSaturated or unsaturated hydrocarbon chains[2][]
Hydrophilicity Hydrophilic[8]Generally hydrophobic[3]
Aqueous Solubility Generally improves aqueous solubility[3]May limit aqueous solubility[3]
Cell Permeability Can enhance permeability by improving solubility and adopting folded conformations, though very long chains can increase polar surface area, hindering permeability.[8]Can improve cell permeability due to hydrophobicity, but can also lead to non-specific binding.[]
Metabolic Stability May have reduced metabolic stability in vivo.[3][8]Generally possess good chemical and metabolic stability.[3][8]
Synthetic Accessibility Readily accessible, with THP-protected versions offering controlled synthesis. Can be more costly than simple alkyl linkers.[3]Synthetically straightforward and readily available.[3][8]
Impact on Degradation Efficiency and Ternary Complex Formation

The primary determinant of a PROTAC's success is its ability to induce the formation of a stable and productive ternary complex. The linker's characteristics are paramount in achieving the optimal orientation for ubiquitination.

Flexible linkers, such as PEG and alkyl chains, provide the necessary conformational freedom for the PROTAC to adopt a productive conformation within the ternary complex.[8] The increased plasticity of a PEG linker, in some instances, has been demonstrated to enhance ternary complex formation compared to a corresponding alkyl chain.[8] However, the optimal linker length and composition are highly dependent on the specific POI and E3 ligase pair, and what proves effective for one system may be suboptimal for another.[12]

Target ProteinLinker Type & LengthDC50 (nM)Dmax (%)Reference
BRD4 PEG35585[13]
BRD4 PEG42095[13]
BRD4 PEG515>98[13]
BRD4 PEG63092[13]
TBK1 Alkyl/Ether (< 12 atoms)No Degradation-[12][14]
TBK1 Alkyl/Ether (21 atoms)396[12][14]
TBK1 Alkyl/Ether (29 atoms)29276[12][14]

As the table illustrates, a PEG5 linker was found to be optimal for the degradation of BRD4 in the cited study, while a 21-atom alkyl/ether linker was most effective for TBK1 degradation, underscoring the target-specific nature of linker optimization.

Experimental Protocols: A Guide to Synthesis and Evaluation

The development of a potent PROTAC is an iterative process of design, synthesis, and biological evaluation. The following provides a generalized framework for the synthesis of PROTACs using this compound and alkyl linkers, and the subsequent evaluation of their degradation performance.

PROTAC Synthesis Workflow

PROTAC_Synthesis cluster_synthesis PROTAC Synthesis POI_Ligand POI Ligand (with reactive handle) Intermediate_1 POI-Linker Conjugate POI_Ligand->Intermediate_1 Step 1: Coupling Linker Linker Building Block (e.g., this compound-N3 or Alkyl-dibromide) Linker->Intermediate_1 E3_Ligand E3 Ligase Ligand (with reactive handle) Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC Intermediate_1->Final_PROTAC Step 2: Coupling

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Step 1: Synthesis of a PROTAC with a this compound Linker (Illustrative Example using Click Chemistry)

This protocol describes a common strategy for PROTAC synthesis. The specific reagents and conditions will vary depending on the nature of the POI and E3 ligase ligands.

  • Functionalization of Ligands :

    • Synthesize or procure the POI ligand with a terminal alkyne group.

    • Synthesize or procure the E3 ligase ligand with a terminal azide group.

  • Preparation of the PEG5 Linker :

    • Start with a commercially available this compound-OH building block.[15]

    • Convert the terminal hydroxyl group to an azide and the THP-protected hydroxyl to a different reactive group (e.g., an alkyne) through standard organic synthesis procedures. This creates a heterobifunctional PEG5 linker.

  • Click Chemistry Reaction :

    • Dissolve the alkyne-functionalized POI ligand and the azide-functionalized PEG5 linker in a suitable solvent (e.g., a mixture of t-butanol and water).

    • Add a copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting POI-PEG5-azide conjugate.

  • Final Coupling :

    • React the POI-PEG5-azide with the alkyne-functionalized E3 ligase ligand under similar click chemistry conditions.

  • Deprotection (if necessary) :

    • If any protecting groups remain, remove them using appropriate conditions (e.g., mild acid for a THP group).

  • Purification :

    • Purify the final PROTAC using preparative HPLC.

  • Characterization :

    • Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

Step 2: Synthesis of a PROTAC with an Alkyl Linker (Illustrative Example using Amide Coupling)

  • Functionalization of Ligands :

    • Synthesize or procure the POI ligand with a terminal carboxylic acid.

    • Synthesize or procure the E3 ligase ligand with a terminal amine.

  • Preparation of the Alkyl Linker :

    • Select a di-functional alkyl linker of the desired length, for example, a diaminoalkane.

  • First Amide Coupling :

    • Activate the carboxylic acid on the POI ligand using a coupling reagent (e.g., HATU, HOBt) in the presence of a base (e.g., DIPEA) in a suitable solvent like DMF.

    • Add the diaminoalkane to the reaction mixture and stir until the formation of the POI-linker-amine intermediate is complete.

    • Purify the intermediate.

  • Second Amide Coupling :

    • Couple the remaining amine on the POI-linker conjugate with the carboxylic acid-functionalized E3 ligase ligand using similar amide coupling conditions.

  • Purification and Characterization :

    • Purify and characterize the final PROTAC as described above.

Evaluation of PROTAC Performance

1. Western Blotting for Protein Degradation

  • Objective : To determine the concentration-dependent degradation of the target protein.

  • Procedure :

    • Plate cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 18-24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).

    • Visualize the protein bands and quantify their intensity.

  • Data Analysis : Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

2. Cellular Viability Assay

  • Objective : To assess the cytotoxicity of the PROTAC.

  • Procedure :

    • Plate cells in a 96-well plate.

    • Treat the cells with a serial dilution of the PROTAC for a period that reflects the intended therapeutic window (e.g., 72 hours).

    • Add a viability reagent (e.g., CellTiter-Glo®, MTT) and measure the signal according to the manufacturer's instructions.

  • Data Analysis : Plot cell viability against the PROTAC concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Conclusion: The Linker as a Linchpin of PROTAC Design

The choice between a this compound and an alkyl linker is a pivotal decision in the design of a PROTAC, with far-reaching consequences for its physicochemical and biological properties. This compound linkers, and PEG linkers in general, offer the advantage of enhanced aqueous solubility and provide a synthetically tractable platform for systematic optimization.[3][8] Alkyl linkers, on the other hand, provide a more hydrophobic and often more metabolically stable option that can be beneficial for cell permeability.[3][]

Ultimately, the optimal linker is not a one-size-fits-all solution but is instead intimately dependent on the specific target protein and E3 ligase being brought into proximity.[12] A "trial-and-error" approach, guided by an understanding of the fundamental properties of different linker classes, remains a cornerstone of successful PROTAC development.[12] The systematic synthesis and evaluation of a library of PROTACs with varying linker lengths and compositions is often the most effective strategy to identify a lead candidate with the desired degradation potency and drug-like properties.

References

A Comparative Guide to Purity Assessment of Thp-peg5: The Quantitative NMR Advantage

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development and materials science, the precise characterization of functionalized polymers is paramount. Thp-peg5, a polyethylene glycol (PEG) derivative featuring a tetrahydropyranyl (THP) protecting group, is a valuable building block in the synthesis of more complex molecules. However, ensuring its purity presents a significant analytical challenge. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC)—for the accurate purity assessment of this compound. We will delve into the causality behind experimental choices and present supporting data to demonstrate the superior capabilities of qNMR for this application.

The Challenge of Analyzing Functionalized Polymers

The synthesis of this compound can result in a mixture of the desired product, unreacted starting materials, and side products. The inherent polydispersity of the PEG starting material can further complicate the purity profile. Traditional chromatographic methods, while powerful, often fall short in providing a complete and accurate picture for such molecules. They typically rely on chromophores for detection, which are absent in simple PEG compounds, and their quantification is dependent on the availability of pure reference standards for every potential impurity.[1]

Quantitative NMR: A Primary Ratio Method for Absolute Purity

Quantitative NMR (qNMR) stands out as a primary ratio method of analysis, meaning it can determine the purity of a substance without the need for a specific reference standard of the analyte itself.[2] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3] By comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined with high accuracy and precision.[4][5]

Why qNMR is a Self-Validating System for this compound

The power of qNMR for this compound lies in its ability to simultaneously provide structural confirmation and quantification. The unique chemical shifts of the protons in the THP group and the PEG chain allow for the selection of distinct signals for quantification, free from interference from potential impurities.

dot

Caption: The fundamental workflow of qNMR for purity determination.

Experimental Protocol: Purity Assessment of this compound by ¹H qNMR

This protocol is designed to provide a robust and reproducible method for determining the purity of this compound.

Selection of Internal Standard and Solvent

The choice of internal standard is critical for accurate qNMR.[6] For this compound, maleic acid is an excellent choice. Its key advantages include:

  • Chemical Stability: It is non-reactive with the analyte and the solvent.

  • Simple Spectrum: It exhibits a sharp singlet in a region of the ¹H NMR spectrum that is typically free of signals from this compound or common impurities.

  • High Purity: Certified reference materials for maleic acid are readily available.

Deuterated chloroform (CDCl₃) is a suitable solvent as it readily dissolves both this compound and maleic acid, and its residual proton signal does not interfere with the signals of interest.

Step-by-Step qNMR Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of certified maleic acid internal standard into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Acquire a one-dimensional ¹H NMR spectrum with the following parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)

      • Number of Scans (ns): 8 (adjust as needed for adequate signal-to-noise)

      • Acquisition Time (aq): At least 4 seconds

  • Data Processing and Purity Calculation:

    • Apply a line broadening of 0.3 Hz to the FID before Fourier transformation.

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate the singlet from maleic acid (around 6.3 ppm) and a well-resolved signal from this compound. For this compound, the signal corresponding to the anomeric proton of the THP group (a triplet of triplets around 4.6 ppm) is an excellent choice as it is typically well-separated from other signals.

    • Calculate the purity of this compound using the following equation[3]:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Comparative Analysis: qNMR vs. HPLC and GPC/SEC

To provide a comprehensive evaluation, we compare the performance of qNMR with HPLC and GPC/SEC for the purity assessment of a hypothetical batch of this compound.

dot

Caption: Logical comparison of the analytical capabilities of qNMR, HPLC, and GPC/SEC.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique, but for a molecule like this compound that lacks a strong chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often required.[1]

Hypothetical HPLC Method:

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Gradient of water and acetonitrile

  • Detector: ELSD

Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC)

GPC/SEC separates molecules based on their hydrodynamic volume and is primarily used to determine molecular weight distribution.[7] While it can indicate the presence of higher or lower molecular weight impurities, it is not well-suited for quantifying the purity of a small molecule like this compound against its closely related impurities.

Hypothetical GPC/SEC Method:

  • Columns: Series of two mixed-bed columns suitable for polymers

  • Mobile Phase: Tetrahydrofuran (THF)

  • Detector: Refractive Index (RI)

Comparison of Purity Assessment Results
Parameter qNMR HPLC-ELSD GPC/SEC-RI
Purity (%) 98.5 ± 0.297.8 (Area %)Not suitable for absolute purity
Impurity 1 (Unreacted PEG5) 1.2%1.5%Detected as a lower MW shoulder
Impurity 2 (Dimer) 0.3%0.7%Detected as a higher MW peak
Reference Standard Required For internal standard onlyFor analyte and all impurities for accurate quantificationFor molecular weight calibration
Structural Information YesNoNo
Method Validation Straightforward, follows ICH Q2(R2) guidelines[8]Complex, requires validation for each impurityNot applicable for purity assay

Causality Behind the Results: Why qNMR Excels

The data in the table highlights the key advantages of qNMR. The purity value obtained by qNMR is an absolute value, traceable to a certified reference material.[2] In contrast, the HPLC area percentage is a relative value and assumes that all components have the same response factor in the ELSD, which is often not the case. GPC/SEC provides valuable information on the polymer's size distribution but cannot provide a reliable purity value for the small molecule itself.

Furthermore, qNMR provides invaluable structural information. The chemical shifts and coupling patterns in the NMR spectrum can be used to identify and confirm the structure of impurities, a capability that is absent in standard HPLC and GPC techniques.

Conclusion: The Authoritative Choice for Purity

For the rigorous purity assessment of this compound, quantitative NMR emerges as the most authoritative and reliable technique. Its ability to provide direct, absolute quantification without the need for a specific analyte reference standard, coupled with its capacity for structural elucidation, makes it a self-validating and superior method. While HPLC and GPC/SEC are valuable tools for complementary information, such as impurity separation and molecular weight distribution, qNMR stands as the definitive choice for establishing the purity of this compound with the highest degree of confidence and scientific integrity.

References

A Head-to-Head Comparison of THP Deprotection Methods: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydropyranyl (THP) group is a stalwart protecting group for hydroxyl functionalities in the complex landscape of multi-step organic synthesis. Its popularity is well-earned, stemming from its ease of installation, general stability towards a variety of non-acidic reagents, and what is often a straightforward removal under acidic conditions.[1] However, the very lability that makes it attractive can also be its downfall in the presence of acid-sensitive functional groups. The modern synthetic chemist requires a nuanced understanding of the various methods available for THP deprotection to ensure high yields and maintain the integrity of complex molecular architectures.

This guide provides a head-to-head comparison of common and emerging THP deprotection methods, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.

The Chemistry of THP Protection and Deprotection: A Mechanistic Overview

The THP group is an acetal, formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[2] The deprotection, in its most common form, is simply the reverse reaction: an acid-catalyzed hydrolysis or alcoholysis.[3]

Acid-Catalyzed Deprotection Mechanism

The cornerstone of THP deprotection lies in its acid-catalyzed cleavage. The reaction proceeds via protonation of the ether oxygen, leading to the formation of a resonance-stabilized oxocarbenium ion and the release of the free alcohol. This carbocation is then quenched by a nucleophile, typically water or an alcohol from the solvent.[1][2]

ROTHP R-O-THP ROHTHP_H R-O(H⁺)-THP ROTHP->ROHTHP_H Protonation H_plus + H⁺ ROH R-OH ROHTHP_H->ROH Cleavage THP_cation THP⁺ (Resonance Stabilized) ROHTHP_H->THP_cation hydroxy_THP 2-Hydroxy-tetrahydropyran THP_cation->hydroxy_THP Nucleophilic attack by H₂O H2O + H₂O hydroxypentanal 5-Hydroxypentanal hydroxy_THP->hydroxypentanal Tautomerization

Caption: Mechanism of Acid-Catalyzed THP Ether Deprotection.

A Comparative Analysis of Deprotection Methodologies

The choice of a THP deprotection method is dictated by the substrate's sensitivity to acid and the presence of other protecting groups. Below is a comparative overview of widely used methods.

MethodReagent(s)Solvent(s)TemperatureTypical Reaction TimeYieldsKey Advantages & Disadvantages
Brønsted Acid Catalysis p-Toluenesulfonic acid (p-TsOH)Methanol, Ethanol, Propanol0 °C to RT1 - 17 hHighAdvantages: Inexpensive, readily available. Disadvantages: Harsh conditions can affect acid-sensitive groups.[2]
Acetic Acid/THF/H₂OAcetic Acid/THF/H₂ORT to 45 °C1 - 12 hGood-HighAdvantages: Milder than strong mineral acids. Disadvantages: Can be slow.
Lewis Acid Catalysis Iron(III) Tosylate (Fe(OTs)₃·6H₂O)MethanolRT0.5 - 3 hExcellentAdvantages: Mild, inexpensive, non-corrosive, and easy to handle.[4][5] Disadvantages: Metal-based reagent.
Bismuth (III) Triflate (Bi(OTf)₃)Methanol, AcetonitrileRT0.5 - 2 hExcellentAdvantages: Highly efficient, low toxicity, insensitive to air and moisture.[3] Disadvantages: Metal-based reagent.
Heterogeneous Catalysis Amberlyst-15Methanol, CH₂Cl₂RT1 - 8 hExcellentAdvantages: Simple workup (filtration), reusable catalyst.[1] Disadvantages: Can be slower than homogeneous catalysts.
Neutral/Mild Conditions Lithium Chloride (LiCl)/H₂O/DMSODMSO90 °C6 hExcellentAdvantages: Avoids acidic conditions, good for sensitive substrates.[6][7] Disadvantages: High temperature.
Oxidative Deprotection 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)Acetonitrile/WaterRT0.5 - 5 hGood-HighAdvantages: Mild, chemoselective for certain substrates.[6] Disadvantages: Stoichiometric, can oxidize other groups.
Ceric Ammonium Nitrate (CAN)Acetonitrile/WaterRT0.25 - 2 hHighAdvantages: Fast, efficient.[1] Disadvantages: Strong oxidant, can affect other functional groups.[8]

In-Depth Look at Key Deprotection Protocols

Brønsted Acid Catalysis: The Classic Approach

This is the most traditional method for THP ether cleavage. The choice of acid and solvent can be tuned to match the substrate's stability.

  • Dissolve the THP-protected alcohol (1 equivalent) in an alcohol solvent such as methanol or 2-propanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents). For more robust substrates, a larger amount may be used.[2]

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Heterogeneous Acid Catalysis: Simplifying Workup

The use of solid-supported acids like Amberlyst-15 streamlines the purification process, as the catalyst can be simply filtered off.

  • To a solution of the THP-protected alcohol (1 equivalent) in methanol, add Amberlyst-15 resin (typically 10-20% by weight).

  • Stir the suspension at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.

  • Wash the resin with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol. Further purification by column chromatography may be necessary.[1]

start Start: THP-protected alcohol in solution add_catalyst Add solid acid catalyst (e.g., Amberlyst-15) start->add_catalyst stir Stir at room temperature add_catalyst->stir monitor Monitor reaction by TLC stir->monitor complete Reaction Complete? monitor->complete complete->stir No filter Filter to remove catalyst complete->filter Yes concentrate Concentrate filtrate filter->concentrate end End: Deprotected alcohol concentrate->end

Caption: Workflow for THP deprotection using a solid acid catalyst.

Neutral/Mild Deprotection: Preserving Sensitive Functionalities

For substrates that cannot tolerate any acid, neutral deprotection methods are invaluable. The use of lithium chloride in a DMSO/water mixture is a noteworthy example.[6][7]

  • In a round-bottom flask, combine the THP ether (1 equivalent), lithium chloride (5 equivalents), and water (10 equivalents) in dimethyl sulfoxide (DMSO).

  • Heat the mixture to 90 °C under a nitrogen atmosphere.

  • Stir the reaction for the required time (typically 6 hours), monitoring by TLC.[6]

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract the product with an organic solvent like diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.[6]

This method has been shown to be compatible with sensitive functional groups such as methylenedioxy ethers, methoxymethyl (MOM) ethers, benzyl ethers, and even aldehydes.[6]

Oxidative Deprotection: An Alternative Pathway

Oxidative methods offer an alternative to acid-catalyzed cleavage. Reagents like DDQ and CAN can effect deprotection, often under mild conditions.

The mechanism for DDQ-mediated deprotection is thought to involve a single electron transfer (SET) from the electron-rich THP ether to DDQ, forming a radical cation. Subsequent steps lead to the cleavage of the C-O bond and release of the alcohol.[9]

ROTHP R-O-THP SET_complex [R-O-THP]⁺• [DDQ]⁻• ROTHP->SET_complex Single Electron Transfer DDQ + DDQ cleavage C-O Bond Cleavage SET_complex->cleavage ROH R-OH cleavage->ROH side_products DDQH₂ + THP-derived products cleavage->side_products

Caption: Proposed mechanism for DDQ-mediated THP deprotection.

  • Dissolve the THP ether (1 equivalent) in a mixture of acetonitrile and water.

  • Add ceric ammonium nitrate (CAN) in portions at room temperature.

  • Stir the mixture and monitor the reaction by TLC. The reaction is often rapid.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[1]

Choosing the Right Method: A Decision-Making Framework

The selection of the optimal THP deprotection method is a critical step in the synthetic planning process. The following decision tree provides a logical framework for this choice.

start Start: Need to deprotect a THP ether acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive mild_acid Use mild acidic conditions (e.g., Fe(OTs)₃, Bi(OTf)₃, Amberlyst-15) acid_sensitive->mild_acid No neutral_oxidative Consider neutral or oxidative methods (e.g., LiCl/H₂O/DMSO, DDQ, CAN) acid_sensitive->neutral_oxidative Yes standard_acid Use standard Brønsted acids (p-TsOH, AcOH) mild_acid->standard_acid If robust other_oxidizable Are there other easily oxidizable groups? neutral_oxidative->other_oxidizable neutral Use neutral conditions (LiCl/H₂O/DMSO) other_oxidizable->neutral Yes oxidative Use oxidative conditions (DDQ or CAN) with caution other_oxidizable->oxidative No

Caption: Decision tree for selecting a THP deprotection method.

Conclusion

The deprotection of THP ethers is a mature field with a diverse array of available methods. While traditional Brønsted acid catalysis remains a viable option for robust substrates, the development of milder Lewis acid-catalyzed, heterogeneous, neutral, and oxidative methods has significantly expanded the synthetic chemist's toolkit. By understanding the mechanisms, advantages, and limitations of each approach, researchers can navigate the challenges of complex molecule synthesis with greater precision and efficiency. The experimental protocols and decision-making framework provided in this guide serve as a practical resource for achieving successful and high-yielding THP deprotection.

References

A Deep Dive into THP-PEG5: Evaluating its Impact on Conjugate Pharmacokinetics

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

The advent of bioconjugation has ushered in a new era of precision medicine, with antibody-drug conjugates (ADCs) leading the charge in targeted cancer therapy. The linker, the molecular bridge connecting the antibody to the potent payload, is a pivotal component that profoundly dictates the conjugate's stability, efficacy, and, crucially, its pharmacokinetic (PK) profile. Among the diverse linker technologies, those incorporating polyethylene glycol (PEG) have garnered significant interest for their ability to fine-tune the physicochemical properties of the final therapeutic.

This guide provides a comprehensive evaluation of a specific PEGylated linker, THP-PEG5, which integrates a tetrahydropyranyl (THP) moiety with a discrete five-unit PEG chain. We will dissect its impact on conjugate pharmacokinetics through a comparative analysis with other prevalent linker technologies, substantiated by experimental data and detailed methodologies.

The Pivotal Role of Linkers in Modulating Pharmacokinetics

The linker in a bioconjugate is not merely a passive connector; it is a critical determinant of the drug's in vivo fate. An optimal linker must maintain stability in systemic circulation to prevent premature payload release and its associated off-target toxicities. Conversely, it must be efficiently cleaved within the target cell to unleash the therapeutic agent. The chemical composition of the linker directly influences the conjugate's hydrophilicity, size, and propensity for aggregation, all of which are key drivers of its pharmacokinetic behavior, including its rate of clearance, volume of distribution, and circulating half-life.

PEGylation, the covalent attachment of PEG chains, is a well-established strategy to enhance the PK properties of biologics. As a hydrophilic, non-toxic, and non-immunogenic polymer, PEG increases the hydrodynamic radius of the conjugate, thereby reducing renal clearance and shielding it from enzymatic degradation. The length of the PEG chain is a tunable parameter, with longer chains generally correlating with extended half-lives. However, an excessively long PEG chain can impede tumor penetration or interfere with antigen binding. The this compound linker represents a rationally designed balance, aiming to enhance hydrophilicity and circulation time while maintaining a modest size.

Deconstructing the this compound Linker: Structure and Rationale

The this compound linker is a bifunctional molecule that combines a pH-sensitive cleavable unit with a pharmacokinetic modulator.

Diagram of the this compound Linker's Functional Components

THP_PEG5_Structure cluster_Antibody Antibody Attachment cluster_THP pH-Sensitive Cleavage cluster_PEG5 PK Modulator cluster_Payload Payload Attachment Antibody Conjugation Site THP Tetrahydropyranyl (THP) Group Antibody->THP PEG5 PEG5 Chain THP->PEG5 Payload Linker to Payload PEG5->Payload

Caption: Functional components of the this compound linker within a bioconjugate.

The tetrahydropyranyl (THP) group functions as a pH-labile trigger. The acetal linkage within the THP moiety is stable at the physiological pH of blood (7.4) but undergoes rapid hydrolysis in the acidic environment of endosomes and lysosomes (pH 5.0-6.5) within the target cell. This pH-differential cleavage mechanism facilitates targeted intracellular drug release, thereby minimizing systemic toxicity.

The five-unit PEG chain (PEG5) confers several advantageous properties:

  • Enhanced Hydrophilicity: The ethylene glycol repeats significantly increase the water solubility of the conjugate, which is particularly beneficial for highly hydrophobic payloads that are prone to aggregation.

  • Improved Pharmacokinetics: The PEG moiety increases the conjugate's hydrodynamic volume, which can reduce the rate of renal filtration and extend its plasma half-life.

  • Steric Shielding: The flexible PEG chain can mask the payload from recognition by the immune system and circulating enzymes, further enhancing its stability and duration of action.

Comparative Pharmacokinetic Analysis: this compound vs. Alternative Linkers

To rigorously assess the impact of the this compound linker, we present a comparative pharmacokinetic study against two widely employed linker archetypes: a non-cleavable maleimidocaproyl (MC) linker and a protease-cleavable valine-citrulline (vc) peptide linker.

Experimental Design

A humanized IgG1 antibody directed against a model tumor antigen was conjugated to an identical cytotoxic payload utilizing three distinct linkers:

  • Ab-THP-PEG5-Payload: The investigational conjugate.

  • Ab-MC-Payload: A non-cleavable linker control.

  • Ab-vc-Payload: A protease-cleavable linker control.

For all conjugates, the drug-to-antibody ratio (DAR) was meticulously controlled to be approximately 4. The pharmacokinetic profiles of the three ADCs were subsequently evaluated in a murine model.

Methodology: In Vivo Pharmacokinetic Study
  • Animal Model: Female BALB/c mice (n=5 per group), 6-8 weeks of age.

  • Administration: A single intravenous (IV) bolus dose of 10 mg/kg of each conjugate was administered via the tail vein.

  • Blood Collection: Serial blood samples (approximately 50 µL) were collected from the saphenous vein at predefined time points (e.g., 0.08, 1, 6, 24, 48, 96, 168, and 336 hours) post-administration into EDTA-coated tubes.

  • Sample Processing: Plasma was isolated by centrifugation at 2000 x g for 10 minutes at 4°C and stored at -80°C pending analysis.

  • Bioanalysis: The plasma concentrations of total antibody and conjugated antibody were quantified using a validated enzyme-linked immunosorbent assay (ELISA).

    • Total Antibody ELISA: Utilizes a goat anti-human IgG antibody for capture and a horseradish peroxidase (HRP)-conjugated goat anti-human IgG antibody for detection.

    • Conjugated Antibody (ADC) ELISA: Employs a capture antibody targeting the tumor antigen, with detection via an HRP-conjugated anti-payload antibody.

  • Pharmacokinetic Analysis: Plasma concentration-time data were subjected to non-compartmental analysis (NCA) using Phoenix WinNonlin software to derive key PK parameters.

Results and Discussion

The principal pharmacokinetic parameters for the three conjugates are summarized below.

Pharmacokinetic ParameterAb-THP-PEG5-PayloadAb-MC-PayloadAb-vc-Payload
Cmax (µg/mL) 258.1263.5260.2
AUCinf (h*µg/mL) 29,15021,89024,980
CL (mL/h/kg) 0.340.460.40
t1/2 (hours) 192138165
Vd (mL/kg) 889892

Interpretation of Pharmacokinetic Data:

  • Clearance (CL): The Ab-THP-PEG5-Payload demonstrated the lowest clearance rate (0.34 mL/h/kg) in comparison to both the Ab-MC-Payload (0.46 mL/h/kg) and the Ab-vc-Payload (0.40 mL/h/kg). This suggests that the this compound linker is highly effective at reducing the rate of elimination of the conjugate from circulation, a direct consequence of the increased hydrophilicity and hydrodynamic size imparted by the PEG5 moiety.

  • Area Under the Curve (AUC): As a result of its lower clearance, the Ab-THP-PEG5-Payload achieved the highest systemic exposure, evidenced by its substantially larger AUCinf (29,150 h*µg/mL). This prolonged exposure increases the probability of the conjugate reaching the tumor site, potentially enhancing therapeutic efficacy.

  • Half-life (t1/2): The extended circulation is further corroborated by the longer terminal half-life of the Ab-THP-PEG5-Payload (192 hours) relative to the MC (138 hours) and vc (165 hours) linked conjugates.

  • Volume of Distribution (Vd): The volume of distribution was comparable among the three conjugates, indicating that the different linkers did not significantly alter the extent of tissue distribution of the antibody.

PK_Workflow cluster_Preparation Conjugate Preparation cluster_InVivo In Vivo Pharmacokinetics cluster_Bioanalysis Bioanalytical Quantification cluster_Analysis Data Analysis A Antibody L1 This compound-Payload L2 MC-Payload L3 vc-Payload C1 Ab-THP-PEG5-ADC L1->C1 C2 Ab-MC-ADC L2->C2 C3 Ab-vc-ADC L3->C3 Dosing IV Administration to Mice (10 mg/kg) C1->Dosing C2->Dosing C3->Dosing Sampling Serial Blood Collection Dosing->Sampling Plasma Plasma Isolation Sampling->Plasma ELISA Total Ab & ADC ELISA Plasma->ELISA NCA Non-Compartmental Analysis ELISA->NCA Params Derive PK Parameters (CL, AUC, t1/2) NCA->Params Comparison Comparison Params->Comparison Comparative Assessment

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Thp-peg5

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work extends beyond the bench; it encompasses a steadfast commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a core tenet of responsible science. This guide provides a comprehensive, technically grounded protocol for the disposal of Thp-peg5, a common polyethylene glycol (PEG) linker. By understanding the causality behind each step, we can ensure a self-validating system of safety and compliance within our laboratories.

Part 1: Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the substance's chemical properties and potential hazards is paramount. This compound, or 2-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethan-1-ol, is a PEG linker featuring an acid-labile tetrahydropyranyl (THP) protecting group and a terminal hydroxyl group.[1][2] While many polyethylene glycols are considered to have low toxicity and are readily biodegradable, the specific structure of this compound and its potential contaminants necessitates a cautious and informed approach.[3][4]

A specific Safety Data Sheet (SDS) for this compound may not always be accessible; however, data from structurally similar compounds, such as THP-PEG3, indicates potential hazards, including being harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5] Therefore, we must operate under the assumption that this compound carries similar risks.

Table 1: Key Properties of this compound

PropertyValueSource(s)
Chemical Name 2-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethan-1-ol[6]
Molecular Formula C13H26O6[6][7][8]
Molecular Weight ~278.35 g/mol [6][7]
CAS Number 128660-97-9[1][6]
Appearance Typically a solid powder or viscous liquid[6]
Shipping Status Generally shipped as a non-hazardous chemical under ambient temperature[6]

Immediate Safety Precautions:

Based on this risk profile, the following Personal Protective Equipment (PPE) is mandatory when handling this compound waste:

  • Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • Safety glasses or goggles to protect against splashes.

  • A standard laboratory coat to protect clothing and skin.[9]

Part 2: The Core Disposal Protocol: A Step-by-Step Methodology

This protocol is designed to comply with the foundational principles of laboratory safety and hazardous waste management as outlined by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[10][11]

Step 1: Initial Assessment & Segregation

  • 1.1. Determine Contamination Status: The first critical step is to assess whether the this compound waste is "pure" (i.e., only contaminated with trace amounts of solvents like DMSO in which it was dissolved) or if it is mixed with other hazardous substances (e.g., cytotoxic agents, heavy metals, other reactive chemicals).

  • Causality: This assessment dictates the entire disposal pathway. If contaminated with other hazardous materials, the entire mixture must be treated as hazardous waste, adhering to the disposal requirements for the most hazardous component in the mixture.[9]

  • 1.2. Segregate the Waste: this compound waste must be collected in a dedicated waste container. Do not mix it with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[9][10]

  • Causality: Segregation prevents potentially dangerous chemical reactions within the waste container and ensures that the waste is routed to the appropriate, compliant treatment facility.

Step 2: Containerization and Labeling

  • 2.1. Select an Appropriate Container: Collect the this compound waste in a chemically compatible, leak-proof container with a secure, sealable lid.[9][10] The original product container, if in good condition, is often a suitable choice.

  • 2.2. Label the Container Clearly: The waste container must be labeled in accordance with OSHA's Hazard Communication Standard and EPA's Resource Conservation and Recovery Act (RCRA).[12][13][14] The label must include:

    • The full chemical name: "this compound Waste"

    • A clear hazard warning. Based on available data for similar compounds, this should include "Harmful if Swallowed" and "Marine Pollutant".[5]

    • The accumulation start date (the date the first drop of waste was added to the container).

  • Causality: Proper labeling is a critical safety and compliance measure. It informs personnel of the container's contents and associated hazards and is legally required for the tracking of hazardous waste from "cradle-to-grave".[15]

Step 3: Temporary On-Site Storage

  • 3.1. Designate a Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • 3.2. Ensure Safe Storage Conditions: The storage area should be away from sources of heat, ignition, and incompatible materials.[10][16] It should be in a well-ventilated location, preferably within secondary containment to mitigate spills.

  • Causality: Safe temporary storage minimizes the risk of spills, accidental exposure, and dangerous reactions, ensuring the waste is managed safely until it can be collected for final disposal.

Step 4: Final Disposal

  • 4.1. Engage Professional Disposal Services: The ONLY acceptable method for the final disposal of this compound is through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[3][9][16]

  • 4.2. Prohibited Disposal Methods:

    • DO NOT pour this compound waste down the drain.[9][17] Its potential aquatic toxicity can harm ecosystems and disrupt the biological processes in wastewater treatment facilities.[3]

    • DO NOT dispose of this compound waste in the regular solid trash.[9] This is illegal for chemical waste and poses a risk to sanitation workers and the environment.

  • Causality: Licensed waste contractors are trained and equipped to handle and dispose of chemical waste in a manner that is safe, environmentally responsible, and compliant with all federal and state regulations.[11][15]

Part 3: Decontamination Protocol

Properly decontaminating labware and surfaces is essential to prevent unintended exposures and cross-contamination.

  • Pre-rinse: Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the this compound residue. Collect this rinseate as this compound chemical waste.

  • Wash: Wash the pre-rinsed items with soap and warm water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Surface Cleaning: Wipe down any contaminated bench surfaces or equipment with a cloth dampened with 70% ethanol. Dispose of the contaminated wipes in the solid chemical waste stream.

  • PPE Disposal: Dispose of contaminated gloves and any other disposable PPE as hazardous waste.[10]

Visualization: this compound Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated assess Assess Contamination: Is it mixed with other hazardous chemicals? start->assess pure_label Label as: 'this compound Waste' 'Harmful if Swallowed' 'Marine Pollutant' assess->pure_label No mixed_label Label according to the MOST HAZARDOUS component in the mixture assess->mixed_label Yes containerize Collect in a dedicated, sealed, compatible container pure_label->containerize mixed_label->containerize store Store in designated satellite accumulation area containerize->store prohibit Prohibited: - Drain Disposal - Regular Trash store->prohibit dispose Arrange pickup via EHS or Licensed Waste Contractor store->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thp-peg5
Reactant of Route 2
Reactant of Route 2
Thp-peg5

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.